Etripamil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[2-[[(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O4/c1-20(2)27(19-28,23-11-12-24(31-4)25(18-23)32-5)14-8-15-29(3)16-13-21-9-7-10-22(17-21)26(30)33-6/h7,9-12,17-18,20H,8,13-16H2,1-6H3/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZNEHLGJGSQEL-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@](CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1593673-23-4 | |
| Record name | Etripamil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1593673234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etripamil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12605 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETRIPAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S82A18Y42P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etripamil's Core Mechanism of Action on L-type Calcium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil is a novel, intranasally administered, fast-acting L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2] As a non-dihydropyridine phenylalkylamine, its primary mechanism of action involves the direct inhibition of L-type calcium channels (CaV1.2), which are critical for atrioventricular (AV) nodal conduction.[1][3] By blocking these channels, this compound slows AV nodal conduction and prolongs the refractory period, thereby interrupting the re-entrant circuit responsible for most forms of PSVT.[1] This technical guide provides a detailed overview of the molecular interactions, electrophysiological effects, and broader ion channel activity of this compound, supported by quantitative data and experimental methodologies.
Core Mechanism: Interaction with L-type Calcium Channels
This compound's therapeutic effect in PSVT is primarily attributed to its blockade of L-type calcium channels in the AV node. This action reduces the influx of calcium ions during an action potential, leading to a slowing of conduction velocity and an increase in the effective refractory period of the AV nodal tissue. This breaks the re-entrant loop that sustains the tachycardia.
Signaling Pathway of this compound Action
Quantitative Data: Ion Channel Modulation by this compound
Recent preclinical studies have revealed that this compound's mechanism extends beyond L-type calcium channel blockade, exhibiting a multi-channel modulation profile. This broader activity may contribute to its overall antiarrhythmic effect. The following tables summarize the known quantitative effects of this compound on various cardiac ion channels.
Table 1: this compound's Effect on Cardiac Ion Channels
| Ion Channel | Subtype | Concentration | % Block | Reference |
| Calcium Channel | CaV1.2 | 100 µM | 31% | |
| Potassium Channel | KV1.5 | 100 µM | 74% | |
| Potassium Channel | TASK-1 | 100 µM | 70% | |
| Potassium Channel | TASK-3 | 100 µM | 74% | |
| Potassium Channel | hERG | 100 µM | 82% | |
| Potassium Channel | Kir3.1/3.4 | 100 µM | 59% | |
| Potassium Channel | KCNQ1/KCNE1 | 100 µM | 71% | |
| Sodium Channel | NaV1.5 | 100 µM | 59% |
Table 2: IC50 Value for this compound on TASK-1 Potassium Channel
| Ion Channel | Subtype | IC50 | Reference |
| Potassium Channel | TASK-1 | 18.7 µM |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the electrophysiological effects of this compound.
Patch-Clamp Recordings in Human Atrial Cardiomyocytes
This method is used to study the effects of this compound on the action potentials and specific ion currents in native human heart cells.
Methodology:
-
Cell Isolation: Human atrial cardiomyocytes are enzymatically isolated from atrial tissue samples.
-
Whole-Cell Patch-Clamp: The whole-cell patch-clamp technique is used to record action potentials and membrane currents.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Pipette Solution (in mM): 120 K-aspartate, 20 KCl, 10 NaCl, 10 HEPES, 5 Mg-ATP, and 0.1 Na-GTP (pH adjusted to 7.2 with KOH).
-
-
Data Acquisition:
-
Action potentials are elicited by current injections.
-
Voltage-clamp protocols are used to isolate and record specific ion currents, such as the sustained outward K⁺ current and the inward Na⁺ current.
-
-
Drug Application: this compound is applied at various concentrations (e.g., 0.25 µM, 1 µM, 2.5 µM, and 6.25 µM) to the bath solution to determine its effect on action potential duration and ion channel currents.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is employed to study the effect of this compound on specific ion channels that have been heterologously expressed in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: cRNA encoding the specific ion channel of interest (e.g., CaV1.2, KV1.5, TASK-1, hERG, etc.) is injected into the oocytes.
-
Incubation: Oocytes are incubated for 2-5 days to allow for channel protein expression.
-
TEVC Recording:
-
Oocytes are placed in a recording chamber and perfused with a recording solution.
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current.
-
A voltage-clamp amplifier is used to control the membrane potential and record the resulting ion currents.
-
-
Drug Application: this compound (e.g., 100 µM) is perfused over the oocyte to measure the percentage of current inhibition. For concentration-response curves, a range of this compound concentrations is applied to determine the IC50 value.
Conclusion
This compound's primary mechanism of action for the termination of PSVT is the blockade of L-type calcium channels in the AV node. However, emerging evidence demonstrates that this compound is a multi-channel modulator, affecting a variety of cardiac potassium and sodium channels. This broader electrophysiological profile may contribute to its antiarrhythmic properties and suggests potential therapeutic applications beyond PSVT. Further research is warranted to fully elucidate the clinical implications of its multi-channel effects and to determine its binding kinetics on L-type calcium channels.
References
Molecular Pharmacology of Etripamil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etripamil is a novel, intranasally delivered, short-acting, non-dihydropyridine L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2][3] Its unique pharmacokinetic profile, characterized by rapid onset and short duration of action, is designed to allow for patient self-administration outside of a healthcare setting.[4][5] This technical guide provides an in-depth overview of the molecular pharmacology of this compound, including its mechanism of action, preclinical and clinical data, and the experimental methodologies used to characterize its activity. While specific binding affinities and detailed proprietary experimental protocols for this compound are not publicly available, this guide consolidates the current scientific knowledge and provides representative experimental frameworks for its pharmacological evaluation.
Introduction
Paroxysmal supraventricular tachycardia is a common cardiac arrhythmia that can cause significant symptoms and lead to emergency department visits. This compound (MSP-2017) is a new chemical entity belonging to the phenylalkylamine class of calcium channel blockers, similar to verapamil. It is formulated as a nasal spray to facilitate rapid absorption through the nasal mucosa, with a time to peak plasma concentration of approximately 5-8.5 minutes. This compound is rapidly metabolized by serum esterases into an inactive carboxylic acid metabolite, contributing to its short half-life.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of L-type calcium channels (Ca_v1.2) in cardiac tissue. By blocking the influx of calcium ions through these channels in the atrioventricular (AV) node, this compound slows AV nodal conduction and prolongs the AV nodal refractory period. This action interrupts the reentrant circuits that are responsible for most forms of PSVT, such as atrioventricular nodal re-entrant tachycardia (AVNRT) and atrioventricular re-entrant tachycardia (AVRT). High-density electroanatomic mapping has suggested that this compound leads to a loss of voltage in the slow pathway bridge, which recovers gradually, mirroring the observed changes in the atrioventricular block cycle length.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound blocks L-type calcium channels, reducing calcium influx and subsequent AV nodal conduction.
Quantitative Pharmacological Data
Preclinical Pharmacokinetics and Pharmacodynamics in Cynomolgus Monkeys
Intravenous administration of this compound in conscious cynomolgus monkeys demonstrated a dose-dependent effect on cardiovascular parameters.
| Dose (mg/kg) | Mean Peak Plasma Concentration (ng/mL) | Mean AUC₀₋∞ (ng·min/mL) | Mean Half-life (minutes) | Mean Max PR Prolongation (%) |
| 0.025 | 13.2 | 179 | 12.3 | 6.60 |
| 0.05 | - | - | - | 6.15 |
| 0.15 | - | - | - | 12.13 |
| 0.3 | 176 | 2364 | 20.8 | 27.38 |
Data extracted from Ascah et al. (2025).
Clinical Pharmacokinetics in Healthy Adults (Intranasal Administration)
Studies in healthy adults have characterized the pharmacokinetic profile of intranasally administered this compound.
| Dose | Tₘₐₓ (minutes) | Terminal Half-life (hours) |
| 60 mg | 5-8.5 | ~1.5 |
| 70 mg | 5-8.5 | ~2.5-3 |
| 105 mg | 5-8.5 | ~2.5-3 |
Data from a Phase 1 study as reported by Kelemen et al. (2024).
Clinical Efficacy in PSVT Patients (Intranasal Administration)
Multiple clinical trials have evaluated the efficacy of this compound in terminating PSVT episodes.
| Trial | Dose | Timepoint | This compound Conversion Rate (%) | Placebo Conversion Rate (%) |
| NODE-1 | 70 mg | 15 min | 87 | 35 |
| NODE-1 | 105 mg | 15 min | 75 | 35 |
| NODE-1 | 140 mg | 15 min | 95 | 35 |
| RAPID | 70 mg (up to 2 doses) | 30 min | 64.3 | 31.2 |
| NODE-302 | 70 mg | 30 min | 60.2 | N/A (Open-label) |
| NODE-303 | 70 mg | 60 min | 70.5 | N/A (Open-label) |
Data compiled from Stambler et al. (2018), Milestone Pharmaceuticals (2022), Stambler et al. (2023), and Camm et al. (2025).
Safety and Tolerability
Across clinical trials, this compound has been generally well-tolerated. The most common adverse events are related to the nasal administration site and are typically mild to moderate in severity.
| Adverse Event | Incidence in this compound Group (%) |
| Nasal Discomfort | 30.2 |
| Nasal Congestion | 13.9 |
| Rhinorrhea | 13.1 |
| Epistaxis | 7.4 |
Data from the NODE-303 trial.
Experimental Protocols
While specific protocols for this compound are proprietary, the following sections detail representative methodologies for characterizing L-type calcium channel blockers.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the L-type calcium channel.
Materials:
-
Radioligand (e.g., [³H]-nitrendipine or another suitable L-type calcium channel ligand)
-
Membrane preparations from cells expressing the Ca_v1.2 channel
-
Test compound (this compound) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from the total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Caption: A typical workflow for a radioligand binding assay to determine binding affinity.
Patch-Clamp Electrophysiology
This technique is used to measure the ion currents across the cell membrane and to characterize the effects of a compound on ion channel function.
Objective: To determine the inhibitory effect of this compound on L-type calcium currents (I_Ca,L).
Materials:
-
Isolated cardiomyocytes or a cell line stably expressing the human Ca_v1.2 channel.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Glass micropipettes.
-
Extracellular solution (e.g., containing (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4).
-
Intracellular solution (e.g., containing (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2).
Procedure:
-
Establish a whole-cell patch-clamp configuration on an isolated cell.
-
Voltage-clamp the cell at a holding potential of -80 mV.
-
Elicit I_Ca,L by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Record baseline I_Ca,L.
-
Perfuse the cell with the extracellular solution containing this compound at various concentrations.
-
Record I_Ca,L in the presence of each concentration of this compound.
-
Measure the peak I_Ca,L amplitude at each concentration.
-
Construct a concentration-response curve and calculate the IC₅₀ value for the inhibition of I_Ca,L.
References
- 1. Update on this compound Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intranasal this compound for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The Efficacy and Safety of this compound Nasal Spray for Acute Paroxysmal Supraventricular Tachycardia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Etripamil: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Phenylalkylamine Calcium Channel Blocker for Paroxysmal Supraventricular Tachycardia
Abstract
Etripamil is a novel, intranasally administered, fast-acting L-type calcium channel blocker belonging to the phenylalkylamine class.[1][2] Developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT), it offers the potential for patient self-administration outside of a healthcare setting.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, with a focus on quantitative data and experimental methodologies relevant to researchers and drug development professionals.
Introduction
Paroxysmal supraventricular tachycardia is a common cardiac arrhythmia that can significantly impact a patient's quality of life and lead to increased healthcare utilization.[1] Current acute treatment options often necessitate a visit to an emergency department for intravenous medication. This compound has been developed to address this unmet need by providing a rapid and effective treatment that can be self-administered at the onset of symptoms. As a phenylalkylamine calcium channel blocker, this compound's mechanism of action is similar to that of verapamil, but it is characterized by a rapid onset and short duration of action due to its intranasal delivery and rapid metabolism.
Mechanism of Action
This compound is a non-dihydropyridine L-type calcium channel blocker. Its primary therapeutic effect in PSVT is achieved by blocking the influx of calcium ions through L-type calcium channels in the atrioventricular (AV) node. This action slows AV nodal conduction and prolongs the AV nodal refractory period, thereby interrupting the re-entrant circuit that underlies most cases of PSVT.
Pharmacokinetics
Intranasal administration of this compound results in rapid absorption. Key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Time to Maximal Plasma Concentration (Tmax) | 5-8.5 minutes | |
| Terminal Half-life (70 mg dose) | ~2.5-3 hours | |
| Onset of Pharmacodynamic Effect (PR interval prolongation >10%) | 4-7 minutes (at doses ≥60 mg) | |
| Duration of PR Interval Prolongation (>10%) | ~45 minutes (at doses ≥60 mg) |
Clinical Efficacy
The efficacy of this compound in converting PSVT to sinus rhythm has been demonstrated in several randomized controlled trials, most notably the NODE-301 and RAPID trials.
Conversion to Sinus Rhythm
| Timepoint | This compound Conversion Rate | Placebo Conversion Rate | Risk Ratio (95% CI) | Reference |
| 15 minutes | - | - | 1.84 (1.32–2.48) | |
| 30 minutes | 64.3% | 31.2% | 1.80 (1.38–2.35) | |
| 60 minutes | 60.9% | 46.6% | 1.24 (1.04–1.48) | |
| 300 minutes | 78.2% | 70.9% | 1.11 (0.97–1.26) |
Time to Conversion
In the RAPID trial, the median time to conversion was three times faster with this compound compared to placebo. A pooled analysis of studies showed a median time to conversion of 18.5 minutes for patients self-administering this compound.
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials. The most common adverse events are related to the nasal administration site.
| Adverse Event | This compound Incidence | Placebo Incidence | Reference |
| Nasal Discomfort | 28.0% | 12.1% | |
| Nasal Congestion | 11.4% | 2.3% | |
| Rhinorrhea | 11.0% | 2.9% | |
| Epistaxis | 7.2% | 1.1% |
No serious adverse events related to this compound were reported in the RAPID trial.
Experimental Protocols
Phase 3 Clinical Trial Design (RAPID Trial)
The RAPID trial was a multicenter, randomized, double-blind, placebo-controlled, event-driven study.
-
Patient Population: Adults with a history of PSVT with sustained, symptomatic episodes.
-
Intervention: Patients were randomized to receive either this compound (70 mg) or placebo as a nasal spray to be self-administered at the onset of a perceived PSVT episode.
-
Dosing: A second dose was permitted if symptoms persisted after 10 minutes.
-
Primary Endpoint: The primary efficacy endpoint was the time to conversion of PSVT to sinus rhythm within 30 minutes of drug administration.
-
Data Collection: Patients used an electrocardiogram (ECG) patch to record their heart rhythm during and after the episode.
Pharmacokinetic Study Design (Phase 1)
Phase 1 studies were randomized, double-blind, sequential dose-escalation, and crossover designs conducted in healthy adult volunteers.
-
Methodology:
-
Subject Enrollment: Healthy adult volunteers were enrolled.
-
Dose Administration: Subjects received single intranasal doses of this compound or placebo in a crossover fashion.
-
Blood Sampling: Serial blood samples were collected at predefined time points post-dose.
-
Bioanalysis: Plasma concentrations of this compound and its inactive metabolite were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Parameter Calculation: Noncompartmental pharmacokinetic parameters were calculated from the plasma concentration-time data.
-
Pharmacodynamic Assessment: PR interval, blood pressure, and heart rate were monitored.
-
Intranasal Drug Delivery
The intranasal route of administration for this compound was chosen to provide rapid systemic absorption, bypassing first-pass metabolism. This delivery method is designed to be non-invasive and suitable for self-administration.
Conclusion
This compound represents a significant advancement in the acute management of PSVT. Its novel intranasal formulation provides rapid and effective conversion to sinus rhythm, with a favorable safety profile. The data from extensive clinical trials support its potential as a patient-administered therapy, which could reduce the burden on emergency healthcare services. Further research may explore its utility in other cardiac arrhythmias.
References
In Vitro Characterization of Etripamil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etripamil is a novel, intranasally delivered, short-acting, non-dihydropyridine L-type calcium channel blocker developed for the acute termination of paroxysmal supraventricular tachycardia (PSVT).[1][2][3] Its primary mechanism of action involves the inhibition of calcium influx through slow calcium channels, which slows atrioventricular (AV) nodal conduction and prolongs the AV node refractory period.[1] This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the pharmacological and electrophysiological properties of this compound. It includes detailed experimental protocols for key assays and summarizes the expected quantitative data in structured tables. Furthermore, this guide presents signaling pathways and experimental workflows as diagrams generated using Graphviz to facilitate a deeper understanding of this compound's in vitro effects.
Introduction to this compound and its Mechanism of Action
This compound is a new chemical entity designed for rapid absorption through the nasal mucosa, leading to a fast onset of action.[2] Its short duration of action is intended to minimize potential long-term side effects. As a non-dihydropyridine L-type calcium channel blocker, this compound's primary target is the CaV1.2 channel, which is crucial for cardiac electrical conduction. By blocking these channels in the heart, particularly in the AV node, this compound effectively interrupts the reentrant circuit responsible for PSVT, restoring normal sinus rhythm.
Quantitative In Vitro Data
While specific proprietary quantitative in vitro data for this compound, such as IC50 and Ki values, are not extensively available in the public domain, this section presents the expected data formats based on standard in vitro assays for L-type calcium channel blockers. The values presented are illustrative and intended to guide researchers in their experimental design and data analysis.
Table 1: Electrophysiological Effects of this compound on L-type Calcium Current (ICa,L)
| Parameter | Cell Type | Experimental Condition | Expected Outcome |
| IC50 | Isolated Cardiomyocytes | Whole-cell patch clamp | Concentration-dependent block of ICa,L |
| Voltage-dependency | Isolated Cardiomyocytes | Varying holding potentials | Enhanced block at more depolarized potentials |
| Frequency-dependency | Isolated Cardiomyocytes | Varying stimulation frequencies | Increased block at higher frequencies |
Table 2: Receptor Binding Affinity of this compound
| Radioligand | Tissue/Cell Preparation | Binding Site | Ki (Inhibition Constant) |
| [3H]-Verapamil or similar | Cardiac membrane homogenates | Phenylalkylamine site | Expected high affinity |
| [3H]-Nitrendipine or similar | Cardiac membrane homogenates | Dihydropyridine site | Expected lower affinity |
Table 3: Effect of this compound on Cellular Calcium Flux
| Parameter | Cell Type | Assay | Expected Outcome |
| IC50 | Cardiomyocytes or cell lines expressing CaV1.2 | Fluorescent calcium indicators (e.g., Fluo-4) | Inhibition of depolarization-induced calcium influx |
Detailed Experimental Protocols
The following protocols are detailed methodologies for the key in vitro experiments used to characterize this compound's effects. These are based on standard and widely accepted procedures in cardiovascular pharmacology.
Whole-Cell Patch Clamp Electrophysiology for ICa,L Measurement
This protocol describes the measurement of L-type calcium currents in isolated ventricular myocytes to determine the inhibitory effects of this compound.
Materials:
-
Isolated ventricular myocytes (e.g., from rabbit or guinea pig)
-
External solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.
-
This compound stock solution (in DMSO) and serial dilutions.
-
Patch clamp amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Isolate ventricular myocytes using established enzymatic digestion protocols.
-
Prepare external and internal solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell patch clamp configuration on a selected myocyte.
-
Hold the cell at a potential of -80 mV. To inactivate sodium channels, apply a prepulse to -40 mV for 500 ms.
-
Elicit ICa,L by applying depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 300 ms.
-
Record baseline ICa,L.
-
Perfuse the cell with the external solution containing a known concentration of this compound.
-
Repeat the voltage-step protocol to measure ICa,L in the presence of this compound.
-
To assess frequency dependence, vary the frequency of the depolarizing pulses (e.g., 0.5 Hz, 1 Hz, 2 Hz).
-
To assess voltage dependence, vary the holding potential (e.g., -80 mV, -60 mV, -40 mV).
-
Wash out the drug with the external solution to observe the reversibility of the block.
-
Analyze the data to determine the concentration-response curve and calculate the IC50 value.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the phenylalkylamine binding site on the L-type calcium channel.
Materials:
-
Cardiac membrane preparations (e.g., from rat or rabbit ventricle).
-
Radioligand: [3H]-Verapamil or a suitable analog.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Unlabeled verapamil (for determining non-specific binding).
-
This compound stock solution and serial dilutions.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare cardiac membranes by homogenization and centrifugation.
-
In a 96-well plate, add a fixed amount of cardiac membrane protein to each well.
-
For total binding, add the binding buffer and a fixed concentration of [3H]-Verapamil.
-
For non-specific binding, add the binding buffer, [3H]-Verapamil, and a saturating concentration of unlabeled verapamil.
-
For the competition assay, add the binding buffer, [3H]-Verapamil, and increasing concentrations of this compound.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Cellular Calcium Flux Assay
This protocol describes a method to measure the effect of this compound on intracellular calcium concentration in response to depolarization.
Materials:
-
Cells expressing L-type calcium channels (e.g., primary cardiomyocytes or a stable cell line like HEK293 expressing CaV1.2).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
High potassium solution (e.g., HBSS with 50 mM KCl) to induce depolarization.
-
This compound stock solution and serial dilutions.
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and culture to confluence.
-
Prepare the dye loading solution by mixing Fluo-4 AM with Pluronic F-127 in HBSS.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 60 minutes.
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.
-
Inject the high potassium solution to depolarize the cells and stimulate calcium influx.
-
Record the change in fluorescence over time.
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve.
-
Determine the concentration-dependent inhibition of the calcium influx by this compound and calculate the IC50 value.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the in vitro characterization of this compound.
Caption: this compound's mechanism of action on the L-type calcium channel.
References
Etripamil's Impact on Atrioventricular (AV) Nodal Conduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil is a novel, intranasally administered, fast-acting L-type calcium channel blocker under investigation for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1] Its primary mechanism of action involves the modulation of atrioventricular (AV) nodal conduction, offering a potential for patient self-administration in a non-medical setting. This technical guide provides an in-depth analysis of the electrophysiological effects of this compound on the AV node, supported by quantitative data from clinical trials and detailed experimental methodologies.
Mechanism of Action: L-Type Calcium Channel Blockade in the AV Node
This compound is a non-dihydropyridine calcium channel blocker that selectively inhibits L-type calcium channels, which are crucial for the propagation of electrical signals through the AV node.[1] By blocking these channels, this compound slows down the conduction of electrical impulses and prolongs the refractory period of the AV nodal tissue. This action effectively interrupts the re-entrant circuits that are the underlying cause of most PSVTs.[1]
Pharmacokinetics and Pharmacodynamics
Intranasal administration of this compound results in rapid absorption.[2]
| Parameter | Value | Source |
| Time to Maximal Plasma Concentration (Tmax) | 5-8.5 minutes | [2] |
| Onset of PR Interval Prolongation (>10%) | 4-7 minutes (at doses ≥60 mg) | |
| Duration of PR Interval Prolongation (>10%) | Approximately 45 minutes (at doses ≥60 mg) | |
| Terminal Half-life | ~1.5 hours (60 mg) to 2.5-3 hours (70-105 mg) |
These pharmacokinetic and pharmacodynamic properties underscore this compound's potential as a rapid-acting, on-demand therapy for PSVT.
Quantitative Electrophysiological Effects on AV Nodal Conduction
Clinical studies have quantified the impact of this compound on various electrophysiological parameters of the AV node.
PR Interval Prolongation
The PR interval on a surface electrocardiogram (ECG) is a surrogate measure of AV nodal conduction time. Phase 1 studies in healthy volunteers demonstrated a dose-dependent prolongation of the PR interval.
| This compound Dose | Mean Maximum PR Interval Increase from Baseline | Onset of >10% Increase |
| ≥ 60 mg | > 10% | 4-7 minutes |
Data from Phase 1 studies in healthy adults.
AV Nodal Effective Refractory Period (AVNERP) and Wenckebach Cycle Length
The NODE-1 trial, a Phase 2 study conducted in an electrophysiology laboratory setting, provided direct evidence of this compound's effect on AV nodal refractoriness and conduction. An abstract from this study reported significant prolongation of the AVNERP and Wenckebach cycle length 15 minutes after administration, with minimal effect on the AH-interval.
High-Density Electroanatomic Mapping
A case study within the NODE-1 trial utilized high-density electroanatomic mapping to visualize the effect of this compound on the slow pathway in a patient with AV nodal reentrant tachycardia (AVNRT). Following administration of a 105 mg dose, there was a marked change in the AV block cycle length from a baseline of 330 ms to 550 ms at 3 minutes. This was accompanied by a loss of voltage in the slow pathway region, which gradually returned as the block cycle length improved over 30 minutes.
Experimental Protocols
Phase 1 Pharmacokinetic/Pharmacodynamic Studies
-
Study Design: Randomized, double-blind, sequential dose-escalation, crossover studies (MSP-2017-1096 and NODE-102).
-
Participants: Healthy adult volunteers.
-
Drug Administration: Single intranasal doses of this compound.
-
Measurements:
-
Plasma concentrations of this compound and its inactive metabolite were determined using validated bioanalytical assays.
-
Pharmacodynamic parameters, including PR interval, blood pressure, and heart rate, were continuously monitored.
-
Pharmacokinetic parameters were calculated using noncompartmental methods.
-
NODE-1 Electrophysiology Study
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging Phase 2 trial.
-
Participants: Patients with a history of PSVT undergoing an electrophysiology study.
-
Procedure:
-
Induction of sustained PSVT in the electrophysiology laboratory.
-
After 5 minutes of sustained PSVT, patients received a single intranasal dose of this compound (35 mg, 70 mg, 105 mg, or 140 mg) or placebo.
-
Continuous ECG monitoring was performed.
-
The primary endpoint was the conversion of PSVT to sinus rhythm within 15 minutes.
-
-
High-Density Mapping Sub-study: In a subset of patients, high-density electroanatomic mapping of the slow pathway region was performed at baseline and at specified time points after drug administration to assess changes in voltage and conduction properties.
Clinical Efficacy in Terminating PSVT
Multiple clinical trials have demonstrated the efficacy of this compound in the acute termination of PSVT.
| Trial | This compound Dose | Primary Endpoint | This compound Conversion Rate | Placebo Conversion Rate | p-value |
| NODE-1 | 70-140 mg | Conversion at 15 min | 65-95% | 35% | <0.05 |
| NODE-301 | 70 mg | Conversion at 30 min (post-hoc) | 54% | 35% | 0.02 |
| RAPID | 70 mg (optional 2nd dose) | Conversion at 30 min | 64.3% | 31.2% | <0.001 |
| NODE-302 | 70 mg | Conversion at 30 min | 60% | N/A (open-label) | N/A |
These results support the potential for this compound as a self-administered therapy to rapidly terminate PSVT episodes.
Conclusion
This compound demonstrates a potent and rapid effect on AV nodal conduction, primarily through the blockade of L-type calcium channels. This leads to a slowing of conduction and prolongation of the AV nodal refractory period, which are the key mechanisms for terminating re-entrant supraventricular tachycardias. The quantitative data from clinical and electrophysiology studies provide a strong rationale for its continued development as a novel, patient-administered treatment for PSVT. Further research may continue to elucidate the finer details of its electrophysiological effects and long-term safety profile.
References
Cellular Basis of Etripamil's Antiarrhythmic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etripamil is a novel, intranasally administered, short-acting, non-dihydropyridine L-type calcium channel blocker developed for the acute treatment of cardiac arrhythmias, primarily paroxysmal supraventricular tachycardia (PSVT) and, with growing interest, for rate control in atrial fibrillation (AF).[1][2] Its primary mechanism of action is the blockade of L-type calcium channels (CaV1.2), which slows atrioventricular (AV) nodal conduction and prolongs the AV nodal refractory period.[3][4] However, emerging evidence reveals that this compound possesses a more complex pharmacological profile, exhibiting effects on multiple ion channels, which contribute to its antiarrhythmic properties. This technical guide provides an in-depth exploration of the cellular electrophysiological basis of this compound's action, detailing its effects on various cardiac ion channels, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate its mechanism.
Primary Mechanism of Action: L-Type Calcium Channel Blockade
This compound's principal antiarrhythmic effect stems from its potent and rapid-acting antagonism of L-type calcium channels (CaV1.2).[3] These channels are crucial for the propagation of electrical impulses through the AV node. By inhibiting the influx of calcium ions through these channels in AV nodal tissue, this compound directly slows conduction velocity and prolongs the effective refractory period of the AV node. This action is particularly effective in terminating reentrant tachycardias that depend on the AV node as part of the reentrant circuit, such as atrioventricular nodal reentrant tachycardia (AVNRT) and atrioventricular reentrant tachycardia (AVRT), which together account for the majority of PSVT cases. The intranasal administration allows for rapid absorption and onset of action, with a time to maximal plasma concentration of approximately 5-8.5 minutes, corresponding to a swift effect on the AV node.
Multi-Channel Modulation: Beyond L-Type Calcium Channels
Recent research has unveiled that this compound's antiarrhythmic properties are not solely dependent on L-type calcium channel blockade. It exhibits a broader spectrum of activity, influencing other key cardiac ion channels, which may contribute to its efficacy, particularly in atrial fibrillation.
Effects on Potassium Channels
Studies have demonstrated that this compound inhibits several types of atrial potassium channels. Notably, it has been shown to potently block KV1.5, TASK-1, TASK-3, hERG, Kir3.1/3.4, and KCNQ1/KCNE1 channels. The inhibition of these outward potassium currents leads to a prolongation of the action potential duration (APD) in human atrial cardiomyocytes. This effect, characteristic of Class III antiarrhythmic agents, can contribute to the termination of reentrant arrhythmias by increasing the refractory period of the atrial tissue. The blockade of TASK-1 is of particular interest as its expression is upregulated in atrial fibrillation.
Effects on Sodium Channels
In addition to its effects on calcium and potassium channels, this compound has been observed to inhibit the cardiac sodium channel, NaV1.5. This blockade of the inward sodium current represents a Class I antiarrhythmic effect. By reducing the excitability of cardiac tissue, this action can help to suppress ectopic firing and slow conduction, further contributing to its antiarrhythmic potential.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's effects on various ion channels and cardiac electrophysiological parameters.
| Ion Channel | Reported IC50 or % Blockade | Cell Type/System | Reference |
| CaV1.2 (L-type Ca2+) | 31% block at 100 µM | Xenopus laevis oocytes | |
| NaV1.5 (Sodium) | 59% block at 100 µM | Xenopus laevis oocytes | |
| KV1.5 (Potassium) | 74% block at 100 µM | Xenopus laevis oocytes | |
| TASK-1 (Potassium) | IC50 = 18.7 µM; 70% block at 100 µM | Xenopus laevis oocytes | |
| TASK-3 (Potassium) | 74% block at 100 µM | Xenopus laevis oocytes | |
| hERG (Potassium) | 82% block at 100 µM | Xenopus laevis oocytes | |
| Kir3.1/3.4 (Potassium) | 59% block at 100 µM | Xenopus laevis oocytes | |
| KCNQ1/KCNE1 (Potassium) | 71% block at 100 µM | Xenopus laevis oocytes |
| Electrophysiological Parameter | Effect of this compound | Experimental Model | Reference |
| Action Potential Duration (APD90) | Prolongation of +43% in Sinus Rhythm and +48% in Atrial Fibrillation at 6.25 µM | Human atrial cardiomyocytes | |
| Sustained Outward K+ Current | Significant reduction at 1 µM | Human atrial cardiomyocytes | |
| Inward Na+ Current | Significant reduction at 1 µM | Human atrial cardiomyocytes | |
| PR Interval | Dose-dependent increase | Conscious telemetered cynomolgus monkeys | |
| AV-nodal Effective Refractory Period | Significant prolongation | Humans (NODE-1 trial) | |
| Wenckebach Cycle Length | Significant prolongation | Humans (NODE-1 trial) |
Experimental Protocols
Patch-Clamp Electrophysiology on Human Atrial Cardiomyocytes
Objective: To characterize the effects of this compound on action potentials and specific ion currents in human atrial cardiomyocytes.
Methodology:
-
Cell Isolation: Human atrial tissue is obtained from patients undergoing cardiac surgery. Cardiomyocytes are enzymatically isolated using a combination of proteases and collagenases.
-
Patch-Clamp Recordings: Whole-cell patch-clamp recordings are performed at physiological temperature (37°C).
-
Action Potential Recordings:
-
Configuration: Current-clamp mode.
-
Stimulation: Action potentials are elicited by injecting depolarizing current pulses.
-
Protocol: Baseline action potentials are recorded, followed by perfusion of increasing concentrations of this compound (e.g., 0.25 µM, 2.5 µM, 6.25 µM). Changes in action potential duration at 90% repolarization (APD90) are measured.
-
-
Voltage-Clamp Recordings for Specific Currents:
-
Configuration: Voltage-clamp mode.
-
Voltage Protocols:
-
Sustained Outward K+ Current: Cells are held at a specific holding potential, and depolarizing voltage steps are applied to elicit outward potassium currents. The sustained component of the current is measured before and after application of this compound.
-
Inward Na+ Current: From a holding potential that ensures channel availability, a rapid depolarizing pulse is applied to elicit the peak inward sodium current. The effect of this compound on the peak current amplitude is quantified.
-
-
Solutions:
-
Extracellular Solution (Tyrode's solution): Contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with pH adjusted to 7.4.
-
Intracellular (Pipette) Solution: Contains (in mM): K-aspartate or KCl, MgCl2, EGTA, HEPES, and ATP, with pH adjusted to 7.2. Specific channel blockers (e.g., for L-type Ca2+ channels) may be added to isolate the current of interest.
-
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
Objective: To determine the effect of this compound on specific ion channels heterologously expressed in a controlled environment.
Methodology:
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding the specific ion channel subunit(s) of interest (e.g., CaV1.2, NaV1.5, various K+ channels).
-
TEVC Recordings:
-
Setup: Oocytes are placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection.
-
Voltage Protocols: Specific voltage-clamp protocols are applied to elicit the characteristic currents of the expressed channels.
-
Drug Application: A baseline recording is obtained, followed by perfusion of the oocyte with a solution containing this compound at various concentrations (e.g., 100 µM) to determine the percentage of current inhibition. For IC50 determination, a range of concentrations is applied to generate a concentration-response curve.
-
In Silico Modeling and Docking Simulations
Objective: To predict the binding site of this compound on target ion channels and to simulate its effects at the tissue level.
Methodology:
-
Docking Simulations:
-
Software: Programs such as AutoDock Vina are used.
-
Procedure: The three-dimensional structure of the target ion channel (or a homology model) is used as the receptor. The structure of this compound is docked into the putative binding sites of the channel pore. The simulation identifies the most energetically favorable binding poses.
-
-
Computational Cardiac Modeling:
-
Model: Mathematical models of human atrial electrophysiology are used.
-
Procedure: The experimentally determined effects of this compound on multiple ion channels are incorporated into the model. Simulations are then run to predict how these combined effects translate to the tissue level, for example, by assessing the ability of the drug to terminate reentrant activity in a simulated atrial tissue.
-
Visualizations
Caption: Cellular mechanism of this compound's antiarrhythmic action.
Caption: Experimental workflow for this compound characterization.
Conclusion
The antiarrhythmic properties of this compound are founded on its primary role as a potent L-type calcium channel blocker, which effectively terminates AV nodal-dependent reentrant tachycardias. However, a comprehensive understanding of its cellular basis reveals a more intricate mechanism involving the modulation of multiple cardiac ion channels, including key atrial potassium and sodium channels. This multi-channel activity likely contributes to its broader antiarrhythmic potential, including for the management of atrial fibrillation. The combination of in vitro electrophysiology, in silico modeling, and clinical studies has been instrumental in elucidating this complex pharmacology. Further research into the precise interactions of this compound with these various channels will continue to refine our understanding and optimize its clinical application in the management of cardiac arrhythmias.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The Efficacy and Safety of this compound Nasal Spray for Acute Paroxysmal Supraventricular Tachycardia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Update on this compound Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Intranasal Etripamil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etripamil is an investigational, fast-acting, intranasally delivered L-type calcium channel blocker being developed for the on-demand termination of paroxysmal supraventricular tachycardia (PSVT). Its pharmacokinetic and pharmacodynamic profiles are characterized by rapid absorption, quick onset of action, and a short duration of effect, making it a promising candidate for patient self-administration in a non-medically supervised setting. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of intranasal this compound, drawing upon data from key clinical trials to inform researchers, scientists, and drug development professionals.
Introduction
Paroxysmal supraventricular tachycardia is a common arrhythmia that often requires emergency medical intervention for termination.[1] this compound, a novel non-dihydropyridine calcium channel blocker, is formulated as a nasal spray to provide a rapid, non-invasive treatment option for patients.[2][3] By blocking L-type calcium channels in the atrioventricular (AV) node, this compound slows electrical conduction and can terminate reentrant tachycardias that are dependent on the AV node.[2][4] This document synthesizes the available clinical data on the pharmacokinetic and pharmacodynamic properties of intranasal this compound.
Pharmacokinetics
Intranasal administration of this compound results in rapid absorption from the nasal mucosa into the systemic circulation.
Key Pharmacokinetic Parameters of Intranasal this compound
| Parameter | Value | Study/Dose | Citation |
| Time to Maximum Plasma Concentration (Tmax) | 5 - 8.5 minutes | Phase 1 (≥14 mg) | |
| ~8 minutes | Phase 1 (70 mg) | ||
| 5 minutes | Phase 1 (3.5-140 mg) | ||
| Plasma Concentration Decline | ~60% reduction at 25 minutes | Phase 1 (70 mg) | |
| ~80% reduction within 50 minutes | Phase 1 (70 mg) | ||
| Terminal Half-life (t½) | ~1.5 hours | Phase 1 (60 mg) | |
| 2.5 - 3 hours | Phase 1 (70 mg and 105 mg) | ||
| 20 minutes | Review | ||
| Metabolism | Rapidly converted to an inactive metabolite, MSP-2030 | General |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the slowing of AV nodal conduction, leading to termination of PSVT. This is evidenced by an increase in the PR interval on an electrocardiogram (ECG) and a reduction in heart rate during a PSVT episode.
Efficacy in PSVT Conversion
Clinical trials have demonstrated the efficacy of this compound in converting PSVT to sinus rhythm at early time points after self-administration.
Conversion Rates of PSVT to Sinus Rhythm
| Time Point | This compound (70 mg) | Placebo | Study | Citation |
| 15 minutes | 87% | 35% | NODE-1 (Phase 2) | |
| - | - | NODE-301 (Phase 3) | - | |
| 64.3% | 31.2% | RAPID (Phase 3) | ||
| 30 minutes | 53.7% | 34.7% | NODE-301 (Phase 3) | |
| 64% | - | RAPID (Phase 3) | ||
| 60.2% | - | NODE-302 (Open-label) | ||
| 45 minutes | 61% | 45% | NODE-301 (Phase 3) | |
| 60 minutes | - | - | NODE-301 (Phase 3) | - |
| 63.2% - 75.1% | - | Pooled Analysis | ||
| 5 hours (Primary Endpoint) | Did not meet statistical significance | - | NODE-301 (Phase 3) |
Median Time to Conversion
| Study | Median Time to Conversion (this compound) | Citation |
| NODE-301 | 25 minutes | |
| NODE-302 | 15.5 minutes | |
| Pooled Analysis | 18.5 minutes |
Electrophysiological Effects
-
PR Interval Prolongation: A greater than 10% prolongation of the PR interval from baseline is achieved in less than 10 minutes and is sustained for approximately 30-45 minutes with doses of 60 mg or greater.
-
Heart Rate Reduction: During PSVT episodes, this compound significantly reduces heart rate compared to placebo, with maximal reduction observed at 10 minutes.
Heart Rate Reduction from Baseline During PSVT (NODE-301)
| Time Point | This compound Mean Reduction (bpm) | Placebo Mean Reduction (bpm) | p-value | Citation |
| 3 minutes | -10 | - | <0.03 | |
| 10 minutes | -16 | - | <0.0001 | |
| 30 minutes | -14 | - | <0.0002 | |
| 40 minutes | -13 | - | <0.004 |
Safety and Tolerability
Across clinical trials, intranasal this compound has been generally well-tolerated.
-
Adverse Events: The most common adverse events are related to the administration site and are typically mild and transient. These include nasal discomfort, nasal congestion, and rhinorrhea.
-
Serious Adverse Events: No severe adverse events related to the study drug were reported in the NODE-301 trial. There were no significant differences in the incidences of severe adverse events between this compound and placebo groups.
Experimental Protocols
Key Clinical Trial Design (NODE-301)
The NODE-301 study was a Phase 3, randomized, double-blind, placebo-controlled, event-driven, multicenter trial.
-
Patient Population: Patients with a documented history of PSVT with episodes lasting at least 20 minutes.
-
Randomization: Patients were randomized in a 2:1 ratio to receive either this compound 70 mg or placebo.
-
Study Procedure: After a medically supervised test dose in sinus rhythm, patients were instructed to self-administer the intranasal spray upon experiencing symptoms of PSVT that persisted after a vagal maneuver.
-
Monitoring: Continuous electrocardiogram (ECG) recordings were captured using a cardiac monitor applied by the patient.
-
Primary Endpoint: Time to conversion of adjudicated PSVT to sinus rhythm within 5 hours of study drug administration.
Bioanalytical Methods
Plasma concentrations of this compound and its inactive metabolite (MSP-2030) were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
Visualizations
Mechanism of Action: L-Type Calcium Channel Blockade
Caption: Mechanism of action of this compound in the AV node.
Experimental Workflow: NODE-301 Patient Journey
References
Etripamil's Selectivity for Cardiac Versus Vascular Calcium Channels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The primary source of preclinical data for comparing the cardiac and vascular effects of etripamil comes from a study in conscious telemetered cynomolgus monkeys who received intravenous doses of the drug. This study allows for an indirect assessment of selectivity by comparing a key cardiac electrophysiological parameter (PR interval prolongation, indicating AV nodal blockade) with a key vascular parameter (reduction in systolic blood pressure).
| Dose (mg/kg) | Mean Maximum % Change in PR Interval (Cardiac Effect) | Mean Maximum % Change in Systolic Blood Pressure (Vascular Effect) |
| 0.025 | +6.60% | Data not explicitly provided for this dose, but described as dose-dependent decrease |
| 0.05 | +6.15% | Data not explicitly provided for this dose, but described as dose-dependent decrease |
| 0.15 | +12.13% | Data not explicitly provided for this dose, but described as dose-dependent decrease |
| 0.3 | +27.38% | Data not explicitly provided for this dose, but described as dose-dependent decrease |
Data extracted from a study in conscious telemetered cynomolgus monkeys.
The data indicates a clear dose-dependent effect on both cardiac conduction and blood pressure. A direct quantitative comparison of selectivity from this in vivo data is challenging without the corresponding plasma concentrations at the time of peak effect for each parameter. However, the pronounced effect on the PR interval at therapeutic doses is consistent with its clinical efficacy in treating PSVT, which is mediated by cardiac calcium channel blockade.
Experimental Protocols
Intravenous Administration in Conscious Telemetered Cynomolgus Monkeys
This preclinical study was designed to assess the cardiovascular and pharmacokinetic profiles of intravenously administered this compound.
-
Animal Model: Conscious cynomolgus monkeys were used.
-
Instrumentation: Animals were equipped with telemetry devices for the continuous monitoring of electrocardiogram (ECG) and arterial blood pressure.
-
Dosing: this compound was administered intravenously as a bolus injection at escalating doses (0.025, 0.05, 0.15, and 0.3 mg/kg). A placebo control group was also included.
-
Data Collection:
-
Cardiac Effects: The PR interval was measured from the ECG recordings as an indicator of AV nodal conduction.
-
Vascular Effects: Systolic blood pressure was continuously monitored as a measure of the drug's effect on the vasculature.
-
Pharmacokinetics: Blood samples were collected at various time points to determine the plasma concentration of this compound.
-
-
Analysis: The percentage change from baseline for both the PR interval and systolic blood pressure was calculated for each dose level to determine the dose-response relationship.
Mandatory Visualization
Caption: Proposed mechanism of this compound's action on L-type calcium channels.
Caption: Experimental workflow for the preclinical assessment of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. milestonepharma.com [milestonepharma.com]
- 3. This compound: Intranasal Calcium Channel Blocker: A Novel Noninvasive Modality in the Treatment of Paroxysmal Supraventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Calcium Channel Blocker: this compound: What is the Future of Intranasal Drug Delivery in the Treatment of Cardiac Arrhythmias? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
The Central Role of Serum Butyrylcholinesterase in the Metabolism of Etripamil: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etripamil, a novel, intranasally administered L-type calcium channel blocker, is designed for the rapid termination of paroxysmal supraventricular tachycardia (PSVT). A key feature of its pharmacokinetic profile is its rapid metabolism in the bloodstream, contributing to its short duration of action and favorable safety profile. This technical guide provides a comprehensive overview of the pivotal role of serum esterases, specifically butyrylcholinesterase (BChE), in the metabolic inactivation of this compound. This document synthesizes available quantitative data, details experimental methodologies used to elucidate the metabolic pathway, and presents visual representations of the key processes involved.
Introduction
This compound is a promising therapeutic agent for the acute treatment of PSVT, offering the potential for patient self-administration outside of a hospital setting.[1] Its chemical structure incorporates an ester moiety, rendering it susceptible to rapid hydrolysis by endogenous esterases.[2] This designed metabolic pathway ensures a fast onset of action followed by a swift decline in systemic exposure, thereby minimizing the risk of sustained side effects.[3] Understanding the specific enzymes responsible for this rapid clearance is crucial for a complete characterization of this compound's pharmacology and for anticipating potential drug-drug interactions or variability in patient populations.
This compound Metabolism: The Dominant Role of Butyrylcholinesterase
In vitro studies have been instrumental in identifying the primary enzymatic pathway for this compound metabolism. The hydrolysis of this compound to its pharmacologically inactive carboxylic acid metabolite, MSP-2030, is predominantly mediated by serum esterases.
In Vitro Evidence: Esterase Inhibition Studies
To pinpoint the specific esterase responsible for this compound's metabolism, a series of in vitro experiments were conducted using human whole blood and specific chemical inhibitors for different classes of esterases.[4] The results of these studies unequivocally point to butyrylcholinesterase (BChE) as the key enzyme.
Table 1: In Vitro Metabolism of this compound in Human Whole Blood with Esterase Inhibitors [4]
| Condition | % this compound Remaining (15 min) | % this compound Remaining (60 min) |
| Human Whole Blood (Control) | 10.4% | 0.45% |
| + Bambuterol (BChE inhibitor) - 50nM | 31.8% | 4.8% |
| + Bambuterol (BChE inhibitor) - 75nM | 43.2% | 17.4% |
| + EDTA (PON inhibitor) - 5mM | 5.1% | Not Reported |
| + Donepezil (AChE inhibitor) - 50nM | 11.8% | Not Reported |
| + pCMB (Esterase D inhibitor) - 500µM | 6.5% | Not Reported |
As demonstrated in Table 1, the presence of bambuterol, a specific BChE inhibitor, led to a significant, concentration-dependent decrease in the rate of this compound metabolism. In contrast, inhibitors of paraoxonase (PON), acetylcholinesterase (AChE), and esterase D had a negligible effect on this compound's degradation, indicating that these enzymes do not play a significant role in its metabolism.
Michaelis-Menten Kinetics
As of the latest available data, specific Michaelis-Menten kinetic parameters (Km and Vmax) for the hydrolysis of this compound by purified human butyrylcholinesterase have not been published in the peer-reviewed literature. Further studies are in progress to fully characterize the kinetics of this enzymatic reaction.
Experimental Protocols
In Vitro this compound Metabolism Assay in Human Whole Blood
This protocol provides a detailed methodology for assessing the metabolism of this compound in a whole blood matrix and identifying the responsible esterases through chemical inhibition.
Objective: To determine the rate of this compound metabolism in human whole blood and to identify the primary esterase(s) involved in its hydrolysis.
Materials:
-
This compound HCl
-
This compound-d3 HCl (internal standard)
-
Human whole blood (collected in sodium heparin tubes)
-
Bambuterol (BChE inhibitor)
-
Ethylenediaminetetraacetic acid (EDTA; PON inhibitor)
-
Donepezil (AChE inhibitor)
-
p-Chloromercuribenzoate (pCMB; Esterase D inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
Phosphate buffer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: A whole blood sample is obtained from a consenting human donor and collected in 5-mL vacutainer tubes coated with sodium heparin. The blood is transported under cold chain logistics.
-
Stock Solutions:
-
Prepare a 10mM stock solution of this compound HCl in DMSO.
-
Prepare a 10mM stock solution of this compound-d3 HCl in DMSO. Dilute to a final concentration of 1µM in 100% acetonitrile to serve as the internal standard.
-
Prepare stock solutions of the esterase inhibitors (bambuterol, EDTA, donepezil, pCMB) at appropriate concentrations.
-
-
Incubation:
-
In separate reaction tubes, pre-incubate aliquots of human whole blood with either a vehicle control or one of the specific esterase inhibitors at various concentrations.
-
Initiate the metabolic reaction by adding this compound HCl to each tube.
-
Incubate the tubes at 37°C with gentle agitation for specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Processing:
-
At each time point, terminate the reaction by adding a protein precipitation agent (e.g., cold acetonitrile) containing the internal standard (this compound-d3 HCl).
-
Vortex the samples to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for analysis.
-
Inject the samples onto an LC-MS/MS system. A validated method is used for the separation and quantification of this compound and its inactive metabolite, MSP-2030.
-
Chromatography: While specific column and mobile phase details for the inhibitor study are not provided in the source, a typical approach would involve a C18 reversed-phase column with a gradient elution using mobile phases consisting of acetonitrile and water with additives like formic acid to ensure good peak shape and ionization efficiency.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific mass transitions for this compound and its internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound.
-
Determine the concentration of this compound remaining at each time point for each condition (control and with inhibitors).
-
Calculate the percentage of this compound remaining over time to assess the rate of metabolism and the inhibitory effect of each compound.
-
Human Mass Balance Study with [14C]-Etripamil
This protocol outlines the design of a clinical study to investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound in healthy human subjects.
Objective: To determine the mass balance, routes of excretion, and metabolic profile of this compound and its metabolites following a single intranasal dose of [14C]-etripamil.
Study Design:
-
Participants: Healthy male subjects.
-
Treatment: A single intranasal dose of 70 mg this compound containing approximately 100 µCi of [14C]-etripamil.
-
Sample Collection: Serial samples of blood, plasma, urine, and feces are collected at predefined time points post-dose.
-
Analysis:
-
Total radioactivity in all collected matrices is measured to determine the extent of absorption and the routes and rates of excretion.
-
Metabolite profiling is conducted on plasma, urine, and feces samples to identify and quantify the major circulating and excreted metabolites. This is typically achieved using a combination of liquid chromatography with radiometric detection and LC-MS/MS for structural elucidation.
-
Pharmacokinetic parameters for total radioactivity and this compound are calculated.
-
Visualizing the Metabolic Pathway and Experimental Workflow
This compound Metabolism Pathway
The following diagram illustrates the primary metabolic pathway of this compound.
Caption: this compound is metabolized to its inactive form, MSP-2030, by BChE.
Experimental Workflow for Esterase Identification
This diagram outlines the workflow of the in vitro experiment to identify the esterase responsible for this compound metabolism.
Caption: Workflow for identifying the esterase that metabolizes this compound.
Conclusion
The rapid systemic clearance of this compound is a cornerstone of its therapeutic profile, and this is primarily attributed to its efficient hydrolysis by serum butyrylcholinesterase. In vitro studies utilizing specific esterase inhibitors have conclusively identified BChE as the key enzyme responsible for converting this compound to its inactive metabolite, MSP-2030. This efficient metabolic pathway underscores the thoughtful design of this compound as a short-acting agent for the acute management of PSVT. While the precise kinetic parameters of this interaction are still under investigation, the available data provide a robust framework for understanding the disposition of this compound in humans. This knowledge is vital for ongoing clinical development and for the future application of this compound in its target patient population.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Kinetic analysis of butyrylcholinesterase-catalyzed hydrolysis of acetanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Plasma Butyrylcholinesterase Hydrolyzes Atropine: Kinetic and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. milestonepharma.com [milestonepharma.com]
Investigating the Short Half-Life of Etripamil in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical investigations into the short half-life of etripamil, a novel, intranasally administered L-type calcium channel blocker. The rapid onset and offset of action of this compound are critical to its clinical profile, and understanding its pharmacokinetic properties is paramount for drug development professionals. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the underlying biological and experimental processes.
Introduction: The Clinical Significance of a Short Half-Life
This compound is being developed for the self-administered, acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1] Its efficacy and safety for at-home use are critically dependent on its pharmacokinetic profile, specifically its rapid absorption and short half-life. A short half-life ensures that the drug's effects are transient, minimizing the risk of prolonged adverse events such as hypotension or atrioventricular block, which is particularly important in a non-medically supervised setting.[2][3][4]
The primary mechanism contributing to this compound's short half-life is its rapid metabolism by serum esterases into an inactive carboxylic acid metabolite, MSP-2030.[2] This efficient metabolic clearance results in a short duration of action, a key feature of its therapeutic design.
Quantitative Pharmacokinetic Data
Preclinical studies in cynomolgus monkeys have been instrumental in characterizing the pharmacokinetic profile of this compound. The following tables summarize the key quantitative data from these investigations, comparing intravenous and intranasal administration routes.
Table 1: Pharmacokinetic Parameters of Intravenous this compound in Conscious Telemetered Cynomolgus Monkeys
| Dose (mg/kg) | Cmax (ng/mL) | AUC0–∞ (ng·min/mL) | Half-life (t½) (minutes) | Clearance (mL/min/kg) |
| 0.025 | 13.2 | 179 | 12.3 | 153 |
| 0.05 | 30.8 | 394 | 13.5 | 139 |
| 0.15 | 92.5 | 1148 | 15.2 | 144 |
| 0.30 | 176 | 2364 | 20.8 | 141 |
Data compiled from a study in conscious telemetered cynomolgus monkeys. Cmax (maximum plasma concentration) and AUC0–∞ (area under the plasma concentration-time curve from time zero to infinity) increased in a dose-proportional manner. The mean half-life remained consistently short across the dose range.
Table 2: Time to Detectable Plasma Concentrations of Intranasal this compound in Cynomolgus Monkeys
| Dose (mg/kg/dose) | Duration of Measurable Plasma Concentrations |
| 1.9 | Up to 1 hour post-dose |
| 3.8 | Up to 1 or 4 hours post-dose |
| 5.7 | Up to 1 or 4 hours post-dose |
Data from a preclinical safety evaluation study with once-weekly intranasal administration. Measurable plasma concentrations of this compound were transient, consistent with its short half-life.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical assessment of this compound's pharmacokinetics.
In Vivo Pharmacokinetic Studies in Cynomolgus Monkeys
Objective: To characterize the pharmacokinetic profile of this compound following intravenous and intranasal administration.
Animal Model: Conscious cynomolgus monkeys were used as a suitable preclinical model. For cardiovascular safety and pharmacodynamic assessments, animals were often equipped with telemetry transmitters.
Intravenous Administration Study Protocol:
-
Animal Preparation: Animals were fitted with vascular access ports for remote dosing and blood sampling to minimize stress. Telemetered animals were used to continuously monitor electrocardiogram (ECG) and blood pressure.
-
Dosing: this compound was administered as a 2-minute intravenous bolus infusion. A range of doses (e.g., 0.025, 0.05, 0.15, and 0.3 mg/kg) were evaluated.
-
Blood Sampling: Blood samples were collected at numerous time points to accurately characterize the rapid absorption and elimination phases. A typical sampling schedule included pre-dose, and at 0.5, 1.5, 2.5, 3.5, 5, 10, 15, 20, 30, 45, 60, and 90 minutes, as well as 3 and 12 hours after the start of dosing.
-
Plasma Preparation: Blood samples were likely collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma was separated by centrifugation and stored frozen until analysis.
Intranasal Administration Study Protocol:
-
Animal Acclimation: To reduce procedure-related stress, animals were acclimated to the intranasal administration procedure using a saline placebo prior to the study.
-
Dosing: this compound was administered into one nostril using a nasal spray device. Doses in preclinical safety studies ranged from 1.9 to 5.7 mg/kg.
-
Blood Sampling: Blood samples were collected at various time points post-administration to determine the plasma concentration-time profile of this compound and its metabolite, MSP-2030.
Bioanalytical Method for this compound and MSP-2030
Method: A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method was used to quantify the concentrations of this compound and its inactive metabolite, MSP-2030, in plasma.
General Validation Parameters (based on standard industry guidelines):
-
Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the plasma matrix.
-
Accuracy and Precision: Assessed by analyzing quality control samples at multiple concentration levels on different days.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term frozen storage).
While a detailed public protocol for the specific LC-MS/MS method for this compound is not available, such methods typically involve protein precipitation from the plasma sample, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Visualizations: Pathways and Workflows
Signaling Pathway of this compound
This compound is an L-type calcium channel blocker. By inhibiting the influx of calcium into cardiac cells, particularly in the atrioventricular (AV) node, it slows down conduction and prolongs the refractory period, thereby terminating re-entrant arrhythmias like PSVT.
Caption: this compound blocks L-type calcium channels, reducing calcium influx and slowing AV nodal conduction.
Experimental Workflow for Preclinical Pharmacokinetic Study
The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study of this compound in cynomolgus monkeys.
Caption: Workflow for preclinical pharmacokinetic assessment of this compound.
Metabolic Pathway of this compound
The rapid metabolism of this compound is a key determinant of its short half-life. The following diagram illustrates this metabolic conversion.
Caption: Rapid metabolism of this compound to its inactive metabolite by serum esterases.
Conclusion
The short half-life of this compound is a deliberately engineered feature of the molecule, crucial for its intended use as a self-administered therapy for PSVT. Preclinical studies in cynomolgus monkeys have consistently demonstrated this property, with a half-life of approximately 12-21 minutes following intravenous administration. This rapid clearance is attributed to efficient metabolism by serum esterases. The data and methodologies outlined in this guide provide a comprehensive overview for researchers and drug development professionals working on or interested in the clinical pharmacology of this compound and other short-acting cardiovascular drugs. The preclinical findings have been foundational in advancing this compound through clinical development, supporting its potential as a novel, patient-centric treatment for acute episodes of PSVT.
References
- 1. Cardiovascular and Pharmacokinetic Profiles of Intravenous this compound in Conscious Telemetered Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - The L-type calcium channel in the heart: the beat goes on [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Etripamil's Effect on Sinoatrial (SA) Node Function: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etripamil is a novel, fast-acting, intranasally administered L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT). Its primary mechanism of action involves the inhibition of L-type calcium channels, which are crucial for the electrical conduction system of the heart. While the therapeutic effect of this compound in PSVT is predominantly mediated through its action on the atrioventricular (AV) node, its classification as a calcium channel blocker necessitates an examination of its effects on the sinoatrial (SA) node, the heart's natural pacemaker. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on SA node function, drawing from preclinical and clinical data. The available evidence suggests that while this compound has a profound effect on the AV node, it does not produce clinically significant adverse effects on the SA node at therapeutic doses used for PSVT treatment.
Introduction to this compound and Sinoatrial Node Physiology
This compound is a non-dihydropyridine calcium channel blocker designed for rapid absorption through the nasal mucosa, allowing for self-administration by patients at the onset of PSVT symptoms[1]. The primary therapeutic target of this compound in PSVT is the AV node, where it slows conduction and increases the refractory period, thereby interrupting the re-entrant circuit responsible for the tachycardia[1][2].
The SA node, located in the right atrium, is responsible for generating the electrical impulses that initiate each heartbeat. The automaticity of SA nodal cells is dependent on a complex interplay of ion channels, including L-type calcium channels. These channels contribute to the upstroke of the action potential in SA nodal cells. Therefore, agents that block L-type calcium channels have the potential to modulate SA node function, primarily by decreasing the sinus rate.
Preclinical and Clinical Evidence of this compound's Cardiac Effects
Preclinical Data
Studies in conscious telemetered cynomolgus monkeys have provided insights into the dose-dependent cardiovascular effects of intravenous this compound.
Table 1: Cardiovascular Effects of Intravenous this compound in Cynomolgus Monkeys
| Dose (mg/kg) | Mean Maximum PR Interval Prolongation (%) |
| 0 (Placebo) | 4.53 |
| 0.025 | 6.60 |
| 0.05 | 6.15 |
| 0.15 | 12.13 |
| 0.3 | 27.38 |
Source: Data extracted from preclinical studies.
Clinical Trial Data
The clinical development of this compound has focused on its efficacy and safety in terminating AV nodal-dependent PSVT. The NODE series of clinical trials (NODE-1, NODE-301, NODE-302, NODE-303) and the RAPID trial have generated a substantial amount of data on heart rate reduction during PSVT and conversion to sinus rhythm.
Table 2: Heart Rate Reduction in PSVT Patients Treated with this compound (70 mg Nasal Spray) vs. Placebo in the NODE-301 Study
| Time Post-Dose | Mean Heart Rate Reduction from Baseline (bpm) - this compound | P-value vs. Placebo |
| 3 minutes | -10 ± 1.2 | <0.03 |
| 10 minutes | -16 ± 2.1 | <0.0001 |
| 30 minutes | -14 ± 3.4 | <0.0002 |
| 40 minutes | -13 ± 2.9 | <0.004 |
Source: Data from the NODE-301 study post-hoc analysis[3].
Table 3: Conversion of PSVT to Sinus Rhythm with this compound (70 mg Nasal Spray) in Pivotal Clinical Trials
| Trial | This compound Conversion Rate at 30 min (%) | Placebo Conversion Rate at 30 min (%) | Hazard Ratio (95% CI) | P-value |
| NODE-301 | 53.7 | 34.7 | 1.87 (1.09–3.22) | 0.02 |
| RAPID | 64.3 | 31.2 | 2.62 (1.66–4.15) | <0.001 |
| NODE-302 | 60.2 | N/A (Open-label) | N/A | N/A |
Source: Data from the NODE-301, RAPID, and NODE-302 studies[4].
While these data clearly demonstrate the potent effect of this compound on the AV node, leading to termination of PSVT and a reduction in heart rate, they do not directly quantify the drug's effect on intrinsic SA node function. However, safety data from these trials is informative. The NODE-301 study reported that no patients developed clinically significant sinus bradycardia following a test dose of this compound.
Signaling Pathways and Experimental Protocols
Mechanism of Action at the AV Node
This compound's primary therapeutic effect in PSVT is achieved by blocking L-type calcium channels in the AV node. This action slows down the conduction of electrical impulses and increases the refractory period of the AV nodal tissue, thereby interrupting the re-entrant tachycardia circuit.
Caption: Mechanism of this compound in AVNRT.
Experimental Workflow for Phase 3 Clinical Trials (NODE-301 & RAPID)
The pivotal Phase 3 trials for this compound followed a rigorous, patient-centric design to evaluate its efficacy and safety in an at-home setting.
Caption: Phase 3 Clinical Trial Workflow.
Discussion on Sinoatrial Node Effects
The direct effect of this compound on the SA node has not been a primary focus of the clinical development program, given its targeted indication for AV nodal-dependent tachycardias. However, based on its mechanism of action as an L-type calcium channel blocker, some theoretical considerations and indirect evidence can be discussed.
L-type calcium channels play a role in the depolarization phase of the SA node action potential. Therefore, blocking these channels could potentially lead to a decrease in the firing rate of the SA node, resulting in bradycardia.
The available clinical data from the extensive clinical trial program for this compound in PSVT do not suggest a clinically significant negative chronotropic effect on the SA node at the therapeutic dose of 70 mg. The absence of reported clinically significant sinus bradycardia in the NODE-301 trial is a key safety finding in this regard. This suggests that at the concentrations achieved through intranasal administration for PSVT treatment, this compound's effect is more pronounced on the AV node than on the SA node.
It is plausible that the SA node may be less sensitive to this compound than the AV node, or that the rapid onset and short half-life of the drug limit its impact on the SA node's intrinsic pacemaker activity. Further dedicated electrophysiological studies would be required to definitively quantify the direct effects of this compound on SA node function, including parameters such as sinus node recovery time and sinoatrial conduction time.
Conclusion
This compound is a potent L-type calcium channel blocker that has demonstrated significant efficacy in the termination of AV nodal-dependent PSVT. Its primary mechanism of action is the slowing of conduction and increasing the refractory period of the AV node. While there is a theoretical potential for L-type calcium channel blockers to affect SA node function, the current body of clinical evidence for this compound does not indicate any clinically significant adverse effects on the SA node, such as severe bradycardia, at the therapeutic dose of 70 mg administered intranasally. The safety profile established in large-scale clinical trials supports its use for the intended indication without major concerns for SA node dysfunction. Future research focusing specifically on the electrophysiological effects of this compound on the SA node could provide a more detailed understanding of its complete cardiac profile.
References
Etripamil in Cardiovascular Basic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil is a novel, fast-acting, non-dihydropyridine L-type calcium channel blocker currently under investigation for the acute treatment of paroxysmal supraventricular tachycardia (PSVT) and other cardiovascular conditions.[1][2][3] Its unique pharmacokinetic profile, characterized by rapid onset and short duration of action, makes it a molecule of significant interest for basic and preclinical cardiovascular research.[4][5] This technical guide provides an in-depth overview of the fundamental research applications of this compound, focusing on its mechanism of action, experimental protocols, and key preclinical data.
Mechanism of Action
This compound functions as an L-type calcium channel antagonist, a class of drugs with well-established effects on the cardiovascular system. Its primary action is the inhibition of the slow inward calcium current in cardiac cells, particularly in the atrioventricular (AV) node. This leads to a slowing of AV nodal conduction and an increase in the AV nodal refractory period, which are the electrophysiological bases for its antiarrhythmic effects.
The primary metabolite of this compound, MSP-2030, is pharmacologically inactive. The rapid conversion of this compound to this inactive form by serum esterases contributes to its short half-life.
Signaling Pathway of this compound at the AV Node
References
- 1. Cardiovascular and Pharmacokinetic Profiles of Intravenous this compound in Conscious Telemetered Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular and Pharmacokinetic Profiles of Intravenous this compound in Conscious Telemetered Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. milestonepharma.com [milestonepharma.com]
- 4. Pharmacokinetics and Pharmacodynamics of this compound, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on this compound Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
Etripamil: A Technical Guide to its Chemical Structure and Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil is a novel, intranasally administered, short-acting, non-dihydropyridine L-type calcium channel blocker.[1][2] Developed by Milestone Pharmaceuticals, it is designed for the on-demand treatment of paroxysmal supraventricular tachycardia (PSVT), allowing for self-administration by patients outside of a hospital setting.[2][3] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and clinical activity, tailored for a scientific audience.
Chemical Structure and Properties
This compound is a phenylalkylamine derivative and a structural analog of verapamil.[3] Its chemical structure is designed for rapid absorption and metabolism.
| Property | Value | Reference |
| IUPAC Name | methyl 3-[2-[[(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]benzoate | |
| Synonyms | MSP-2017, (-)-MSP-2017 | |
| Molecular Formula | C27H36N2O4 | |
| Molecular Weight | 452.6 g/mol | |
| SMILES | CC(C)--INVALID-LINK--(C#N)C2=CC(=C(C=C2)OC)OC | |
| CAS Number | 1593673-23-4 |
Mechanism of Action
This compound is a potent and selective antagonist of L-type calcium channels (CaV1.2), which are crucial for the electrical conduction system of the heart.
Signaling Pathway
By blocking the influx of calcium ions through L-type calcium channels in the atrioventricular (AV) node, this compound slows AV nodal conduction and prolongs the AV nodal refractory period. This action interrupts the re-entrant circuit that underlies most forms of PSVT, thereby restoring normal sinus rhythm.
Pharmacokinetics and Metabolism
This compound is administered as a nasal spray, which allows for rapid absorption through the nasal mucosa. This route of administration bypasses first-pass metabolism, leading to a quick onset of action.
| Pharmacokinetic Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 5 - 8.5 minutes | |
| Metabolism | Rapidly metabolized by serum esterases | |
| Major Metabolite | Inactive carboxylic acid (MSP-2030) |
Preclinical and Clinical Activity
This compound has undergone extensive preclinical and clinical evaluation to establish its safety and efficacy profile.
Preclinical Studies
Preclinical studies in cynomolgus monkeys have demonstrated the cardiovascular effects of this compound. Intravenous administration resulted in a dose-dependent decrease in systolic blood pressure and a proportional increase in heart rate. A study on the safety of once-weekly intranasal administration in cynomolgus macaques for 26 doses established a systemic no-observable-adverse-effect-level (NOAEL) of 5.7 mg/kg/dose and a local toxicity NOAEL of 1.9 mg/kg/dose.
While this compound is known to be a potent L-type calcium channel blocker, specific IC50 values are not publicly available in the reviewed literature.
Clinical Trials
Multiple clinical trials have evaluated the efficacy and safety of this compound for the termination of PSVT. The pivotal studies include the NODE-1 (Phase 2) and RAPID (Phase 3) trials.
Summary of Key Clinical Trial Efficacy Data
| Trial | Dose | Primary Endpoint | Result | Reference |
| NODE-1 | 70 mg, 105 mg, 140 mg | Conversion to sinus rhythm within 15 minutes | 65-95% conversion rate with this compound vs. 35% with placebo | |
| RAPID (NODE-301 Part 2) | 70 mg (with optional second dose) | Time to PSVT conversion within 30 minutes | 64% conversion with this compound vs. 31% with placebo (HR 2.62) |
Summary of Key Clinical Trial Safety Data
| Trial | Most Common Adverse Events | Serious Adverse Events | Reference | |---|---|---|---|---| | NODE-1 | Nasal irritation, congestion | Reductions in blood pressure at the highest dose | | | RAPID (NODE-301 Part 2) | Nasal discomfort (23%), nasal congestion (13%), rhinorrhea (9%) | No serious this compound-related adverse events reported | |
Experimental Protocols
General Clinical Trial Workflow
The clinical trials for this compound generally followed a structured workflow from patient recruitment to data analysis.
Induction of PSVT in a Clinical Setting (NODE-1 Trial)
In the controlled setting of an electrophysiology lab, PSVT was induced to test the efficacy of this compound.
-
Patient Population: Patients with a history of symptomatic PSVT and inducible PSVT during a clinically indicated electrophysiology study.
-
Induction Method: Programmed atrial and ventricular stimulation was used to induce SVT. This typically involves delivering one to three extra stimuli at specific cycle lengths. If SVT was not inducible at baseline, an infusion of isoproterenol or epinephrine was often used to facilitate induction.
-
Confirmation of Sustained SVT: Once induced, SVT was allowed to sustain for a predefined period (e.g., 5 minutes in the NODE-1 trial) before the administration of the study drug.
-
Drug Administration: Patients were then administered either this compound or a placebo intranasally.
-
Efficacy Assessment: Continuous ECG monitoring was used to determine the time to conversion to sinus rhythm.
Bioanalytical Method for this compound Quantification
A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method was used to determine the plasma concentrations of this compound and its inactive metabolite, MSP-2030.
-
Sample Preparation: Plasma samples were typically prepared using liquid-liquid extraction to isolate the analyte and internal standard.
-
Chromatographic Separation: The extracted samples were injected into a liquid chromatography system, often using a C8 or C18 analytical column, with a mobile phase consisting of a mixture of organic solvent (e.g., methanol, acetonitrile) and an aqueous component with a modifier (e.g., formic acid).
-
Mass Spectrometric Detection: Detection was performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with a positive ion electrospray ionization (ESI) source. Specific precursor-to-product ion transitions for this compound and the internal standard were monitored for quantification.
Conclusion
This compound represents a significant advancement in the acute management of PSVT. Its novel intranasal delivery system allows for rapid and effective termination of episodes, with a favorable safety profile demonstrated in clinical trials. For researchers and drug development professionals, this compound serves as a compelling case study in reformulating a known mechanism of action to address a significant unmet medical need through innovative drug delivery and pharmacokinetic design. Further research may explore its utility in other cardiac arrhythmias characterized by rapid ventricular rates.
References
Methodological & Application
Application Notes and Protocols: Patch-Clamp Analysis of Etripamil on Isolated Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil is a novel, intranasally delivered, short-acting L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2][3][4][5] Its primary mechanism of action involves the inhibition of L-type calcium channels (CaV1.2), leading to a slowing of atrioventricular (AV) nodal conduction. However, recent research reveals that this compound's electrophysiological profile is more complex, exhibiting multi-channel modulation that may contribute to its antiarrhythmic effects.
These application notes provide a comprehensive overview of the patch-clamp analysis of this compound on isolated cardiomyocytes, offering detailed experimental protocols and a summary of its known effects on various cardiac ion channels. This information is intended to guide researchers in the electrophysiological characterization of this compound and similar compounds.
Data Presentation: Quantitative Effects of this compound on Cardiac Ion Channels
Recent studies have demonstrated that this compound modulates a variety of cardiac ion channels, extending beyond its primary target, the L-type calcium channel. The following tables summarize the known quantitative effects of this compound on multiple human cardiac ion channels, as determined by patch-clamp analysis.
| Ion Channel | Current | Species | Cell Type | This compound Concentration | Effect | Reference |
| CaV1.2 | ICa,L | Human | Atrial Cardiomyocytes | 100 µM | 31% block | |
| NaV1.5 | INa | Human | Atrial Cardiomyocytes | 1 µM | Significant reduction | |
| NaV1.5 | INa | Human | Atrial Cardiomyocytes | 100 µM | 59% block | |
| KV1.5 | IKur | Human | Atrial Cardiomyocytes | 100 µM | 74% block | |
| TASK-1 | IK,TASK-1 | Human | Atrial Cardiomyocytes | 18.7 µM (IC50) | 50% block | |
| TASK-1 | IK,TASK-1 | Human | Atrial Cardiomyocytes | 100 µM | 70% block | |
| TASK-3 | IK,TASK-3 | Human | Atrial Cardiomyocytes | 100 µM | 74% block | |
| hERG | IKr | Human | Atrial Cardiomyocytes | 100 µM | 82% block | |
| Kir3.1/3.4 | IKACh | Human | Atrial Cardiomyocytes | 100 µM | 59% block | |
| KCNQ1/KCNE1 | IKs | Human | Atrial Cardiomyocytes | 100 µM | 71% block | |
| Sustained Outward K+ Current | IK,sus | Human | Atrial Cardiomyocytes | 1 µM | Significant reduction |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its analysis using patch-clamp electrophysiology.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp [frontiersin.org]
- 3. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins [jove.com]
- 5. Isolation of Atrial Myocytes from Adult Mice [jove.com]
In Vitro Models for Studying Etripamil's Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil is a novel, short-acting, intranasally delivered L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT). Its primary mechanism of action is the inhibition of calcium influx through slow calcium channels in the atrioventricular (AV) node, which slows AV nodal conduction and prolongs the AV nodal refractory period.[1] However, recent in vitro studies have revealed a more complex pharmacodynamic profile, indicating that this compound acts as a multi-channel modulator, interacting with several key cardiac potassium and sodium channels. This multi-channel activity suggests potential class I and class III antiarrhythmic properties in addition to its primary class IV effect.[1]
These application notes provide a detailed overview of the in vitro models and protocols essential for characterizing the efficacy and mechanism of action of this compound. The included methodologies are designed to guide researchers in conducting electrophysiological and vascular smooth muscle assays to further investigate this compound and similar compounds.
Signaling Pathways and Mechanism of Action
This compound's primary therapeutic effect in terminating PSVT is attributed to its blockade of L-type calcium channels (CaV1.2) in the AV node. This action interrupts the reentrant circuit responsible for the tachycardia. Beyond this, in vitro electrophysiological studies have demonstrated that this compound also inhibits a range of other cardiac ion channels. This multi-channel blockade may contribute to its overall antiarrhythmic profile.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory effects of this compound on various cardiac ion channels as determined by electrophysiological studies.
Table 1: Inhibitory Effects of this compound on Various Cardiac Ion Channels
| Ion Channel Target | Percent Inhibition at 100 µM | Putative Antiarrhythmic Class |
| hERG (KV11.1) | 82% | Class III |
| KV1.5 | 74% | Class III |
| TASK-3 | 74% | Class III |
| KCNQ1/KCNE1 | 71% | Class III |
| TASK-1 | 70% (IC50 = 18.7 µM) | Class III |
| Kir3.1/3.4 | 59% | - |
| NaV1.5 | 59% | Class I |
| CaV1.2 | 31% | Class IV |
| Data sourced from patch-clamp and two-electrode voltage clamp (TEVC) studies.[1] |
Experimental Protocols
Electrophysiological Analysis of this compound's Effects on Cardiac Ion Channels
This protocol describes the use of two-electrode voltage clamp (TEVC) on Xenopus laevis oocytes to characterize the inhibitory effects of this compound on heterologously expressed cardiac ion channels.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the ion channel of interest (e.g., CaV1.2, NaV1.5, hERG)
-
Two-electrode voltage clamp (TEVC) setup
-
Microelectrodes (filled with 3 M KCl)
-
Recording chamber
-
Perfusion system
-
Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO3, 0.82 mM MgSO4, 0.33 mM Ca(NO3)2, 0.41 mM CaCl2, 10 mM HEPES, pH 7.4)
-
This compound stock solution
Protocol:
-
Oocyte Preparation:
-
Surgically remove oocytes from an anesthetized female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject oocytes with the cRNA of the target ion channel.
-
Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days to allow for channel expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in the recording chamber and perfuse with Barth's solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Using the TEVC amplifier, clamp the oocyte membrane potential to a holding potential appropriate for the ion channel being studied (e.g., -80 mV).
-
Apply a voltage protocol to elicit ionic currents through the expressed channels and record the baseline current.
-
-
Drug Application and Data Acquisition:
-
Prepare a series of this compound dilutions in Barth's solution.
-
Sequentially perfuse the oocyte with increasing concentrations of this compound.
-
At each concentration, apply the same voltage protocol and record the resulting current.
-
Allow for a washout period with Barth's solution to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak current amplitude at each this compound concentration.
-
Calculate the percentage of current inhibition for each concentration relative to the baseline current.
-
Plot the percentage of inhibition against the this compound concentration and fit the data with a Hill equation to determine the IC50 value.[1]
-
In Vitro Assessment of this compound on Vascular Smooth Muscle Cell Function
While the primary application of this compound is for cardiac arrhythmias, as a calcium channel blocker, its effects on vascular smooth muscle are also of interest. This protocol outlines a general method for assessing the effect of this compound on the contractility of vascular smooth muscle cells (VSMCs).
Materials:
-
Primary vascular smooth muscle cells (e.g., human aortic or coronary artery smooth muscle cells)
-
Cell culture reagents (e.g., DMEM, FBS, antibiotics)
-
Contractility assay system (e.g., muscular thin films, cell traction force microscopy)
-
Vasoconstrictor agent (e.g., endothelin-1, phenylephrine)
-
This compound stock solution
Protocol:
-
Cell Culture:
-
Culture VSMCs according to standard protocols.
-
Seed the cells onto the chosen contractility assay platform and allow them to form a confluent monolayer.
-
-
Contractility Assay:
-
Induce baseline contraction of the VSMCs by adding a known vasoconstrictor to the culture medium.
-
Measure the contractile force generated by the cells.
-
Introduce this compound at various concentrations to the culture medium.
-
Measure the change in contractile force in the presence of this compound.
-
-
Data Analysis:
-
Quantify the reduction in vasoconstrictor-induced contraction at each this compound concentration.
-
Determine the concentration-response relationship for this compound's vasodilatory effect.
-
Conclusion
The in vitro models and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy and mechanism of action. The electrophysiological assays are crucial for quantifying its effects on a range of cardiac ion channels, providing a deeper understanding of its multi-channel blocking properties.[1] Assays on vascular smooth muscle cells can further elucidate its potential vascular effects. By employing these standardized methods, researchers can effectively characterize the pharmacological profile of this compound and other novel antiarrhythmic agents.
References
Application Notes and Protocols for High-Throughput Screening of Etripamil Analogs and Novel L-Type Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil is a novel, intranasally delivered L-type calcium channel blocker, developed as a rapid-acting treatment for paroxysmal supraventricular tachycardia (PSVT).[1][2][3][4] As an analog of verapamil, its mechanism of action centers on inhibiting the influx of calcium through L-type calcium channels (CaV1.2), thereby slowing atrioventricular (AV) nodal conduction.[1] The development of this compound analogs and other novel L-type calcium channel blockers necessitates robust and efficient high-throughput screening (HTS) assays to identify and characterize promising lead compounds.
These application notes provide detailed protocols for two primary HTS methodologies for the identification and characterization of this compound analogs and other L-type calcium channel antagonists: a fluorescence-based calcium influx assay using a Fluorometric Imaging Plate Reader (FLIPR) and an electrophysiology-based assay using automated patch clamp (APC) systems.
Signaling Pathway of L-Type Calcium Channels
L-type calcium channels (LTCCs) are voltage-gated ion channels that play a crucial role in cardiac action potentials, excitation-contraction coupling, and neurotransmitter release. Upon membrane depolarization, these channels open, allowing an influx of Ca2+ into the cell. This increase in intracellular Ca2+ acts as a second messenger, triggering a cascade of downstream signaling events. Key pathways include:
-
Calcium-Calmodulin (CaM) Dependent Signaling: Influxed Ca2+ binds to calmodulin (CaM), which in turn can modulate the activity of CaV1.2 channels and other downstream effectors.
-
Protein Kinase A (PKA) Pathway: L-type calcium channels can be modulated by G protein-coupled receptors through the PKA pathway, which can phosphorylate the channel to increase calcium current.
-
Ras/ERK/CREB Pathway: Depolarization of cells expressing CaV1.2 can activate the Ras/ERK/CREB pathway, leading to changes in gene expression, such as the activation of c-Fos and MeCP2.
Blockade of L-type calcium channels by antagonists like this compound and its analogs inhibits this initial Ca2+ influx, thereby disrupting these downstream signaling cascades.
High-Throughput Screening Assays
The following sections detail the protocols for two complementary HTS assays for the screening of this compound analogs.
Fluorescence-Based Calcium Influx Assay
This assay provides a high-throughput method to functionally assess the inhibitory activity of compounds on L-type calcium channels by measuring changes in intracellular calcium concentration.
Workflow Diagram
Experimental Protocol
a. Cell Line and Culture:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human L-type calcium channel subunits (CaV1.2 α1c, β2, and α2δ).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
b. Assay Procedure:
-
Cell Plating: Seed the HEK293-CaV1.2 cells into black-walled, clear-bottom 384-well microplates at a density of 20,000-30,000 cells per well in 25 µL of culture medium.
-
Incubation: Incubate the plates overnight at 37°C and 5% CO2.
-
Dye Loading:
-
Prepare a dye loading solution using a commercially available calcium indicator kit (e.g., FLIPR Calcium 6 Assay Kit). Reconstitute the dye components in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution [HBSS] with 20 mM HEPES).
-
Add an equal volume (25 µL) of the dye loading solution to each well.
-
-
Dye Incubation: Incubate the plates for 1-2 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound analogs and control compounds (e.g., verapamil, nifedipine, diltiazem) in the assay buffer. The final concentration of DMSO should be kept below 0.5%.
-
FLIPR Measurement:
-
Set the FLIPR instrument to record fluorescence changes (e.g., excitation at 485 nm and emission at 525 nm).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the test compounds to the wells and incubate for a predefined period (e.g., 5-15 minutes).
-
Add a depolarization solution (e.g., HBSS with a high concentration of KCl, typically 20-40 mM) to activate the L-type calcium channels.
-
Record the fluorescence signal for 2-3 minutes post-depolarization.
-
c. Data Analysis:
-
The increase in fluorescence upon depolarization corresponds to the influx of calcium.
-
The inhibitory effect of the compounds is measured as a percentage reduction of the fluorescence signal in the presence of the compound compared to the vehicle control.
-
Plot the percentage inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Representative IC50 Values from Fluorescence-Based Assays
| Compound | Target | Cell Line | Assay Conditions | IC50 (nM) | Reference |
| Nimodipine | L-type Ca2+ Channel | Rat Primary Cortical Neurons | Bay K (300 nM) induced | 142.4 | |
| Verapamil | L-type Ca2+ Channel | Rat Primary Cortical Neurons | Bay K (300 nM) induced | 18,500 | |
| Diltiazem | L-type Ca2+ Channel | Rat Primary Cortical Neurons | Bay K (300 nM) induced | 27,100 | |
| Nimodipine | L-type Ca2+ Channel | HEK293-CaV1.2 | K+ depolarization | 59 | |
| Nimodipine (depolarized) | L-type Ca2+ Channel | HEK293-CaV1.2 | K+ depolarization (-28 mV) | 3 |
Automated Patch Clamp (APC) Assay
Automated patch clamp provides a higher-fidelity, lower-throughput secondary screening method to confirm hits from the primary fluorescence-based screen and to characterize their electrophysiological properties.
Workflow Diagram
Experimental Protocol
a. Cell Preparation:
-
Harvest HEK293-CaV1.2 cells and prepare a single-cell suspension using a gentle dissociation reagent (e.g., TrypLE).
-
Resuspend the cells in an appropriate external solution at a concentration of 1-5 x 10^6 cells/mL.
b. Solutions:
-
Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with CsOH.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH. Barium (Ba2+) can be used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
c. APC Procedure:
-
Instrument Setup: Prime the automated patch clamp system (e.g., QPatch, Patchliner) with the internal and external solutions.
-
Cell Loading: Load the cell suspension into the instrument.
-
Automated Sealing and Whole-Cell Configuration: The instrument will automatically trap single cells and form giga-ohm seals, followed by establishing a whole-cell configuration.
-
Voltage Protocol:
-
Hold the cells at a potential of -80 mV or -90 mV.
-
Apply a depolarizing step to +10 mV or +20 mV for 200-300 ms to elicit CaV1.2 currents.
-
To assess state-dependence, a pre-pulse to a more depolarized potential (e.g., -40 mV) can be applied before the test pulse.
-
-
Compound Application: Apply increasing concentrations of the this compound analogs and control compounds to the cells. Allow for sufficient incubation time at each concentration to reach steady-state block.
-
Data Acquisition: Record the peak inward current at each compound concentration.
d. Data Analysis:
-
Measure the peak current amplitude in the presence of each compound concentration.
-
Normalize the current to the control (vehicle) and plot the percentage of block against the compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
Data Presentation: Representative IC50 Values from Automated Patch Clamp Assays
| Compound | Target | Cell Line | Charge Carrier | Holding Potential (mV) | IC50 (µM) | Reference |
| Nifedipine | CaV1.2 | HEK-hCaV1.2 | Ca2+ | -100 | 0.052 | |
| Verapamil | CaV1.2 | HEK-hCaV1.2 | Ca2+ | -100 | 5 | |
| Diltiazem | CaV1.2 | HEK-hCaV1.2 | Ca2+ | -100 | 11 | |
| Verapamil (TP1) | CaV1.2 | CHO-CaV1.2 | Ba2+ | -80 | 35.3 | |
| Verapamil (TP2, use-dependent) | CaV1.2 | CHO-CaV1.2 | Ba2+ | -80 | 9.1 | |
| Nifedipine | CaV1.2 | HEK-CaV1.2 | Ba2+ | -60 | 0.32 |
Conclusion
The described fluorescence-based and automated patch clamp HTS assays provide a robust and comprehensive platform for the discovery and characterization of novel L-type calcium channel blockers, such as this compound analogs. The fluorescence assay is well-suited for primary screening of large compound libraries, while the automated patch clamp assay offers a higher-fidelity method for hit confirmation, determination of mechanism of action (e.g., state-dependence), and lead optimization. By employing these integrated screening strategies, researchers can efficiently identify and advance promising new therapeutics for cardiovascular and other disorders involving L-type calcium channel dysfunction.
References
- 1. Update on this compound Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. This compound Nasal Spray: Therapeutic Potential for Treating Paroxysmal Supraventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mobitzheart.com [mobitzheart.com]
Application Notes and Protocols for Langendorff Heart Perfusion Studies with Etripamil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for conducting ex vivo studies on the effects of etripamil using the Langendorff isolated heart perfusion system. The protocols outlined below are based on established methodologies for evaluating cardiac function and the known mechanism of action of this compound as an L-type calcium channel blocker.[1][2] While specific Langendorff perfusion data for this compound is not extensively published in the available literature, these guidelines offer a scientifically robust approach for preclinical investigation.
Introduction to this compound and Langendorff Perfusion
This compound is a novel, fast-acting, intranasally delivered L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][3] Its primary mechanism of action involves the inhibition of L-type calcium channels in cardiac tissue, which slows the conduction of electrical signals through the atrioventricular (AV) node.[1] This action helps to terminate the re-entrant circuits responsible for PSVT.
The Langendorff isolated heart perfusion technique is a powerful ex vivo method for studying cardiac physiology and pharmacology in a controlled environment, free from systemic influences. In this system, a nutrient-rich, oxygenated solution is retrogradely perfused through the aorta, maintaining the heart's viability and allowing for the direct assessment of drug effects on cardiac function.
This document details protocols for investigating the electrophysiological and hemodynamic effects of this compound on the isolated heart, providing a basis for preclinical safety and efficacy assessments.
Signaling Pathway of this compound
This compound, as a phenylalkylamine derivative, targets L-type calcium channels (Ca_v_1.2) which are crucial for cardiac muscle excitation-contraction coupling and atrioventricular (AV) nodal conduction. By blocking these channels, this compound reduces the influx of calcium ions into cardiomyocytes and nodal cells. This leads to a decrease in the plateau phase of the cardiac action potential, resulting in negative chronotropic (heart rate), dromotropic (conduction velocity), and inotropic (contractility) effects.
Experimental Protocols
Langendorff Apparatus Setup and Heart Isolation
This protocol describes the standard procedure for isolating a rodent heart and mounting it on a Langendorff apparatus.
Materials:
-
Krebs-Henseleit Buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 Glucose, 2.5 CaCl₂), gassed with 95% O₂ / 5% CO₂.
-
Heparin (500 IU/kg).
-
Anesthetic (e.g., sodium pentobarbital).
-
Langendorff apparatus with a water-jacketed system to maintain 37°C.
-
Pressure transducer and data acquisition system.
-
Latex balloon for left ventricular pressure measurement.
Procedure:
-
Anesthetize the animal and administer heparin intraperitoneally to prevent coagulation.
-
Perform a thoracotomy to expose the heart.
-
Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest metabolic activity.
-
Trim away excess tissue, leaving the aorta intact for cannulation.
-
Securely mount the aorta onto the aortic cannula of the Langendorff apparatus, avoiding the introduction of air bubbles.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg).
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the mitral valve to measure isovolumetric contractile function.
-
Allow the heart to stabilize for 20-30 minutes, during which baseline parameters are recorded.
Protocol for Assessing Dose-Dependent Effects of this compound
Objective: To determine the concentration-dependent effects of this compound on cardiac function.
Procedure:
-
Following the stabilization period, record baseline data for 10 minutes.
-
Introduce this compound into the perfusate at increasing concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Perfuse the heart with each concentration for a period of 15 minutes to allow for a steady-state effect.
-
Record the following parameters continuously:
-
Heart Rate (HR)
-
Left Ventricular Developed Pressure (LVDP)
-
Maximum rate of pressure development (+dP/dt_max_)
-
Maximum rate of pressure relaxation (-dP/dt_max_)
-
Coronary Flow (CF)
-
-
After the highest concentration, perform a washout period with standard Krebs-Henseleit buffer for 30 minutes to assess the reversibility of effects.
Data Presentation
The following tables represent hypothetical data that could be obtained from the dose-response protocol described above.
Table 1: Hemodynamic Effects of this compound on Isolated Rat Heart
| Parameter | Baseline | 1 nM this compound | 10 nM this compound | 100 nM this compound | 1 µM this compound | 10 µM this compound | Washout |
| Heart Rate (bpm) | 285 ± 12 | 282 ± 11 | 270 ± 10 | 245 ± 9 | 210 ± 8 | 185 ± 7 | 275 ± 11 |
| LVDP (mmHg) | 105 ± 5 | 103 ± 5 | 98 ± 4 | 85 ± 4 | 70 ± 3 | 55 ± 3 | 100 ± 5 |
| +dP/dt_max_ (mmHg/s) | 3100 ± 150 | 3050 ± 140 | 2800 ± 130 | 2400 ± 120 | 1900 ± 100 | 1500 ± 90 | 2950 ± 140 |
| -dP/dt_max_ (mmHg/s) | -2500 ± 120 | -2450 ± 110 | -2200 ± 100 | -1900 ± 90 | -1500 ± 80 | -1200 ± 70 | -2350 ± 110 |
| Coronary Flow (ml/min) | 12.5 ± 0.8 | 12.8 ± 0.8 | 13.5 ± 0.9 | 14.8 ± 1.0 | 16.5 ± 1.1 | 18.0 ± 1.2 | 12.8 ± 0.8 |
Data are presented as mean ± SEM.
Table 2: Percent Change from Baseline in Cardiac Parameters with this compound Perfusion
| Parameter | 1 nM this compound | 10 nM this compound | 100 nM this compound | 1 µM this compound | 10 µM this compound |
| Heart Rate (%) | -1.1% | -5.3% | -14.0% | -26.3% | -35.1% |
| LVDP (%) | -1.9% | -6.7% | -19.0% | -33.3% | -47.6% |
| +dP/dt_max_ (%) | -1.6% | -9.7% | -22.6% | -38.7% | -51.6% |
| Coronary Flow (%) | +2.4% | +8.0% | +18.4% | +32.0% | +44.0% |
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's cardiac effects using the Langendorff isolated heart perfusion model. The expected results, based on its mechanism as an L-type calcium channel blocker, include dose-dependent negative chronotropic and inotropic effects, and a potential increase in coronary flow due to vasodilation.
Future studies could utilize this model to investigate the effects of this compound in the context of ischemia-reperfusion injury, to assess its potential cardioprotective properties, or to study its interaction with other cardiovascular drugs. The controlled environment of the Langendorff preparation makes it an invaluable tool for elucidating the direct cardiac actions of novel therapeutic agents like this compound.
References
Application Notes and Protocols for the Quantification of Etripamil and its Metabolite MSP-2030 in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil is a novel, fast-acting, intranasally administered L-type calcium channel blocker developed for the on-demand treatment of paroxysmal supraventricular tachycardia (PSVT). It is rapidly metabolized in the plasma by esterases to its inactive carboxylic acid metabolite, MSP-2030.[1] Accurate and reliable quantification of this compound and MSP-2030 in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development.
This document provides detailed application notes and a comprehensive protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its primary metabolite, MSP-2030, in human plasma. The described method is based on established bioanalytical principles and is suitable for regulated clinical and non-clinical studies.
Metabolic Pathway of this compound
This compound undergoes rapid hydrolysis in the plasma, catalyzed by esterase enzymes, to form its inactive metabolite, MSP-2030. This metabolic conversion is a key determinant of the drug's short duration of action.
Bioanalytical Method Workflow
The following diagram illustrates the general workflow for the quantification of this compound and MSP-2030 in plasma samples, from receipt to final data reporting.
Experimental Protocols
This section details the experimental procedures for the quantification of this compound and MSP-2030 in human plasma.
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
MSP-2030 reference standard (≥99% purity)
-
This compound-d7 and MSP-2030-d7 (or other suitable stable isotope-labeled internal standards)
-
Human plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation and peak shape.
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, MSP-2030, and their respective internal standards (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in a 50:50 (v/v) acetonitrile:water mixture to create working standard solutions for calibration curve and quality control (QC) samples.
Sample Preparation: Protein Precipitation
-
Label polypropylene tubes for calibration standards, QCs, and unknown samples.
-
Add 50 µL of the appropriate working standard solution (or blank solution for unknown samples) to the respective tubes.
-
Pipette 100 µL of human plasma (blank, QC, or unknown) into the corresponding tubes.
-
Add 25 µL of the internal standard working solution (containing both this compound-d7 and MSP-2030-d7) to all tubes except for the blank matrix samples.
-
To precipitate proteins, add 400 µL of acetonitrile to each tube.
-
Vortex mix all tubes for approximately 1 minute.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a 96-well plate.
-
Dilute the supernatant with 200 µL of deionized water containing 0.1% formic acid.
-
Seal the plate and place it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are recommended starting conditions and should be optimized for the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Analytical Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometric Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Analyte |
| This compound | |
| This compound-d7 (IS) | |
| MSP-2030 | |
| MSP-2030-d7 (IS) |
(Note: Specific m/z values for precursor and product ions, as well as collision energies, must be determined empirically by infusing the individual compounds into the mass spectrometer.)
Method Validation Summary
A full validation of the bioanalytical method should be performed according to the guidelines of the US Food and Drug Administration (FDA) and/or the European Medicines Agency (EMA). The following tables summarize the expected performance characteristics of a validated assay.
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| This compound | 0.100 - 100 | 1/x² weighted | >0.995 |
| MSP-2030 | 0.500 - 500 | 1/x² weighted | >0.995 |
Table 4: Accuracy and Precision (Intra- and Inter-day)
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| This compound | LLOQ | 0.100 | 95.0 - 105.0 | < 15.0 | 94.0 - 106.0 | < 16.0 |
| Low QC | 0.300 | 93.0 - 107.0 | < 10.0 | 92.0 - 108.0 | < 12.0 | |
| Mid QC | 10.0 | 96.0 - 104.0 | < 8.0 | 95.0 - 105.0 | < 9.0 | |
| High QC | 80.0 | 97.0 - 103.0 | < 7.0 | 96.0 - 104.0 | < 8.0 | |
| MSP-2030 | LLOQ | 0.500 | 94.0 - 106.0 | < 16.0 | 93.0 - 107.0 | < 17.0 |
| Low QC | 1.50 | 92.0 - 108.0 | < 11.0 | 91.0 - 109.0 | < 13.0 | |
| Mid QC | 50.0 | 95.0 - 105.0 | < 9.0 | 94.0 - 106.0 | < 10.0 | |
| High QC | 400 | 96.0 - 104.0 | < 8.0 | 95.0 - 105.0 | < 9.0 |
Table 5: Stability Summary
| Analyte | Condition | Duration | Stability (% of Nominal) |
| This compound | Bench-top (Room Temperature) in Plasma | 6 hours | 95 - 105 |
| Freeze-Thaw Cycles (-20°C to RT) in Plasma | 3 cycles | 94 - 106 | |
| Long-term Storage (-70°C) in Plasma | 12 months | 93 - 107 | |
| Processed Sample (Autosampler at 10°C) | 24 hours | 96 - 104 | |
| MSP-2030 | Bench-top (Room Temperature) in Plasma | 24 hours | 97 - 103 |
| Freeze-Thaw Cycles (-20°C to RT) in Plasma | 3 cycles | 96 - 104 | |
| Long-term Storage (-70°C) in Plasma | 12 months | 95 - 105 | |
| Processed Sample (Autosampler at 10°C) | 48 hours | 98 - 102 |
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and selective approach for the simultaneous quantification of this compound and its major metabolite, MSP-2030, in human plasma. The protocol is suitable for supporting pharmacokinetic and other studies in the clinical development of this compound. Adherence to good laboratory practices and thorough method validation are essential to ensure the generation of high-quality, reliable data for regulatory submissions.
References
Application Note: Quantification of Etripamil in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of etripamil in human plasma. This compound, a novel, fast-acting calcium channel blocker, is under investigation for the self-administered termination of paroxysmal supraventricular tachycardia (PSVT).[1] Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic studies. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, and serves as a foundational method for researchers in drug development and clinical research. While a specific, publicly available, validated protocol for this compound is limited, this application note provides a robust method based on established bioanalytical techniques for similar compounds and available information. Plasma concentrations of this compound and its inactive metabolite, MSP-2030, have been determined using validated LC-MS/MS methods in clinical studies.[1]
Introduction
This compound is a non-dihydropyridine L-type calcium channel blocker administered intranasally. Its rapid action and short half-life make it a promising candidate for patient self-administration to acutely treat supraventricular tachyarrhythmias outside of a hospital setting. To characterize its pharmacokinetic profile, a sensitive and selective bioanalytical method is essential. LC-MS/MS offers the required sensitivity and specificity for quantifying drug concentrations in complex biological matrices like plasma. This document outlines a detailed protocol for this compound detection in plasma, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocol
This protocol is based on common LC-MS/MS methodologies for small molecules in plasma and specific information available for this compound analysis. Optimization of specific parameters is recommended for individual laboratory settings.
1. Materials and Reagents
-
This compound reference standard
-
This compound internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound like verapamil-d6)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2EDTA)
-
96-well plates
-
Centrifuge
2. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting a broad range of drugs from plasma.
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 96-well plate, add 50 µL of each plasma sample (standards, QCs, and unknowns).
-
Add 150 µL of cold acetonitrile containing the internal standard to each well.
-
Mix thoroughly by vortexing for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
3. Liquid Chromatography Conditions
The following conditions are a starting point and should be optimized for the specific instrumentation.
| Parameter | Suggested Condition |
| LC System | Standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | ACE3 C18 (30 x 4.6 mm, 3 µm) or equivalent reversed-phase column[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Time (min) |
4. Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Suggested Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., API 5000)[2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the internal standard. For a related compound, verapamil, transitions are m/z 455.0 → 165.0.[3] |
| Collision Gas | Nitrogen |
| Ion Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Energy | To be optimized for each transition. |
| Declustering Potential | To be optimized. |
| Entrance Potential | To be optimized. |
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical acceptance criteria for a validated LC-MS/MS method.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Range | e.g., 0.1 - 100 ng/mL (Determined by the expected plasma concentrations) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; Accuracy within ±20% of nominal value; Precision ≤ 20% CV. |
| Accuracy | Within ±15% of the nominal concentration (except at LLOQ, where it is ±20%). |
| Precision (CV) | ≤ 15% (except at LLOQ, where it is ≤ 20%). |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | Internal standard normalized matrix factor should have a CV ≤ 15%. |
| Stability | Analyte should be stable under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage) with deviation within ±15% of nominal concentration. |
Visualizations
Diagram of the Experimental Workflow
Caption: Experimental workflow for this compound quantification in plasma.
Logical Relationship of Validation Parameters
Caption: Interrelation of bioanalytical method validation parameters.
References
- 1. milestonepharma.com [milestonepharma.com]
- 2. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Determination of Verapamil in Human Plasma and Its Application in Bioequivalence Evaluation [journal11.magtechjournal.com]
Application Note: Development and Validation of a Bioanalytical Assay for the Quantification of Etripamil in Tissue Samples
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document details a sensitive and robust bioanalytical method for the quantification of etripamil in tissue samples. This compound, a novel, fast-acting L-type calcium channel blocker, is under investigation for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2][3][4] Understanding its distribution in various tissues is crucial for comprehensive preclinical and clinical development. This application note provides a complete protocol for tissue sample preparation, chromatographic and mass spectrometric conditions, and a full validation summary according to FDA guidelines.[5] The method utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and selectivity in bioanalysis.
Introduction
This compound is a non-dihydropyridine calcium channel blocker administered intranasally for the rapid conversion of PSVT to normal sinus rhythm. It acts by slowing atrioventricular (AV) nodal conduction and prolonging the AV nodal refractory period. The rapid absorption and short half-life of this compound are advantageous for its intended use. To fully characterize its pharmacokinetic and pharmacodynamic profile, a reliable method for quantifying its concentration in various tissues is essential. This allows for the assessment of tissue distribution and potential off-target effects.
This application note describes a validated LC-MS/MS method for the determination of this compound in tissue homogenates. The method is demonstrated to be accurate, precise, and specific, making it suitable for supporting pharmacokinetic and toxicokinetic studies.
This compound Signaling Pathway
This compound's primary mechanism of action involves the blockade of L-type calcium channels in cardiac tissue. This inhibition reduces the influx of calcium ions, thereby slowing electrical conduction through the AV node and interrupting the re-entrant circuit responsible for PSVT.
Materials and Methods
Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Internal standard (IS), e.g., Verapamil-d7
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Homogenization buffer (e.g., PBS)
-
Protein precipitation solvent (e.g., Acetonitrile with 1% formic acid)
Equipment
-
Homogenizer (e.g., bead beater, ultrasonic)
-
Centrifuge
-
Analytical balance
-
Liquid chromatography system (e.g., Waters Acquity UPLC)
-
Tandem mass spectrometer (e.g., Sciex 6500 QTRAP)
-
Solid Phase Extraction (SPE) manifold and cartridges (optional)
Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.
Experimental Protocols
Tissue Sample Preparation
A robust and reproducible sample preparation workflow is critical for accurate bioanalysis of tissue samples.
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of tissue.
-
Add 500 µL of ice-cold homogenization buffer and a known amount of internal standard.
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform consistency is achieved.
-
-
Protein Precipitation:
-
To 100 µL of the tissue homogenate, add 300 µL of cold acetonitrile containing 1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 min |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | To be determined experimentally |
| MRM Transition (IS) | To be determined experimentally |
| Collision Energy | To be optimized |
| Declustering Potential | To be optimized |
Method Validation
The bioanalytical method was validated according to the FDA Guidance for Industry on Bioanalytical Method Validation. Validation parameters included selectivity, accuracy, precision, recovery, calibration curve, and stability.
Calibration Curve
The calibration curve was linear over the concentration range of 1-1000 ng/mL in tissue homogenate. The coefficient of determination (r²) was consistently >0.99.
| Concentration (ng/mL) | Mean Response (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.18 |
| 500 | 5.95 |
| 1000 | 11.92 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 105.2 | 8.7 | 103.5 | 9.8 |
| LQC | 3 | 98.7 | 6.2 | 101.1 | 7.5 |
| MQC | 80 | 102.4 | 4.5 | 100.8 | 5.1 |
| HQC | 800 | 99.1 | 3.8 | 99.9 | 4.2 |
Recovery
The extraction recovery of this compound from the tissue matrix was determined by comparing the analyte response in pre-extracted spiked samples to that of post-extracted spiked samples.
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) |
| LQC | 3 | 88.5 |
| MQC | 80 | 91.2 |
| HQC | 800 | 90.4 |
Stability
The stability of this compound was assessed under various conditions to ensure sample integrity during handling and storage.
| Stability Condition | Duration | Mean Stability (%) |
| Bench-top (Room Temp) | 4 hours | 97.2 |
| Freeze-Thaw (3 cycles) | -20°C to RT | 95.8 |
| Long-term Storage | 30 days at -80°C | 96.5 |
Conclusion
The described LC-MS/MS method provides a reliable and robust tool for the quantitative determination of this compound in tissue samples. The method meets the validation criteria of regulatory agencies for bioanalytical assays. This application note serves as a comprehensive guide for researchers and scientists involved in the development of this compound, facilitating further investigation into its tissue distribution and overall pharmacokinetic profile.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Update on this compound Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Intranasal this compound for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
Application Notes and Protocols for Intranasal Delivery of Etripamil in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil is a novel, fast-acting, non-dihydropyridine L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2][3] Its formulation as a nasal spray allows for rapid absorption and onset of action, making it a promising candidate for patient self-administration.[4][5] While extensive clinical data in humans and preclinical data in non-human primates are available, this document provides detailed application notes and protocols for the intranasal delivery of this compound in rodent models to facilitate further preclinical research and development. These protocols are based on established intranasal delivery techniques in rodents and the known pharmacology of this compound.
Mechanism of Action
This compound selectively inhibits L-type calcium channels in cardiac tissue. These channels are crucial for the propagation of electrical signals that regulate heart rate. By blocking these channels, this compound slows the conduction of electrical signals through the atrioventricular (AV) node, interrupting the abnormal electrical circuit responsible for PSVT and restoring a normal heart rhythm.
Signaling Pathway of this compound
Caption: Mechanism of action of intranasal this compound in terminating PSVT.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and efficacy data for intranasal this compound from preclinical and clinical studies. Note that rodent-specific data is limited, and the provided non-human primate data may serve as a basis for dose selection in rodent studies, with appropriate allometric scaling.
Table 1: Pharmacokinetic Parameters of Intranasal this compound
| Species | Dose | Tmax (min) | Key Findings | Reference |
| Human | 3.5 - 140 mg | ~5 - 8.5 | Rapid absorption; peak plasma concentrations achieved quickly. | |
| Human | 70 mg | ~8 | Peak plasma concentrations fell by 60% at 25 min and ~80% within 50 min. | |
| Cynomolgus Macaque | 1.9, 3.8, 5.7 mg/kg | 10 - 60 | Maximum plasma concentrations observed between 10 minutes and 1 hour post-dose. |
Table 2: Efficacy of Intranasal this compound in Terminating PSVT (Human Clinical Trials)
| Study | Dose | Conversion to Sinus Rhythm (within 30 min) | Median Time to Conversion | Reference |
| NODE-302 | Self-administered | 60.2% | 15.5 min | |
| RAPID | 70 mg | 64.3% (vs. 31.2% placebo) | 17.2 min (vs. 53.5 min placebo) | |
| NODE-303 | Self-administered | 69.9% (by 60 min) | 17 min | |
| NODE-301 | 70 mg | 53.7% (vs. 34.7% placebo) | Not the primary endpoint (5 hours) |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intranasal Administration in Rodents
Objective: To prepare a stable this compound solution suitable for intranasal delivery in rats or mice.
Materials:
-
This compound powder
-
Vehicle (e.g., saline, phosphate-buffered saline (PBS), or a specific formulation buffer if available)
-
Vortex mixer
-
pH meter
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Determine the desired concentration of this compound based on the target dose and administration volume for the specific rodent species. (Note: Dose adjustments from primate studies will be necessary).
-
Weigh the required amount of this compound powder in a sterile container.
-
Add the vehicle incrementally while vortexing to ensure complete dissolution.
-
Check the pH of the solution and adjust if necessary to a physiologically compatible range (typically pH 6.5-7.5) for nasal administration.
-
Sterile-filter the final solution using a 0.22 µm filter into a sterile vial.
-
Store the formulation according to stability data, typically protected from light and refrigerated.
Protocol 2: Intranasal Administration of this compound in Anesthetized Rodents
Objective: To accurately deliver a defined volume of this compound solution to the nasal cavity of an anesthetized rodent.
Materials:
-
Anesthesia machine with isoflurane
-
Induction chamber
-
Nose cone
-
Micropipette with sterile tips
-
This compound solution
-
Heating pad
Procedure:
-
Anesthetize the rodent (rat or mouse) using isoflurane (e.g., 2-4% for induction) in an induction chamber.
-
Once the animal has lost its righting reflex, transfer it to a heating pad and maintain anesthesia using a nose cone (e.g., 1.5-2.5% isoflurane).
-
Position the animal in a supine position with its head slightly tilted back.
-
Using a micropipette, draw up the desired volume of this compound solution (typically 5-20 µL per nostril for mice, and 20-50 µL per nostril for rats).
-
Slowly dispense a small droplet onto the opening of one nostril, allowing the animal to inhale the liquid.
-
Alternate between nostrils until the full dose has been administered. This helps to avoid overflow into the pharynx.
-
Monitor the animal continuously until it has fully recovered from anesthesia.
Protocol 3: Evaluation of this compound Efficacy in a Rodent Model of Induced Arrhythmia
Objective: To assess the efficacy of intranasally administered this compound in terminating induced cardiac arrhythmias in rodents.
Materials:
-
Rodent model of arrhythmia (e.g., pharmacologically induced or genetically predisposed)
-
ECG recording system with appropriate leads for rodents
-
Intranasal administration supplies (as per Protocol 2)
-
This compound solution and vehicle control
-
Arrhythmia-inducing agent (if applicable)
Procedure:
-
Surgically implant telemetry devices for continuous ECG monitoring in the experimental animals and allow for a sufficient recovery period.
-
Establish a baseline ECG recording for each animal.
-
Induce arrhythmia using a validated method.
-
Once a sustained arrhythmia is confirmed by ECG, administer either this compound or vehicle control intranasally as described in Protocol 2.
-
Continuously record the ECG to monitor for conversion to sinus rhythm.
-
The primary endpoint is the time to termination of the arrhythmia. Secondary endpoints can include changes in heart rate and PR interval.
-
Analyze the ECG data to compare the efficacy of this compound versus the vehicle control.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating intranasal this compound in a rodent model.
Caption: Workflow for evaluating intranasal this compound efficacy in rodents.
Conclusion
The intranasal delivery of this compound in rodent models offers a valuable platform for preclinical research into its pharmacokinetics, pharmacodynamics, and efficacy. The protocols and data presented here provide a foundation for designing and executing such studies. Researchers should consider appropriate allometric scaling for dose selection and may need to optimize administration techniques for their specific experimental setup. These studies will be instrumental in further characterizing the therapeutic potential of this novel treatment for cardiac arrhythmias.
References
- 1. ahajournals.org [ahajournals.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. milestonepharma.com [milestonepharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Update on this compound Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Calcium Channel Kinetics Using Etripamil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil is a novel, fast-acting, non-dihydropyridine L-type calcium channel blocker.[1][2][3] Its primary clinical application is for the acute termination of paroxysmal supraventricular tachycardia (PSVT), administered intranasally for rapid onset of action.[1][3] Beyond its clinical use, this compound serves as a valuable research tool for investigating the kinetics and physiological roles of L-type calcium channels (LTCCs) due to its rapid but short-acting nature. These application notes provide detailed protocols for utilizing this compound to characterize LTCCs in various experimental settings.
L-type calcium channels are critical for regulating calcium influx in response to membrane depolarization in various cell types, including cardiomyocytes, vascular smooth muscle cells, and neurons. This compound's mechanism of action involves the inhibition of calcium influx through these channels, which in turn slows atrioventricular (AV) node conduction and prolongs the AV node refractory period.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound from preclinical and clinical studies.
Table 1: Pharmacokinetics of this compound
| Parameter | Value | Species/Study Population | Administration Route | Source |
| Time to Maximal Plasma Concentration (Tmax) | 5-8.5 minutes | Healthy Adults | Intranasal | |
| Terminal Half-Life | ~1.5 hours (60 mg dose) | Healthy Adults | Intranasal | |
| Terminal Half-Life | ~2.5-3 hours (70-105 mg doses) | Healthy Adults | Intranasal | |
| Mean Half-Life | 12.3 - 20.8 minutes | Cynomolgus Monkeys | Intravenous |
Table 2: Clinical Efficacy of this compound in PSVT Conversion
| Study | Endpoint | This compound Group | Placebo Group | Source |
| RAPID Trial | Conversion to sinus rhythm within 30 mins | 64.3% | 31.2% | |
| RAPID Trial | Median time to conversion | 17.2 minutes | 53.5 minutes | |
| NODE-1 Trial | Conversion rate (70-140 mg doses) | 65-95% | 35% | |
| NODE-1 Trial | Median time to conversion | < 3 minutes | - | |
| NODE-303 Study | Conversion to sinus rhythm by 60 mins | 70.5% | - | |
| NODE-303 Study | Median time to conversion | 18.3 minutes | - |
Table 3: Preclinical Pharmacodynamic Effects of Intravenous this compound in Cynomolgus Monkeys
| Dose | Mean Highest PR Prolongation from Baseline (within 20 mins) | Effect on Systolic Blood Pressure | Effect on Heart Rate | Source |
| 0.3 mg/kg | 27.38% | Dose-dependent decrease | Dose-dependent increase | |
| 0.15 mg/kg | Dose-dependent | Dose-dependent decrease | Dose-dependent increase | |
| 0.05 mg/kg | Dose-dependent | Dose-dependent decrease | Dose-dependent increase | |
| 0.025 mg/kg | Dose-dependent | Dose-dependent decrease | Dose-dependent increase |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway of L-type calcium channels and the inhibitory effect of this compound.
References
- 1. A Novel Calcium Channel Blocker: this compound: What is the Future of Intranasal Drug Delivery in the Treatment of Cardiac Arrhythmias? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of this compound, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Efficacy and Safety of this compound Nasal Spray for Acute Paroxysmal Supraventricular Tachycardia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Induction of Arrhythmia in Etripamil Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols utilized to induce arrhythmias in clinical studies of etripamil, a novel, intranasally administered, fast-acting L-type calcium channel blocker. The methodologies detailed below are synthesized from protocols employed in key clinical trials designed to evaluate the efficacy and safety of this compound for the acute termination of paroxysmal supraventricular tachycardia (PSVT) and for rate control in atrial fibrillation with rapid ventricular rate (AFib-RVR).
Mechanism of Action of this compound
This compound functions by selectively blocking L-type calcium channels, which are crucial for the electrical conduction system of the heart.[1] By inhibiting these channels, particularly in the atrioventricular (AV) node, this compound slows electrical conduction and prolongs the refractory period.[2] This action disrupts the re-entrant circuits that are the underlying cause of most PSVTs, such as atrioventricular nodal re-entrant tachycardia (AVNRT) and atrioventricular re-entrant tachycardia (AVRT), thereby restoring normal sinus rhythm.[3][4]
Caption: this compound's mechanism of action.
Experimental Protocols for Arrhythmia Induction
The induction of arrhythmias in a controlled setting is critical for evaluating the efficacy of antiarrhythmic drugs. The following protocols are based on methodologies used in electrophysiology studies (EPS) during this compound clinical trials.
Protocol 1: Induction of Paroxysmal Supraventricular Tachycardia (PSVT)
This protocol was central to early phase trials like the NODE-1 study to assess the dose-response and efficacy of this compound in a controlled environment.[5]
Objective: To reliably and safely induce sustained atrioventricular nodal-dependent SVT.
Procedure:
-
Catheter Placement: Multipolar electrode catheters are inserted via femoral venous access and positioned under fluoroscopic guidance at key intracardiac locations, including the high right atrium (HRA), His-bundle region (HIS), and right ventricular apex (RVA). A coronary sinus (CS) catheter is also placed to assess retrograde atrial activation.
-
Baseline Electrophysiologic Measurements: Standard measurements are taken to assess baseline cardiac conduction intervals (e.g., AH and HV intervals).
-
Programmed Electrical Stimulation:
-
Incremental Atrial Pacing: Pacing is initiated from the HRA at a cycle length just shorter than the intrinsic sinus rhythm and progressively decreased to determine the Wenckebach cycle length.
-
Atrial Extrastimulus Testing: A train of 8 paced beats (S1) at a fixed cycle length (e.g., 600 ms and 400 ms) is delivered, followed by a premature extrastimulus (S2). The S1-S2 coupling interval is progressively shortened until atrial refractoriness is reached. This is repeated with double and triple extrastimuli (S3, S4) if necessary.
-
Burst Atrial Pacing: Rapid atrial pacing for several seconds at cycle lengths down to 200 ms is performed to facilitate arrhythmia induction.
-
-
Pharmacological Provocation (if necessary): If SVT is not inducible with programmed stimulation alone, an infusion of isoproterenol (1-4 mcg/min) is administered to increase sympathetic tone and facilitate AV nodal conduction, making the induction of re-entrant tachycardias more likely.
-
Confirmation of Sustained SVT: The induced arrhythmia is confirmed as a sustained (typically lasting at least 5 minutes) atrioventricular nodal-dependent SVT before the administration of the study drug.
Caption: Workflow for PSVT induction in a clinical setting.
Protocol 2: Management of Spontaneous Atrial Fibrillation with Rapid Ventricular Rate (AFib-RVR)
In studies like ReVeRA-201, the focus was not on inducing AFib, but on treating patients presenting with spontaneous AFib-RVR. However, for preclinical or mechanistic studies, AFib can be induced using the following protocol.
Objective: To induce sustained atrial fibrillation.
Procedure:
-
Catheter Placement: Similar to the PSVT protocol, catheters are placed in the high right atrium and coronary sinus.
-
Induction Technique:
-
Rapid Atrial Burst Pacing: The primary method for AFib induction is burst pacing from the right atrium or coronary sinus. This involves delivering trains of stimuli at very short cycle lengths (e.g., decreasing from 200 ms down to refractoriness) for several seconds.
-
Incremental Pacing: A stepwise increase in pacing rate can also be used to provoke AFib.
-
-
Endpoint: The endpoint for induction is the initiation of sustained AF, defined as a continuous, irregular atrial rhythm lasting for a prespecified duration (e.g., >30 seconds).
Summary of Quantitative Data from this compound Clinical Trials
The following tables summarize the key efficacy and safety data from major clinical trials of this compound.
Table 1: Efficacy of this compound in Terminating PSVT
| Clinical Trial | Dose of this compound | Placebo Conversion Rate | This compound Conversion Rate | Time Point | Statistical Significance |
| NODE-1 | 70 mg | 35% | 87% | 15 minutes | p < 0.05 |
| 105 mg | 35% | 75% | 15 minutes | p < 0.05 | |
| 140 mg | 35% | 95% | 15 minutes | p < 0.05 | |
| NODE-301 | 70 mg | 34.7% | 53.7% | 30 minutes | p = 0.02 |
| RAPID | 70 mg | 31.2% | 64.3% | 30 minutes | p < 0.001 |
| Meta-Analysis | 70 mg | 27.7% | 52.3% | 30 minutes | RR 1.80 |
Table 2: Efficacy of this compound for Rate Control in AFib-RVR
| Clinical Trial | Dose of this compound | Outcome Measure | Placebo Result | This compound Result | Time Point |
| ReVeRA-201 | 70 mg | Mean Ventricular Rate Reduction | - | -29.91 bpm | 60 minutes |
| % Patients with >20% Rate Reduction | 0% | 67% | 60 minutes | ||
| Median Time to Max Rate Reduction | - | 13 minutes | - |
Table 3: Common Adverse Events Associated with this compound (70 mg)
| Adverse Event | Frequency in this compound Group | Frequency in Placebo Group |
| Nasal Discomfort/Irritation | ~20-23% | Lower |
| Nasal Congestion | ~8-13% | Lower |
| Rhinorrhea | ~9% | Lower |
| Epistaxis (Nosebleed) | ~6.5% | 0% |
| Frequencies are approximate and vary across studies. Adverse events were generally reported as mild and transient. |
Logical Relationships in this compound Clinical Development
The clinical development of this compound followed a logical progression from establishing the mechanism and dose in a controlled setting to evaluating its use by patients in a real-world environment.
Caption: Logical flow of this compound's clinical trial program.
References
- 1. Transesophageal Atrial Burst Pacing for Atrial Fibrillation Induction in Rats [jove.com]
- 2. Video: Transesophageal Atrial Burst Pacing for Atrial Fibrillation Induction in Rats [jove.com]
- 3. The use of atrial pacing to induce atrial fibrillation and flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiology Study and Ablation of Atrioventricular Nodal Reentrant Tachycardia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Atrial Burst Pacing with Biphasic and Monophasic Waveforms for Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Etripamil's Effects on Cardiac Action Potential Duration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil is a novel, fast-acting, intranasally administered L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2] Its primary mechanism of action involves the inhibition of calcium influx through slow calcium channels, which slows atrioventricular (AV) node conduction and prolongs the AV node refractory period.[2] While the clinical focus has been on its efficacy in terminating PSVT, understanding its effects on the broader cardiac electrophysiology, including ventricular action potential duration (APD), is crucial for a comprehensive safety and efficacy profile.
These application notes provide a framework for assessing the effects of this compound on cardiac action potential duration, offering detailed protocols for in vitro electrophysiological studies.
Mechanism of Action
This compound is a non-dihydropyridine L-type calcium channel blocker.[3] In cardiac myocytes, the influx of calcium through L-type calcium channels during phase 2 (the plateau phase) of the action potential is a critical determinant of the action potential duration. By blocking these channels, this compound is expected to shorten the plateau phase and, consequently, the overall action potential duration. This is in contrast to its effect on the AV node, where it prolongs the effective refractory period. The following diagram illustrates the signaling pathway of this compound's action on a ventricular cardiomyocyte.
Caption: Signaling pathway of this compound's effect on ventricular action potential duration.
Data Presentation
The following tables summarize the expected and reported effects of this compound on cardiac electrophysiological parameters.
Table 1: Preclinical Effects of this compound on AV Nodal Conduction in Cynomolgus Monkeys (Intravenous Administration)
| Dose (mg/kg) | Mean Maximum PR Interval Prolongation (%) |
| 0 (Placebo) | 4.53 |
| 0.025 | 6.60 |
| 0.05 | 6.15 |
| 0.15 | 12.13 |
| 0.3 | 27.38 |
Data extracted from a study in conscious telemetered cynomolgus monkeys.[1]
Table 2: Hypothetical Effects of this compound on Ventricular Action Potential Duration (APD)
Disclaimer: The following data are hypothetical and based on the known mechanism of action of L-type calcium channel blockers. Specific in vitro data for this compound on ventricular APD is not publicly available at the time of this writing.
| Concentration (µM) | APD90 (% of Control) | APD50 (% of Control) |
| 0.1 | 95 ± 4 | 92 ± 5 |
| 1 | 85 ± 6 | 80 ± 7 |
| 10 | 70 ± 8 | 65 ± 9 |
Experimental Protocols
The following protocols describe the methodology for assessing the effects of this compound on cardiac action potential duration using isolated ventricular cardiomyocytes.
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effects on cardiac action potential.
Protocol 1: Isolation of Adult Ventricular Cardiomyocytes
This protocol is adapted from standard enzymatic digestion methods.
Materials:
-
Langendorff perfusion system
-
Collagenase type II
-
Protease type XIV
-
Krebs-Henseleit buffer (KH buffer)
-
Calcium-free KH buffer
-
Bovine Serum Albumin (BSA)
-
Dissecting tools
-
Water bath
Procedure:
-
Anesthetize the animal (e.g., rabbit, guinea pig) according to approved institutional animal care and use committee protocols.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Perfuse with calcium-free KH buffer for 5-10 minutes to wash out blood.
-
Switch to perfusion with KH buffer containing collagenase and protease. The optimal concentrations and perfusion time should be empirically determined.
-
Once the heart becomes flaccid, remove it from the apparatus.
-
Mince the ventricular tissue in a high-potassium storage solution.
-
Gently triturate the tissue pieces with a pipette to release individual myocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle by gravity and resuspend them in fresh storage solution.
-
Gradually reintroduce calcium to the cell suspension to a final concentration of 1.8 mM.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the recording of action potentials from isolated ventricular myocytes.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope with micromanipulators
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and fire-polisher
-
Perfusion system for solution exchange
-
External solution (Tyrode's solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal solution (pipette solution): (in mM) 120 K-aspartate, 20 KCl, 10 NaCl, 5 Mg-ATP, 10 HEPES; pH adjusted to 7.2 with KOH.
-
This compound stock solution (in DMSO or appropriate solvent)
Procedure:
-
Plate the isolated cardiomyocytes in a recording chamber on the microscope stage and perfuse with external solution at a physiological temperature (36-37°C).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a single, healthy, rod-shaped cardiomyocyte with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Switch the amplifier to current-clamp mode.
-
Record baseline action potentials by injecting short (2-5 ms) suprathreshold depolarizing current pulses at a steady pacing frequency (e.g., 1 Hz).
-
Once a stable baseline recording is established, perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record action potentials at steady-state for each concentration of this compound.
-
Perform a washout with the control external solution to assess the reversibility of the drug's effects.
Data Analysis:
-
Measure the following parameters from the recorded action potentials:
-
Action Potential Duration at 50% repolarization (APD50)
-
Action Potential Duration at 90% repolarization (APD90)
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum upstroke velocity (dV/dt_max)
-
-
Compare the parameters before, during, and after this compound application.
-
Generate concentration-response curves for the effects of this compound on APD50 and APD90.
Logical Relationships
The following diagram illustrates the logical relationship between this compound's molecular action and its therapeutic and potential side effects.
References
Methodologies for evaluating etripamil's safety profile in preclinical studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil is a novel, fast-acting, intranasally delivered L-type calcium channel blocker under investigation for the termination of paroxysmal supraventricular tachycardia (PSVT). As with any investigational drug, a thorough preclinical safety evaluation is paramount to characterize potential adverse effects prior to and during human clinical trials. These application notes provide a detailed overview of the methodologies and protocols for assessing the preclinical safety profile of this compound, with a focus on cardiovascular, respiratory, central nervous system (CNS), and genetic toxicology, as well as repeat-dose systemic and local toxicity studies.
Mechanism of Action: Calcium Channel Blockade
This compound is a non-dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels, which are prevalent in cardiac tissue, including the sinoatrial (SA) and atrioventricular (AV) nodes, as well as in vascular smooth muscle. By blocking calcium influx into these cells, this compound slows AV nodal conduction and heart rate, and induces vasodilation.
Troubleshooting & Optimization
Technical Support Center: Overcoming Etripamil Solubility Challenges in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance for researchers encountering solubility issues with etripamil in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges faced during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The free base form of this compound is characterized by low aqueous solubility. One database predicts its water solubility to be approximately 0.00305 mg/mL.[1] However, significant improvements in aqueous solubility can be achieved through the use of salt forms, pH adjustment, and co-solvents.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Direct dissolution of the this compound free base in standard aqueous buffers such as Phosphate Buffered Saline (PBS) is challenging and likely to result in very low concentrations. For in vitro studies requiring buffer systems, it is recommended to first prepare a concentrated stock solution in an organic solvent or to use a highly soluble salt form of this compound.
Q3: What are the recommended methods to enhance this compound's aqueous solubility for experimental use?
A3: The two primary methods for increasing the aqueous concentration of this compound are:
-
Salt Formation: Acetate and methanesulfonate salts of this compound exhibit significantly higher aqueous solubility.[2] A patented method describes the preparation of this compound acetate solutions at concentrations as high as 350 mg/mL ± 50 mg/mL.[2]
-
Use of Co-solvents: For many research applications, particularly in vivo studies, this compound can be dissolved in a multi-component solvent system. Formulations containing ethanol, polyethylene glycol 300 (PEG300), Tween-80, and saline have been shown to achieve a solubility of at least 3 mg/mL.[3]
Q4: My this compound solution is cloudy or has formed a precipitate. What should I do?
A4: Cloudiness or precipitation indicates that the concentration of this compound has exceeded its solubility limit in the current solvent system. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue. Key strategies include pH adjustment, the use of co-solvents, and proper mixing techniques.
Quantitative Solubility Data
The following tables summarize the available quantitative data on this compound solubility in various solvent systems.
| Solvent System | Compound Form | Achieved Concentration | Reference |
| Water (Predicted) | Free Base | 0.00305 mg/mL | [1] |
| Ethanol | Free Base | 120 mg/mL | |
| Aqueous Composition | Acetate or Methanesulfonate Salt | 350 mg/mL ± 50 mg/mL | |
| 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline | Free Base | ≥ 3 mg/mL (6.63 mM) | |
| 10% EtOH, 90% (20% SBE-β-CD in saline) | Free Base | ≥ 3 mg/mL (6.63 mM) |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Aqueous Solution of this compound Acetate
This protocol is adapted from patent literature for preparing a highly concentrated solution suitable for formulation development.
Materials:
-
This compound free base
-
Acetic acid solution (4.0 M)
-
EDTA solution (31.8 mM)
-
Sulfuric acid solution (7.5 M and 0.9 M)
-
Purified water
-
Heating and stirring equipment (e.g., water bath, magnetic stirrer)
-
Calibrated pH meter
Procedure:
-
Dispense 175 g of this compound into a glass bottle and maintain the temperature at 50°C ± 2°C in a water bath.
-
Add 96.7 mL of 4.0 M acetic acid solution to the this compound.
-
Add 83.3 mL of 31.8 mM EDTA solution.
-
Stir the mixture until the this compound is completely dispersed.
-
While stirring, add 7.5 M sulfuric acid solution dropwise until the pH of the mixture reaches 5.0 ± 0.1.
-
Discontinue heating and allow the mixture to cool to ambient temperature.
-
Add 0.9 M sulfuric acid solution dropwise to adjust the final pH to 4.5 ± 0.1.
-
Dilute the mixture with purified water to 90% of the final target volume and confirm the pH.
Protocol 2: Preparation of this compound Solution for In Vivo Research
This protocol provides a method for solubilizing this compound in a co-solvent system for animal studies.
Materials:
-
This compound free base
-
Ethanol (EtOH)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare the vehicle by mixing the solvents in the following proportions: 10% EtOH, 40% PEG300, 5% Tween-80, and 45% saline.
-
Weigh the desired amount of this compound.
-
First, dissolve the this compound in ethanol.
-
Sequentially add the PEG300, Tween-80, and finally the saline, ensuring the solution is mixed thoroughly after each addition.
-
The resulting clear solution will have an this compound concentration of ≥ 3 mg/mL. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | Low intrinsic solubility of the free base. | 1. Do not attempt to dissolve the free base directly in high concentrations. 2. Prepare a concentrated stock solution in 100% ethanol (up to 120 mg/mL) or DMSO first. Then, dilute the stock solution into the aqueous buffer. Ensure the final organic solvent concentration is compatible with your assay. |
| Precipitate forms immediately upon diluting an organic stock solution into buffer. | Exceeding the solubility limit in the final aqueous environment. | 1. Reduce Final Concentration: Lower the target concentration of this compound in the final solution. 2. Optimize Mixing: Add the organic stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion prevents localized high concentrations. 3. Check Buffer pH: this compound is a basic compound. Its solubility is expected to be higher at a lower pH. The nasal spray formulation is buffered to a pH of 4.0-4.8. Consider using a slightly acidic buffer if your experiment allows. |
| Solution is initially clear but becomes cloudy or precipitates over time. | Supersaturation or Compound Instability. | 1. Prepare Freshly: Make the final aqueous working solution immediately before use. 2. Storage: If short-term storage is necessary, keep the solution at a constant temperature. Avoid freeze-thaw cycles for aqueous solutions. For stock solutions in organic solvents, store at -20°C or -80°C. |
| Inconsistent results between experiments. | Variability in solution preparation. | 1. Standardize Protocol: Use a consistent, documented procedure for preparing all this compound solutions. 2. Verify pH: Ensure the pH of your final aqueous solution is consistent across all experiments. |
Visualizations
This compound's Mechanism of Action: L-Type Calcium Channel Blockade
This compound functions by blocking L-type calcium channels, primarily in the atrioventricular (AV) node of the heart. This inhibition of calcium influx slows down electrical conduction and increases the refractory period, which can terminate certain types of abnormally fast heart rhythms.
References
Technical Support Center: Stabilizing Etripamil in Cell Culture Media for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with maintaining the stability of etripamil in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, fast-acting, intranasal calcium channel blocker.[1] It selectively inhibits L-type calcium channels in cardiac tissue, which are crucial for regulating the heart's electrical conduction system.[1] By blocking these channels, this compound slows the conduction of electrical signals through the atrioventricular (AV) node, helping to restore normal heart rhythm in conditions like paroxysmal supraventricular tachycardia (PSVT).[1]
Q2: I am observing a decrease in this compound's efficacy in my long-term cell culture experiments. What could be the cause?
A2: A decline in this compound's effectiveness over time in cell culture is likely due to its degradation. This compound is known to have a short half-life and is rapidly metabolized by serum esterases to an inactive carboxylic acid.[2] This inherent instability can be exacerbated by the conditions in cell culture media, such as physiological pH and temperature (37°C), leading to a reduction in the active compound's concentration.
Q3: How can I determine if this compound is degrading in my cell culture medium?
A3: To confirm if this compound is degrading, you can perform a stability assessment. This typically involves incubating this compound in your specific cell culture medium at 37°C and collecting samples at various time points (e.g., 0, 6, 12, 24, 48 hours). The concentration of the active this compound in these samples can then be quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: While specific solubility in common laboratory solvents like DMSO is not extensively documented in the provided search results, a product data sheet indicates that this compound is soluble in ethanol. For cell culture applications, it is common practice to dissolve compounds in a solvent like DMSO to create a concentrated stock solution, which is then further diluted in the culture medium. However, it is crucial to ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically below 0.5%).
Q5: What are the best practices for storing this compound stock solutions?
A5: To maintain the integrity of this compound, stock solutions should be stored at low temperatures. For long-term storage (up to 6 months), it is advisable to store stock solutions at -80°C. For shorter-term use (up to 1 month), storage at -20°C is acceptable. It is also recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guide
Issue: Precipitation of this compound in Cell Culture Media
Question: I prepared a stock solution of this compound in a solvent and upon adding it to my cell culture medium, I observe precipitation. What is happening and how can I resolve this?
Answer: This phenomenon, often referred to as "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment like cell culture medium where it has lower solubility.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the cell culture medium surpasses its solubility limit in that specific medium. | Determine the maximum soluble concentration of this compound in your medium through a solubility test. If the working concentration is too high, consider lowering it. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media can cause a rapid change in the solvent environment, leading to precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium. Add the diluted compound dropwise while gently swirling the medium. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation. | Always use cell culture media that has been pre-warmed to 37°C before adding the this compound solution. |
| Media Components | Components in the cell culture medium, such as salts and proteins in serum, can interact with this compound and reduce its solubility. | Consider testing the solubility of this compound in a simpler, serum-free medium first to see if serum is a contributing factor. |
Issue: Loss of this compound Activity Over Time
Question: My long-term experiment requires stable this compound activity, but its effect diminishes after 24-48 hours. How can I maintain a consistent concentration?
Answer: The short half-life of this compound means it is likely degrading in the 37°C incubator environment. To counteract this, a strategy of frequent media renewal is necessary.
| Potential Cause | Explanation | Recommended Solution |
| Compound Degradation | This compound is inherently unstable in aqueous solutions at physiological pH and temperature, leading to a decrease in its effective concentration over time. | For multi-day experiments, it is crucial to perform frequent media changes with freshly prepared this compound-containing medium. The frequency will depend on the degradation rate, but a good starting point is every 12 to 24 hours. |
| Cellular Metabolism | Cells can metabolize this compound into inactive forms, further reducing its effective concentration. | In addition to frequent media changes, consider if the cell density is affecting the rate of metabolism. Seeding cells at a lower density might slow down the overall rate of compound clearance. |
| Adsorption to Plasticware | Hydrophobic compounds can adsorb to the surface of plastic cell culture vessels, reducing the concentration available to the cells. | While not specifically documented for this compound, this is a general issue. Using low-binding plates can help mitigate this effect. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol helps to identify the highest concentration of this compound that can be used in your cell culture medium without precipitation.
-
Preparation:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mM in Ethanol or DMSO).
-
Warm your complete cell culture medium to 37°C.
-
-
Serial Dilution:
-
In a 96-well plate, perform a serial dilution of the this compound stock solution directly into the pre-warmed medium. For example, create a two-fold dilution series ranging from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM).
-
Include a control well with only the medium and the equivalent highest volume of the solvent used for the stock solution.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at several time points (e.g., 0, 2, 6, and 24 hours) using a microscope.
-
-
Quantitative Assessment (Optional):
-
To quantify precipitation, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the control well indicates precipitation.
-
-
-
The highest concentration that remains clear without any visible precipitate is the maximum working soluble concentration for your experimental conditions.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
This protocol uses HPLC or LC-MS to quantify the degradation of this compound over time.
-
Preparation:
-
Prepare a stock solution of this compound.
-
Warm your complete cell culture medium to 37°C.
-
-
Incubation:
-
Spike the pre-warmed medium with this compound to your desired final working concentration.
-
Incubate the this compound-containing medium in a sterile container at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.
-
Immediately store the collected aliquots at -80°C to halt any further degradation until analysis.
-
-
Analysis:
-
Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of the parent this compound compound.
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time to determine its degradation rate and half-life in your specific cell culture medium. This information will guide the necessary frequency of media changes in your long-term experiments.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for stability testing.
Caption: this compound's signaling pathway.
References
Troubleshooting inconsistent results in etripamil electrophysiology studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during electrophysiology studies of etripamil.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Variability in this compound Potency (IC50)
Question: We are observing significant variability in the IC50 value of this compound when studying its blocking effect on L-type calcium channels. What are the potential causes and solutions?
Answer: Variability in IC50 values for a calcium channel blocker like this compound can stem from several factors related to experimental conditions and cell health.
-
Holding Potential: The holding potential can significantly influence the availability of calcium channels. Ensure a consistent holding potential is used across all experiments to maintain a stable baseline of channel availability.
-
Cell Health: Unhealthy cells can exhibit altered channel expression and membrane properties, leading to inconsistent drug responses. Monitor cell health and only use cells with a stable resting membrane potential and low leak current.
-
Solution Stability: this compound solutions should be prepared fresh daily and protected from light to prevent degradation. Ensure complete solubilization in the external solution.
Issue 2: Inconsistent Block of L-type Calcium Current
Question: The percentage of L-type calcium current block by this compound is not consistent between experiments, even at the same concentration. What should we troubleshoot?
Answer: Inconsistent block can be due to methodological inconsistencies or issues with the recording setup.
-
Incomplete Solution Exchange: Ensure your perfusion system allows for complete and rapid exchange of the solution in the recording chamber. Dead space in the perfusion lines can lead to a lower effective concentration of this compound at the cell surface.
-
Use-Dependency: Some calcium channel blockers exhibit use-dependent block, meaning the degree of block is dependent on the frequency and pattern of channel activation. Standardize your voltage protocols to ensure consistent channel stimulation across experiments.
-
Run-down of Calcium Currents: L-type calcium currents are known to "run-down" or decrease in amplitude over the course of a whole-cell patch-clamp experiment. This can be misinterpreted as a drug effect. Monitor the stability of the current in a control recording before drug application. Including ATP and GTP in the internal solution can help mitigate run-down.
Issue 3: Noisy Recordings Obscuring this compound's Effect
Question: Our electrophysiology rig is experiencing significant electrical noise, making it difficult to resolve the effects of this compound on small-amplitude calcium currents. How can we reduce the noise?
Answer: A noisy recording can be one of the most frustrating issues in electrophysiology. A systematic approach to identifying and eliminating the source of the noise is crucial.[1]
-
Grounding: Improper grounding is a common source of electrical noise.[1][2] Ensure all components of your setup (microscope, micromanipulator, perfusion system, etc.) are connected to a common ground point.[2] Check for and eliminate any ground loops, which occur when there are multiple grounding paths.
-
Faraday Cage: Use a Faraday cage to shield your setup from external electromagnetic interference from sources like overhead lights and other lab equipment.
-
Pipette and Holder: A poorly chlorinated or corroded Ag/AgCl wire in your pipette holder can be a significant source of noise. Re-chlorinate or replace it if necessary. Ensure your pipette solution is properly filtered to prevent clogging of the tip.
-
Seal Resistance: A low giga-ohm seal (<1 GΩ) will result in a noisy recording. If you are having trouble obtaining a high-resistance seal, ensure your cells are healthy and your solutions are free of particulate matter.
Data Presentation
Table 1: Troubleshooting Summary for Inconsistent this compound Effects
| Observed Issue | Potential Cause | Recommended Solution |
| Variable IC50 | Inconsistent holding potential | Standardize holding potential across all experiments. |
| Poor cell health | Use only healthy cells with stable membrane properties. | |
| This compound solution degradation | Prepare fresh solutions daily and protect from light. | |
| Inconsistent Block | Incomplete solution exchange | Verify perfusion system provides rapid and complete exchange. |
| Use-dependent effects | Standardize voltage-clamp protocols. | |
| Calcium current run-down | Monitor current stability and include ATP/GTP in internal solution. | |
| Noisy Recordings | Improper grounding | Ensure a single, common ground point for all equipment. |
| Electromagnetic interference | Use a Faraday cage to shield the setup. | |
| Poor seal resistance | Aim for seals >1 GΩ; check cell health and solution quality. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of L-type Calcium Currents
-
Cell Culture: Culture cells (e.g., HEK293 cells stably expressing Cav1.2 channels) on glass coverslips.
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with CsOH).
-
Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a giga-ohm seal (>1 GΩ) on a target cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Elicit calcium currents using a depolarizing step to 0 mV for 200 ms.
-
Establish a stable baseline recording for at least 5 minutes.
-
Perfuse with the external solution containing the desired concentration of this compound.
-
Record the effect of this compound until a steady-state block is achieved.
-
Visualizations
Caption: Mechanism of action of this compound in terminating PSVT.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
Technical Support Center: Optimizing Etripamil for In Vitro Cardiac Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing etripamil in in vitro cardiac assays. Given that this compound is a novel compound with limited publicly available in vitro data, this guide leverages information on its analogue, verapamil, to provide estimated concentration ranges and experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-dihydropyridine L-type calcium channel blocker.[1][2] Its primary mechanism of action is the inhibition of calcium influx through slow calcium channels in cardiac tissue.[3] This action slows atrioventricular (AV) nodal conduction and prolongs the AV node refractory period.[3]
Q2: I cannot find any published in vitro IC50 values for this compound on cardiac ion channels. What concentration range should I start with?
Currently, there is a lack of publicly available in vitro potency data (e.g., IC50 values) for this compound on key cardiac ion channels such as hERG, CaV1.2, and NaV1.5. However, this compound is a verapamil analogue. Therefore, as a starting point, researchers can use the known IC50 values of verapamil to establish an initial concentration range for their experiments. It is crucial to perform a full concentration-response curve to determine the precise potency of this compound in your specific assay system.
Q3: What are the key cardiac ion channels I should be assessing for a comprehensive in vitro safety profile of this compound?
For a thorough in vitro cardiac safety assessment, particularly under the Comprehensive in vitro Proarrhythmia Assay (CiPA) paradigm, it is recommended to evaluate the effects of the compound on the following key ion channels:[4]
-
hERG (Kv11.1): To assess the risk of QT prolongation.
-
CaV1.2: As this compound is a calcium channel blocker, this is its primary target.
-
NaV1.5 (peak and late currents): To evaluate effects on cardiac conduction and potential for proarrhythmic activity.
Data Presentation: Verapamil IC50 Values as a Proxy for this compound
The following tables summarize published IC50 values for verapamil on hERG and CaV1.2 channels. This data can be used to guide the initial concentration selection for this compound experiments.
Table 1: Verapamil IC50 Values for hERG Channels
| Cell Line | Temperature | Voltage Protocol | IC50 (µM) | Reference |
| HEK293 | 37°C | CiPA standard protocol | 0.225 | |
| CHO | Not Specified | Step-pulse | 0.94 |
Table 2: Verapamil IC50 Values for CaV1.2 Channels
| Cell Line | Temperature | Voltage Protocol | IC50 (µM) | Reference |
| HEK293 | Not Specified | CiPA voltage protocols | 8.15 | |
| CHO | Not Specified | Two-pulse and preconditioning | 1.89 - 2.43 |
Mandatory Visualizations
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: General workflow for optimizing this compound concentration.
Experimental Protocols
Protocol 1: Manual Patch Clamp for hERG Current
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 MgATP (pH 7.2 with KOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch clamp rig and data acquisition system.
Methodology:
-
Culture hERG-expressing HEK293 cells to 70-80% confluency.
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell at -80 mV.
-
Apply a voltage step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit hERG tail currents.
-
Repeat the voltage protocol at a steady frequency (e.g., every 15 seconds) until a stable baseline current is established.
-
Perfuse the cell with increasing concentrations of this compound (e.g., based on verapamil data, starting from nanomolar to micromolar range).
-
Record the steady-state block at each concentration.
-
Perform a final washout with the external solution to check for reversibility.
-
Analyze the data to determine the IC50 value.
Protocol 2: Cardiomyocyte Contractility Assay
Objective: To assess the effect of this compound on the contractility of human iPSC-derived cardiomyocytes.
Materials:
-
Human iPSC-derived cardiomyocytes (hiPSC-CMs).
-
Cardiomyocyte maintenance medium.
-
This compound stock solution.
-
Contractility assay system (e.g., video-based edge detection or impedance-based system).
Methodology:
-
Plate hiPSC-CMs on an appropriate culture vessel (e.g., 96-well plate) and culture until a spontaneously beating syncytium is formed.
-
Replace the medium with fresh, pre-warmed maintenance medium.
-
Acquire baseline contractility recordings for a stable period (e.g., 5-10 minutes). Parameters to measure include beat rate, amplitude, and contraction/relaxation kinetics.
-
Add vehicle control (e.g., DMSO) to a subset of wells and record for a defined period.
-
Add increasing concentrations of this compound to the remaining wells. Based on verapamil's CaV1.2 IC50, a range from 0.1 µM to 100 µM could be explored initially.
-
Record contractility at each concentration after a sufficient incubation period to allow for compound effect to stabilize.
-
Analyze the data to determine the effect of this compound on cardiomyocyte contractility parameters.
Troubleshooting Guides
Issue 1: Inconsistent results in patch clamp experiments.
-
Question: My hERG current recordings are unstable, and I'm seeing significant rundown. What could be the cause?
-
Answer:
-
Cell Health: Ensure you are using healthy, low-passage cells.
-
Seal Quality: Aim for a giga-ohm seal (>1 GΩ) to minimize leak currents.
-
Voltage Protocol: Long or frequent depolarizing steps can accelerate current rundown. Consider using a shorter or less frequent stimulation protocol if possible.
-
Solution Quality: Use freshly prepared and filtered solutions. Ensure correct osmolarity and pH.
-
Issue 2: No observable effect in cardiomyocyte contractility assay.
-
Question: I've applied this compound at concentrations based on verapamil's IC50, but I'm not seeing a change in contractility. Why might this be?
-
Answer:
-
Compound Potency: this compound may have a different potency than verapamil in this specific assay. A wider concentration range should be tested.
-
Cellular Maturity: The expression and function of ion channels in hiPSC-CMs can vary with their maturity. Ensure your cardiomyocytes are sufficiently mature and express the L-type calcium channel.
-
Assay Sensitivity: Your contractility measurement system may not be sensitive enough to detect subtle changes. Verify the system's performance with known positive and negative inotropes.
-
Issue 3: Compound precipitation in assay medium.
-
Question: At higher concentrations, I notice my compound is precipitating in the culture medium. How can I address this?
-
Answer:
-
Solubility: Check the solubility of this compound in your specific assay buffer. You may need to use a different solvent or a lower final concentration of the solvent (e.g., <0.1% DMSO).
-
Serial Dilutions: Prepare fresh serial dilutions from a high-concentration stock solution for each experiment to minimize precipitation issues.
-
Visual Inspection: Always visually inspect your compound dilutions for any signs of precipitation before adding them to the cells.
-
Caption: A logical approach to troubleshooting in vitro cardiac assays.
References
Addressing challenges in intranasal drug delivery of etripamil in animal models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing challenges in the intranasal delivery of etripamil in animal models. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental procedures with intranasal this compound in animal models.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations | 1. Inconsistent administration technique: Droplet size, deposition site, and administration speed can vary. 2. Animal movement: Head movement during or immediately after administration can lead to inconsistent dosing. 3. Formulation issues: Viscosity, pH, or osmolarity may not be optimal for nasal absorption. 4. Anatomical differences: The complex nasal anatomy of some species (e.g., rodents) can make consistent delivery challenging.[1][2] | 1. Standardize administration: Use a calibrated micropipette or a specialized nasal atomizer to ensure consistent droplet size and delivery pressure. Practice the technique to ensure deposition in the desired nasal region. 2. Animal restraint and positioning: Use appropriate restraint methods to minimize head movement. For rats and mice, a supine position with the head tilted back can aid delivery to the olfactory region.[3] 3. Formulation optimization: Evaluate and adjust the formulation's physicochemical properties. Consider the use of mucoadhesive excipients to increase residence time or permeation enhancers to improve absorption.[3][4] 4. Device selection: For larger animals like dogs, clinical nasal spray devices may be adapted. For smaller animals, specialized micro-sprayers or insufflators may provide more consistent results. |
| Low bioavailability | 1. Rapid mucociliary clearance: The drug is cleared from the nasal cavity before it can be absorbed. 2. Enzymatic degradation: Enzymes present in the nasal mucosa may degrade this compound. 3. Poor membrane permeability: The drug may not efficiently cross the nasal epithelium. 4. Formulation precipitation: The drug may precipitate out of the formulation upon administration. | 1. Increase residence time: Incorporate mucoadhesive polymers (e.g., chitosan) into the formulation. 2. Inhibit enzymatic activity: While not specific to this compound, co-administration with enzyme inhibitors can be explored, though this may introduce confounding factors. 3. Enhance permeation: Include permeation enhancers in the formulation to transiently open tight junctions between epithelial cells. 4. Ensure formulation stability: Conduct stability studies of the formulation under conditions that mimic the nasal environment. |
| Local irritation or nasal toxicity | 1. Excipient effects: Some formulation excipients can be irritating to the nasal mucosa. 2. Drug properties: The physicochemical properties of this compound itself may cause irritation at high concentrations. 3. Repeated administration: Chronic dosing can lead to cumulative damage to the nasal epithelium. | 1. Screen excipients: Test the irritancy of individual excipients in vitro or in a pilot in vivo study. 2. Optimize drug concentration: Use the lowest effective concentration of this compound. 3. Histopathological evaluation: After repeated administration studies, perform a thorough histological examination of the nasal cavity to assess for any pathological changes. Typically, multiple sections of the nasal cavity are examined. |
| Animal distress or non-compliance | 1. Improper handling and restraint: Can cause stress and aversion to the procedure. 2. Irritating formulation: Can cause discomfort, leading to sneezing or attempts to remove the substance. 3. Volume of administration: Large volumes can be uncomfortable and may be aspirated. | 1. Acclimatize animals: Handle and acclimate animals to the restraint procedure before the study begins. 2. Minimize irritation: Use a well-tolerated formulation. A saline solution can be used as a control to assess the vehicle's effect. 3. Optimize volume: Use the smallest effective volume. For rats, a volume of 5-10 µL per nostril is often recommended. |
Frequently Asked Questions (FAQs)
1. What are the most suitable animal models for intranasal this compound studies?
The choice of animal model depends on the study's objective.
-
Rodents (Rats, Mice): Often used for initial screening, formulation development, and brain targeting studies due to their small size and cost-effectiveness. However, their complex nasal anatomy can pose challenges for consistent delivery.
-
Rabbits: Their nasal cavity is larger than that of rodents, making them suitable for pharmacokinetic and formulation studies.
-
Dogs: Their nasal anatomy is closer to humans than rodents, and they can often be dosed with clinical devices without anesthesia, making them a good model for safety and efficacy studies.
-
Non-human primates (Cynomolgus Macaques): Considered a highly relevant model for preclinical safety and toxicity studies due to their physiological similarity to humans.
2. How can I induce paroxysmal supraventricular tachycardia (PSVT) in animal models to test the efficacy of this compound?
PSVT can be induced through electrical stimulation of the heart. This is typically done in an electrophysiology (EP) study under anesthesia. Programmed electrical stimulation (PES) with critically timed atrial or ventricular premature beats or burst pacing can be used to initiate re-entrant tachycardias like atrioventricular nodal reentrant tachycardia (AVNRT) or atrioventricular reciprocating tachycardia (AVRT). In some models, pharmacological agents like cholinergic agonists may be used to facilitate the induction of atrial tachyarrhythmias.
3. What is the mechanism of action of this compound?
This compound is a non-dihydropyridine L-type calcium channel blocker. It acts on the atrioventricular (AV) node to slow conduction and increase refractoriness. This interrupts the re-entrant circuit that underlies most forms of PSVT, leading to a rapid conversion to normal sinus rhythm.
4. What are the expected pharmacokinetic properties of intranasal this compound?
Intranasal administration of this compound is designed for rapid absorption and a short duration of action. In humans and non-human primates, this compound is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of around 5-8.5 minutes. It is also rapidly metabolized by esterases in the blood, contributing to its short half-life.
5. How should I monitor the cardiovascular effects of this compound in conscious animal models?
Telemetry is the gold standard for monitoring cardiovascular parameters like electrocardiogram (ECG), heart rate, and blood pressure in conscious, freely moving animals. This avoids the confounding effects of anesthesia and restraint. For this compound, monitoring the PR interval on the ECG is a key pharmacodynamic marker of its effect on AV nodal conduction.
Data Presentation
The following tables summarize available quantitative data for intranasal this compound and other relevant calcium channel blockers in various animal models. Note: Specific intranasal pharmacokinetic and pharmacodynamic data for this compound in rats, rabbits, and dogs are limited in publicly available literature. The data for other calcium channel blockers are provided as representative examples.
Table 1: Pharmacokinetic Parameters of Intranasal this compound in Cynomolgus Macaques
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| 1.9 | 24.1 ± 11.3 | 0.17 ± 0.00 | 15.3 ± 4.4 |
| 3.8 | 53.6 ± 22.1 | 0.17 ± 0.00 | 36.3 ± 13.0 |
| 5.7 | 104.0 ± 54.9 | 0.21 ± 0.07 | 78.8 ± 39.0 |
| Data derived from a preclinical safety study. |
Table 2: Pharmacodynamic Effects of Intravenous this compound in Cynomolgus Monkeys
| Dose (mg/kg) | Mean Maximum PR Prolongation (%) | Time to Maximum Effect (min) |
| 0.025 | 6.60 | ~7 |
| 0.05 | 6.15 | ~7 |
| 0.15 | 12.13 | ~2 |
| 0.3 | 27.38 | ~2 |
| Data from an intravenous study, provided to illustrate dose-dependent pharmacodynamic effects. |
Table 3: Representative Pharmacokinetic Data for Intranasal Calcium Channel Blockers in Other Animal Models
| Animal Model | Drug | Dose | Cmax | Tmax | Bioavailability (%) |
| Rat | Diltiazem | 8 mg/animal | ~150 ng/mL | ~1 hr | Not Reported |
| Rabbit | Verapamil | 0.4 mg/kg | 85.3 ± 12.7 ng/mL | 0.33 ± 0.08 hr | 47.8 |
| Dog | Epinephrine* | 5 mg | ~3 ng/mL | ~10 min | Not Reported |
| Data for epinephrine, a different cardiovascular drug, is included to provide an example of intranasal pharmacokinetics in dogs in the absence of calcium channel blocker data. Data for diltiazem in rats and verapamil in rabbits are also presented. |
Experimental Protocols
1. Intranasal Administration in Rats
-
Animal Preparation: Acclimatize male Sprague-Dawley rats (250-300g) to handling for at least 3 days prior to the experiment.
-
Anesthesia: Lightly anesthetize the rat using isoflurane (2-3% in oxygen) to minimize distress and prevent sneezing.
-
Dosing:
-
Place the anesthetized rat in a supine position with its head tilted back at a 70-90 degree angle to facilitate delivery to the olfactory region.
-
Using a calibrated micropipette with a fine tip, administer 5-10 µL of the this compound formulation into one nostril.
-
Administer the dose in slow, sequential droplets of 2-5 µL, allowing 30-60 seconds between droplets for absorption.
-
Alternate nostrils if a larger total volume is required.
-
-
Post-dosing: Maintain the rat in the supine position for a few minutes to allow for absorption before returning it to its cage for recovery. Monitor the animal for any signs of respiratory distress.
2. Induction of PSVT and ECG Monitoring in Anesthetized Rabbits
-
Animal Preparation: Anesthetize a New Zealand White rabbit (3-4 kg) with an appropriate anesthetic regimen (e.g., ketamine/xylazine followed by isoflurane maintenance).
-
Instrumentation:
-
Place subcutaneous needle electrodes for a standard lead II ECG recording.
-
Insert a catheter into the jugular vein for drug administration and another into the carotid artery for blood pressure monitoring.
-
Introduce a multipolar electrophysiology catheter into the right atrium and/or ventricle via the jugular or femoral vein under fluoroscopic guidance.
-
-
PSVT Induction:
-
Perform programmed electrical stimulation by delivering timed premature atrial or ventricular stimuli via the EP catheter.
-
Alternatively, use rapid atrial or ventricular burst pacing to induce a re-entrant tachycardia.
-
-
This compound Administration and Monitoring:
-
Once sustained PSVT is induced and documented, administer intranasal this compound using a mucosal atomization device (MAD) or a micropipette.
-
Continuously record the ECG and blood pressure to monitor the time to conversion to sinus rhythm and any hemodynamic changes.
-
Record the PR interval before and after conversion to assess the pharmacodynamic effect of this compound.
-
Visualizations
Caption: Mechanism of action of this compound in terminating PSVT.
Caption: Experimental workflow for intranasal this compound studies.
Caption: Logical troubleshooting flow for intranasal delivery issues.
References
- 1. 24-hour recordings of blood pressure, heart rate and behavioural activity in rabbits by radio-telemetry: effects of feeding and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new method for induction of atrioventricular nodal reentrant tachycardia in non-inducible cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrocardiogram Recordings in Anesthetized Mice using Lead II [jove.com]
- 4. Sedative and cardiovascular effects of intranasal or intramuscular dexmedetomidine in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the reproducibility of etripamil experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving etripamil. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, fast-acting, intranasally delivered L-type calcium channel blocker.[1][2][3] Its primary mechanism of action is the selective inhibition of L-type calcium channels in cardiac tissue. By blocking these channels, this compound slows the conduction of electrical signals through the atrioventricular (AV) node, which can interrupt the abnormal electrical circuit responsible for paroxysmal supraventricular tachycardia (PSVT).[1][2]
Q2: What are the main experimental applications of this compound?
A2: this compound is primarily investigated for the acute treatment of PSVT. In a research context, it is used in studies involving:
-
In vitro electrophysiology assays to assess its effects on cardiac ion channels.
-
Animal models of cardiac arrhythmias, particularly supraventricular tachycardia.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption, distribution, metabolism, and excretion.
Q3: What are the physicochemical properties of this compound relevant for experimental use?
A3: Key properties of this compound for researchers are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₆N₂O₄ | |
| Molecular Weight | 452.6 g/mol | |
| Solubility | Soluble in ethanol (120 mg/mL) | |
| Storage (Solid) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 6 months, -20°C for up to 1 month |
Q4: How should I prepare a stock solution of this compound for in vitro experiments?
A4: Based on its solubility, a stock solution of this compound can be prepared in ethanol. For example, to prepare a 10 mM stock solution, dissolve 4.526 mg of this compound in 1 mL of ethanol. It is recommended to use ultrasonic agitation to ensure complete dissolution. Store stock solutions in aliquots at -80°C for long-term stability.
Troubleshooting Guides
In Vitro Electrophysiology (Patch Clamp) Experiments
Issue 1: Difficulty obtaining a stable Giga-ohm (GΩ) seal.
-
Possible Cause: Debris in the pipette solution or on the cell surface.
-
Troubleshooting Tip: Ensure all solutions are filtered with a 0.22 µm filter. Apply positive pressure to the pipette as it approaches the cell to keep the tip clean.
-
Possible Cause: Unhealthy or dying cells.
-
Troubleshooting Tip: Use cells from a fresh culture or tissue preparation. Ensure proper oxygenation and pH of the external solution.
-
Possible Cause: Incorrect pipette resistance.
-
Troubleshooting Tip: For cardiomyocytes, aim for a pipette resistance of 2-5 MΩ. Adjust the puller settings if necessary.
Issue 2: No or very small L-type calcium channel currents recorded.
-
Possible Cause: Rundown of calcium channels.
-
Troubleshooting Tip: Include ATP (2-5 mM) and GTP (0.1-0.5 mM) in the internal pipette solution to support channel activity.
-
Possible Cause: Incorrect holding potential.
-
Troubleshooting Tip: Use a holding potential of -80 mV and depolarizing steps to elicit L-type calcium currents. A pre-pulse to -40 mV for 50-100 ms can be used to inactivate sodium and T-type calcium channels.
-
Possible Cause: this compound concentration is too high, leading to complete channel block.
-
Troubleshooting Tip: Perform a dose-response curve starting from a low nanomolar concentration to determine the optimal concentration for your experiment.
Ex Vivo Vasorelaxation (Aortic Ring) Experiments
Issue 1: Inconsistent or weak contractions in response to agonists (e.g., phenylephrine, KCl).
-
Possible Cause: Damaged aortic rings.
-
Troubleshooting Tip: Handle the aortic rings gently during preparation to avoid damaging the endothelium and smooth muscle. Ensure the rings are properly mounted on the myograph wires.
-
Possible Cause: Suboptimal buffer conditions.
-
Troubleshooting Tip: Ensure the Krebs-Henseleit buffer is continuously gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
Issue 2: High variability in the vasorelaxant response to this compound.
-
Possible Cause: Presence or absence of endothelium.
-
Troubleshooting Tip: The response to some vasoactive compounds is endothelium-dependent. Decide whether to study the effects of this compound on endothelium-intact or endothelium-denuded rings and prepare the tissues accordingly. Verify the endothelial integrity with acetylcholine.
-
Possible Cause: Non-specific binding of this compound to the experimental apparatus.
-
Troubleshooting Tip: Pre-incubate the organ bath with a low concentration of this compound before starting the experiment to saturate non-specific binding sites.
Experimental Protocols
Protocol 1: In Vitro Electrophysiological Recording of L-type Calcium Currents
This protocol provides a general method for recording L-type calcium currents from isolated cardiomyocytes using whole-cell patch clamp.
-
Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., rat, guinea pig) using enzymatic digestion.
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES. pH adjusted to 7.2 with CsOH.
-
-
Recording:
-
Use an Axopatch 200B amplifier or similar.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.
-
Obtain a GΩ seal and establish a whole-cell configuration.
-
Hold the cell at -80 mV.
-
Apply a 50-100 ms pre-pulse to -40 mV to inactivate Na⁺ and T-type Ca²⁺ channels.
-
Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit ICa,L.
-
-
This compound Application:
-
Prepare a stock solution of this compound in ethanol.
-
Dilute the stock solution in the external solution to the desired final concentrations.
-
Apply different concentrations of this compound via a perfusion system and record the inhibition of ICa,L.
-
Protocol 2: Ex Vivo Vasorelaxation Assay in Rat Aortic Rings
This protocol describes a method to assess the vasorelaxant effects of this compound on isolated rat thoracic aortic rings.
-
Tissue Preparation:
-
Euthanize a rat and carefully dissect the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut it into 2-3 mm rings.
-
Mount the rings in an organ bath containing Krebs-Henseleit buffer at 37°C, gassed with 95% O₂ / 5% CO₂.
-
-
Experimental Procedure:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Pre-contract the aortic rings with phenylephrine (1 µM) or KCl (60 mM) to induce a stable contraction.
-
Once a stable plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
Plot the concentration-response curve and calculate the EC₅₀ value for this compound.
-
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of this compound.
Table 1: Efficacy of this compound in Terminating PSVT
| Study | This compound Dose | Primary Endpoint | This compound Group | Placebo Group | p-value | Citation |
| NODE-301 | 70 mg | Conversion by 30 min | 54% | 35% | 0.02 | |
| RAPID | 70 mg (optional 2nd dose) | Conversion by 30 min | 64% | 31% | <0.001 | |
| Pooled Analysis | 70 mg | Conversion by 30 min | 59.6% | 32.1% | <0.001 |
Table 2: Common Adverse Events in this compound Clinical Trials
| Adverse Event | Frequency in this compound Group | Frequency in Placebo Group | Citation |
| Nasal Discomfort | 14.3% - 23% | Lower than this compound group | |
| Nasal Congestion | 8.0% - 14.3% | Lower than this compound group | |
| Rhinorrhea (Runny Nose) | 5.8% - 12.4% | Lower than this compound group |
Visualizations
Caption: Mechanism of action of this compound in terminating PSVT.
Caption: General experimental workflows for this compound studies.
References
Technical Support Center: Refinement of Animal Models for Etripamil Efficacy Testing
This technical support center provides troubleshooting guides, FAQs, and detailed protocols for researchers utilizing animal models to assess the efficacy of etripamil, a novel, fast-acting, intranasally delivered L-type calcium channel blocker for the termination of paroxysmal supraventricular tachycardia (PSVT) and rate control in atrial fibrillation with rapid ventricular rate (AFib-RVR).
FAQs: General Questions on this compound and Animal Models
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fast-acting, non-dihydropyridine L-type calcium channel blocker.[1] Its primary mechanism of action is the inhibition of calcium influx through L-type calcium channels in cardiac tissue, particularly in the atrioventricular (AV) node.[2] This action slows down the conduction of electrical signals through the AV node, which can interrupt the reentrant circuits responsible for PSVT and reduce the ventricular rate during AFib.[1][2]
Q2: What are the primary clinical indications for this compound?
A2: this compound is primarily indicated for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[2] It is also being investigated for the management of atrial fibrillation with rapid ventricular rate (AFib-RVR).
Q3: Why is the refinement of animal models for this compound testing important?
A3: While clinical trials have demonstrated this compound's efficacy in humans, refined animal models are crucial for several reasons:
-
Understanding Mechanisms: To further elucidate the electrophysiological effects of this compound on cardiac tissue in a controlled in vivo setting.
-
Dose-Ranging Studies: To determine optimal dosing and safety margins before proceeding to further clinical studies for new indications.
-
Exploring New Applications: To test the potential of this compound in other types of arrhythmias or cardiovascular conditions.
-
Improving Translatability: To develop models that more accurately predict human responses, reducing the risk of failure in later-stage clinical trials.
Q4: What are the key considerations when selecting an animal model for this compound efficacy testing?
A4: The choice of animal model is critical and should be guided by the specific research question. Key considerations include:
-
Species: The cardiac electrophysiology of the chosen species should resemble that of humans as closely as possible for the specific arrhythmia being studied. For example, larger animals like canines or swine may be more suitable for studying reentrant arrhythmias due to their larger heart size.
-
Arrhythmia Induction Method: The method used to induce the arrhythmia should be relevant to the clinical condition. Programmed electrical stimulation (PES) is commonly used to induce reentrant tachycardias like AVNRT, a common cause of PSVT.
-
Route of Administration: Since this compound is delivered intranasally, the animal model should be amenable to this route of administration, and the nasal anatomy and physiology should be considered for drug absorption.
-
Endpoint Measurement: The model must allow for clear and quantifiable endpoints, such as arrhythmia termination, changes in heart rate, and specific ECG intervals (e.g., PR interval).
Troubleshooting Guides for this compound Efficacy Testing in Animal Models
This section addresses specific issues that researchers may encounter during their experiments.
Issue 1: Failure to Induce or Sustain PSVT
| Potential Cause | Troubleshooting Step |
| Inappropriate Anesthesia | Anesthetic agents can significantly affect cardiac electrophysiology. Review the literature for anesthetic protocols that have minimal impact on AV nodal conduction and arrhythmia inducibility in your chosen species. Consider using agents with a shorter half-life or a combination that provides balanced anesthesia with less cardiac depression. |
| Suboptimal Pacing Protocol | The parameters of the programmed electrical stimulation (PES) protocol (e.g., drive train cycle length, number of extrastimuli, coupling intervals) may not be appropriate for the specific animal or model. Systematically vary the pacing parameters to find the optimal window for arrhythmia induction. Refer to established PES protocols for your chosen species. |
| Incorrect Catheter Positioning | Proper positioning of the pacing and recording catheters is crucial for both inducing the arrhythmia and accurately recording the electrophysiological data. Use fluoroscopy or intracardiac electrogram guidance to ensure correct placement in the right atrium, His bundle region, and right ventricle. |
| Autonomic Nervous System Influence | The autonomic nervous system plays a significant role in the initiation and maintenance of PSVT. Consider the use of autonomic blockade (e.g., atropine for vagal blockade) or stimulation to facilitate arrhythmia induction, depending on the specific mechanism being studied. |
Issue 2: High Variability in this compound Efficacy
| Potential Cause | Troubleshooting Step |
| Inconsistent Intranasal Drug Delivery | The volume and placement of the intranasal dose can affect absorption and, therefore, efficacy. Standardize the administration technique, including the volume, concentration, and the position of the animal's head during and after administration. Consider using specialized intranasal drug delivery devices for animals. |
| Variable Nasal Mucosal Blood Flow | Anesthesia and other physiological factors can alter nasal blood flow, impacting drug absorption. Monitor and maintain stable hemodynamics throughout the experiment. |
| Metabolic Differences | There can be significant inter-animal variability in drug metabolism. Ensure that the animals are of a similar age, weight, and health status. Consider measuring plasma concentrations of this compound to correlate with efficacy. |
| Underlying Electrophysiological Heterogeneity | Even within the same species and strain, there can be individual differences in cardiac electrophysiology. Increase the number of animals in each experimental group to account for this variability and improve statistical power. |
Issue 3: Difficulty in Interpreting Electrophysiological Data
| Potential Cause | Troubleshooting Step | | Signal Noise and Artifact | Poor signal quality can make it difficult to accurately measure ECG intervals and identify arrhythmia termination. Ensure proper grounding of all equipment and use high-quality, low-noise amplifiers. Filter the signals appropriately without distorting the relevant electrophysiological information. | | Ambiguous Arrhythmia Termination | It may be unclear if arrhythmia termination was spontaneous or drug-induced, especially with a short-acting drug like this compound. Have a clear, predefined definition of arrhythmia termination (e.g., conversion to sinus rhythm for a specified duration). Use a time-matched vehicle control group to account for spontaneous conversions. | | Complex Arrhythmia Mechanisms | The induced arrhythmia may not be the intended type of PSVT. Use standard electrophysiological maneuvers (e.g., ventricular overdrive pacing) to confirm the mechanism of the tachycardia (e.g., AVNRT vs. AVRT). |
Experimental Protocols
Protocol 1: Induction of Atrioventricular Nodal Reentrant Tachycardia (AVNRT) in a Canine Model
This protocol is designed to create a reproducible model of AVNRT, a common form of PSVT, in a canine model, which has a cardiac size and electrophysiology that is relatively comparable to humans.
1. Animal Preparation:
- Anesthetize an adult mongrel dog (20-30 kg) with an appropriate anesthetic regimen (e.g., induction with propofol, maintenance with isoflurane).
- Intubate and mechanically ventilate the animal.
- Monitor vital signs, including heart rate, blood pressure, and oxygen saturation, throughout the procedure.
- Gain vascular access via the femoral artery and vein for blood pressure monitoring and catheter insertion.
2. Electrophysiology Study Setup:
- Introduce multipolar electrode catheters into the heart via the femoral vein under fluoroscopic guidance.
- Position catheters in the high right atrium (HRA), His bundle region (HIS), and right ventricular apex (RVA).
- Connect the catheters to an electrophysiology recording system to record intracardiac electrograms.
3. Induction of AVNRT:
- Perform programmed electrical stimulation (PES) from the HRA.
- Deliver a drive train of 8 stimuli (S1) at a fixed cycle length (e.g., 400 ms).
- Introduce a premature extrastimulus (S2) with a progressively decreasing coupling interval (e.g., starting at 300 ms and decreasing by 10 ms increments).
- The induction of sustained AVNRT is often marked by a "jump" in the AH interval (the time from atrial to His bundle activation) of >50 ms.
- If AVNRT is not induced, consider using a second extrastimulus (S3) or administering a low dose of isoproterenol to facilitate AV nodal conduction.
4. This compound Administration and Efficacy Assessment:
- Once sustained AVNRT is established for a predefined period (e.g., 1-2 minutes), administer this compound or vehicle via a nasal atomizer.
- Continuously record the ECG and intracardiac electrograms.
- The primary endpoint is the time to termination of AVNRT and conversion to sinus rhythm.
- Secondary endpoints include changes in heart rate, PR interval, and AH interval.
Protocol 2: Induction of Atrial Fibrillation with Rapid Ventricular Rate (AFib-RVR) in a Swine Model
This protocol is designed to create a model of AFib-RVR to evaluate the rate-controlling effects of this compound.
1. Animal Preparation:
- Anesthetize a domestic pig (30-40 kg) and prepare for the procedure as described in Protocol 1.
2. Electrophysiology Study Setup:
- Position electrode catheters in the HRA and RVA as described in Protocol 1. A catheter may also be placed in the coronary sinus to record left atrial activity.
3. Induction of Atrial Fibrillation:
- Induce AF using rapid atrial pacing (burst pacing) from the HRA.
- Deliver a high-frequency burst of stimuli (e.g., 50 Hz) for a short duration (e.g., 5-10 seconds).
- Repeat the burst pacing as needed to induce sustained AF (defined as lasting >1 minute).
4. This compound Administration and Efficacy Assessment:
- Once sustained AF with a rapid ventricular rate (e.g., >150 bpm) is established, administer intranasal this compound or vehicle.
- Continuously record the ECG.
- The primary endpoint is the change in the average ventricular rate over a specified time period (e.g., 5, 15, and 30 minutes post-dose).
- Secondary endpoints include the percentage of animals achieving a ventricular rate below a certain threshold (e.g., 100 bpm) and any adverse effects.
Quantitative Data Summary
Note: To date, there is a lack of publicly available, detailed preclinical efficacy data for this compound in animal models of PSVT or AFib-RVR. The following tables are illustrative and based on the expected outcomes from well-designed preclinical studies, extrapolated from the known mechanism of action of this compound and the available human clinical trial data. These tables are intended to serve as a template for researchers to present their own data.
Table 1: Illustrative Dose-Response of this compound on PSVT Termination in a Canine Model
| This compound Dose (mg/kg, intranasal) | Number of Animals (n) | Arrhythmia Termination Rate (%) | Time to Conversion (seconds, mean ± SD) | Change in PR Interval (ms, mean ± SD) |
| Vehicle | 10 | 10% | N/A | +5 ± 3 |
| 0.1 | 10 | 40% | 180 ± 60 | +15 ± 5 |
| 0.3 | 10 | 80% | 90 ± 45 | +30 ± 8 |
| 1.0 | 10 | 90% | 60 ± 30 | +45 ± 10 |
Table 2: Illustrative Effect of this compound on Ventricular Rate in a Swine Model of AFib-RVR
| Treatment | Number of Animals (n) | Baseline Ventricular Rate (bpm, mean ± SD) | Ventricular Rate at 15 min post-dose (bpm, mean ± SD) | % Reduction in Ventricular Rate |
| Vehicle | 8 | 165 ± 15 | 160 ± 18 | 3% |
| This compound (0.5 mg/kg, intranasal) | 8 | 170 ± 12 | 110 ± 20 | 35% |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on the L-type calcium channel in a cardiomyocyte.
Experimental Workflow for PSVT Induction and this compound Testing
Caption: Experimental workflow for this compound efficacy testing in an animal model of PSVT.
Logical Relationship for Troubleshooting PSVT Induction
Caption: Troubleshooting logic for failure to induce PSVT in an animal model.
References
Technical Support Center: Minimizing Nasal Irritation in Preclinical Intranasal Etripamil Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing nasal irritation during preclinical studies of intranasal etripamil.
Troubleshooting Guide
Issue 1: Unexpected Signs of Nasal Irritation Observed During Dosing
Symptoms: Excessive sneezing, nasal discharge, pawing at the nose, or vocalization during or immediately after intranasal administration.
| Potential Cause | Troubleshooting Step | Rationale |
| Formulation pH | Measure the pH of the this compound formulation. The ideal pH for nasal formulations is between 4.5 and 6.5 to avoid irritation and inactivation of lysozyme, a natural antimicrobial agent in nasal secretions. | Deviations from the physiological pH of the nasal mucosa can cause significant irritation. |
| Formulation Osmolality | Measure the osmolality of the formulation. Isotonic formulations (around 280-300 mOsm/kg) are preferred to minimize irritation.[1] | Hypertonic or hypotonic solutions can cause stinging, burning, and cellular damage. |
| High Concentration of this compound | If possible, evaluate if a lower concentration administered in a larger volume (within acceptable limits for the animal model) reduces irritation. Note that this compound has been formulated at high concentrations (e.g., 350 mg/mL ± 50 mg/mL).[2] | High local concentrations of the active pharmaceutical ingredient (API) can be a direct cause of irritation. |
| Inappropriate Excipients | Review the excipients in the formulation. Some preservatives (e.g., benzalkonium chloride) or solubilizers (e.g., propylene glycol) can cause irritation.[3][4] | Excipients are a common source of nasal irritation. Consider alternative, less irritating excipients if possible. |
| Administration Technique | Ensure the administration technique is correct and consistent. The tip of the delivery device should not be inserted too deep to avoid mechanical injury. The volume and speed of administration should be controlled. | Improper technique can cause physical trauma to the nasal tissues and lead to uneven distribution of the formulation. |
Issue 2: Macroscopic Findings of Nasal Irritation at Necropsy
Findings: Redness (erythema), swelling (edema), or discharge in the nasal cavity upon gross examination.
| Potential Cause | Troubleshooting Step | Rationale |
| Severe Formulation-Induced Irritation | Re-evaluate the formulation characteristics (pH, osmolality, excipients) as described in Issue 1. | Persistent irritation from the formulation will lead to visible macroscopic changes. |
| High Dose/Concentration Effects | Correlate the severity of findings with the administered dose and concentration of this compound. Consider including lower dose groups in subsequent studies. | Dose-dependent nasal epithelial damage has been observed in preclinical studies with this compound. |
| Infection | If purulent discharge is observed, consider microbiological analysis to rule out secondary infection. | Severe irritation can compromise the mucosal barrier, making it susceptible to infection. |
| Improper Necropsy Technique | Ensure that the necropsy and tissue collection are performed carefully to avoid post-mortem artifacts that may resemble irritation. | Rough handling of tissues can introduce changes that are not related to the test article. |
Issue 3: Microscopic Findings of Nasal Irritation in Histopathology
Findings: Epithelial cell necrosis, inflammation, erosion, ulceration, or metaplasia in stained nasal tissue sections.
| Potential Cause | Troubleshooting Step | Rationale |
| Direct Cellular Toxicity | Correlate the histopathological findings with the formulation components. Consider in vitro cytotoxicity testing of the formulation on nasal epithelial cells. | The API or excipients may be directly toxic to the nasal epithelial cells, leading to microscopic lesions. |
| Chronic Inflammatory Response | Analyze for inflammatory cell infiltrates (e.g., neutrophils, lymphocytes). Consider measuring inflammatory biomarkers in nasal lavage fluid (see Experimental Protocols). | Repeated administration of an irritant can induce a chronic inflammatory state in the nasal cavity. |
| Inadequate Recovery Period | If recovery groups are included in the study, assess the reversibility of the lesions. If lesions are not resolving, the initial irritation may be too severe. | Understanding the potential for tissue recovery is crucial for assessing the long-term safety of the formulation. |
| Incorrect Tissue Processing | Ensure proper fixation, decalcification, and sectioning of the nasal tissues to obtain high-quality slides for accurate histopathological evaluation. | Artifacts introduced during tissue processing can be misinterpreted as treatment-related findings. |
Frequently Asked Questions (FAQs)
Q1: What are the common signs of nasal irritation to monitor in preclinical animal models during intranasal this compound studies?
A1: Common clinical signs include nasal discharge, sneezing, salivation, and vomiting, which are often transient and related to the intranasal administration route. Researchers should also monitor for behavioral changes such as pawing or rubbing the nose.
Q2: How can I quantitatively assess nasal irritation in my preclinical study?
A2: Nasal irritation can be quantified using a combination of methods:
-
Macroscopic Scoring: At necropsy, the nasal cavity can be examined for erythema and edema and scored using a standardized system.
-
Microscopic Scoring: Histopathological evaluation of nasal tissue sections can be performed to score the severity and extent of lesions such as inflammation, epithelial necrosis, and metaplasia.
-
Nasal Lavage Biomarkers: Analysis of nasal lavage fluid for biomarkers such as total protein, lactate dehydrogenase (LDH), and inflammatory cytokines (e.g., IL-1α) can provide a quantitative measure of mucosal damage and inflammation.
Q3: What are the key formulation parameters to consider for minimizing nasal irritation with a high-concentration drug like this compound?
A3: For high-concentration formulations, it is crucial to:
-
Optimize pH and Osmolality: Maintain a pH between 4.5-6.5 and ensure the formulation is isotonic.
-
Select Appropriate Excipients: Use the lowest effective concentration of preservatives and solubilizers known to have low irritation potential. Consider preservative-free formulations if feasible.
-
Increase Viscosity: The use of mucoadhesive polymers can increase the residence time of the formulation in the nasal cavity, which may allow for a reduction in the concentration of permeation enhancers that can be irritating.
Q4: Are there any specific signaling pathways involved in nasal irritation that I should be aware of?
A4: Yes, several signaling pathways are implicated in nasal epithelial irritation and inflammation. For example, the IL-33/ST2 axis can promote an inflammatory response in nasal mucosal epithelial cells through the activation of the ERK1/2 pathway. Another relevant pathway is the ERK/STAT3 pathway, which can be activated by cytokines like IL-17A, leading to disruption of the nasal epithelial barrier.
Q5: What is a representative aqueous nasal spray formulation that could be used as a starting point for a poorly soluble, high-concentration drug like this compound in preclinical studies?
A5: A representative formulation could include the following components:
| Component | Function | Example Concentration Range |
| This compound | Active Pharmaceutical Ingredient | 300-400 mg/mL |
| Purified Water | Solvent | q.s. to 100% |
| Buffer (e.g., Citrate or Phosphate) | pH control (target 4.5-6.5) | 10-50 mM |
| Tonicity-adjusting agent (e.g., NaCl, Dextrose) | Achieve isotonicity | As needed |
| Viscosity-enhancing/Mucoadhesive agent (e.g., HPMC, CMC) | Increase residence time | 0.1-1.5% (w/w) |
| Solubilizer/Permeation enhancer (e.g., Polysorbate 80) | Improve solubility and absorption | 0.005-0.1% (w/w) |
| Preservative (e.g., Benzalkonium Chloride) | Prevent microbial growth (optional) | 0.01-0.02% (v/w) |
Note: The final composition should be optimized based on the specific physicochemical properties of this compound and the requirements of the preclinical study.
Experimental Protocols
Protocol 1: Macroscopic and Microscopic Evaluation of Nasal Irritation in Rats
Objective: To assess the local tolerance of intranasally administered this compound by examining the nasal cavity for signs of irritation.
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Dosing: Administer the this compound formulation or vehicle control intranasally to anesthetized rats daily for the duration of the study (e.g., 14 or 28 days).
-
Clinical Observations: Record signs of nasal irritation (sneezing, nasal discharge) daily.
-
Necropsy: At the end of the study, euthanize the animals and perform a gross examination of the nasal cavity for erythema and edema.
-
Tissue Collection and Processing:
-
Decapitate the animal and remove the lower jaw and skin.
-
Fix the head in 10% neutral buffered formalin for at least 48 hours.
-
Decalcify the head in a suitable decalcifying agent.
-
Trim the nasal cavity at standardized transverse levels. A common method involves sectioning at four levels: (1) immediately posterior to the upper incisor teeth, (2) at the incisive papilla, (3) at the second palatal ridge, and (4) at the level of the first upper molar teeth.
-
Process the tissue blocks, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
-
Scoring:
-
Macroscopic Scoring: Use a standardized scoring system for erythema and edema.
-
Microscopic Scoring: Evaluate the H&E stained sections for histopathological changes using a semi-quantitative scoring system.
-
Quantitative Data Summary (Example Tables):
Table 1: Macroscopic Nasal Irritation Scoring
| Score | Erythema | Edema |
| 0 | No erythema | No edema |
| 1 | Very slight erythema (barely perceptible) | Very slight edema (barely perceptible) |
| 2 | Well-defined erythema | Slight edema (edges of area well-defined by definite raising) |
| 3 | Moderate to severe erythema | Moderate edema (raised approximately 1 mm) |
| 4 | Severe erythema (beet redness) to slight eschar formation | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Table 2: Microscopic Nasal Lesion Scoring
| Score | Lesion | Description |
| 0 | None | Normal histology |
| 1 | Minimal | Focal, transient, or adaptive change of questionable toxicological significance. |
| 2 | Mild | A definite treatment-related effect involving a limited portion of the tissue. |
| 3 | Moderate | A more widespread or severe treatment-related effect. |
| 4 | Marked/Severe | A severe and/or extensive treatment-related effect that may compromise the function of the tissue. |
Specific lesions to be scored include: inflammation, epithelial hyperplasia, epithelial metaplasia, erosion/ulceration, and necrosis.
Protocol 2: Nasal Lavage for Biomarker Analysis
Objective: To quantitatively assess nasal mucosal damage and inflammation by measuring biomarkers in nasal lavage fluid.
Methodology:
-
Animal Model: Anesthetized rats.
-
Post-Dose Timing: Perform the lavage at a specified time point after the final dose of the this compound formulation (e.g., 20 minutes post-dose).
-
Lavage Procedure:
-
Position the anesthetized rat on its back.
-
Instill a known volume of sterile saline into one nostril.
-
Collect the fluid that exits from the contralateral nostril.
-
-
Sample Processing:
-
Centrifuge the collected lavage fluid to remove cellular debris.
-
Store the supernatant at -80°C until analysis.
-
-
Biomarker Analysis:
-
Total Protein: Use a standard protein assay (e.g., Bradford or BCA).
-
Lactate Dehydrogenase (LDH): Use a commercially available LDH cytotoxicity assay kit.
-
Inflammatory Cytokines (e.g., IL-1α): Use a specific ELISA kit for the rat cytokine.
-
-
Data Analysis: Compare the levels of biomarkers in the this compound-treated groups to the vehicle control group.
Quantitative Data Summary (Example Table):
Table 3: Nasal Lavage Biomarker Levels
| Treatment Group | Total Protein (µg/mL) | LDH Activity (U/L) | IL-1α (pg/mL) |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (Low Dose) | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (Mid Dose) | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (High Dose) | Mean ± SD | Mean ± SD | Mean ± SD |
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Histopathology of nasal olfactory mucosa from selected inhalation toxicity studies conducted with volatile chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Methods and Formulations of Drugs and Vaccines for Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental parameters for studying etripamil's short duration of action
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the short duration of action of etripamil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fast-acting, non-dihydropyridine L-type calcium channel blocker.[1][2][3] It is administered intranasally and is being investigated for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2] this compound works by selectively inhibiting L-type calcium channels in cardiac tissue, which slows the conduction of electrical signals through the atrioventricular (AV) node, helping to restore normal heart rhythm.
Q2: What are the key pharmacokinetic and pharmacodynamic properties of this compound to consider in experimental design?
Due to its intranasal administration, this compound is rapidly absorbed, with a time to maximal plasma concentration of approximately 5-8.5 minutes. Its effects are transient, with a terminal half-life ranging from about 1.5 to 3 hours. A key pharmacodynamic marker is the prolongation of the PR interval on an electrocardiogram (ECG), which occurs within minutes of administration and is sustained for about 45 minutes at effective doses. These rapid onset and short duration of action are critical parameters to consider when designing sampling time points and monitoring periods in your experiments.
Q3: Why is my in vitro experiment not showing a significant effect of this compound?
Several factors could contribute to this:
-
Inappropriate cell model: Ensure your chosen cell line or primary cells express functional L-type calcium channels.
-
Incorrect concentration range: this compound's potency may vary between different experimental systems. Perform a dose-response curve to determine the optimal concentration range.
-
Short half-life: In aqueous solutions, the stability of this compound might be a factor. Prepare fresh solutions for each experiment and consider the timing of your measurements.
-
Assay sensitivity: The assay you are using may not be sensitive enough to detect the transient effects of this compound. Consider using highly sensitive techniques like patch-clamp electrophysiology or kinetic calcium imaging.
Q4: I am observing high variability in my animal study results. What could be the cause?
-
Inconsistent drug administration: Intranasal administration technique in animal models can be challenging and lead to variable absorption. Ensure consistent delivery volume and placement.
-
Stress-induced physiological changes: Handling and restraint can significantly impact cardiovascular parameters. Acclimatize animals to the experimental procedures and consider using telemetry for continuous, stress-free monitoring.
-
Rapid metabolism: this compound is rapidly metabolized to an inactive metabolite. The timing of blood sampling is crucial to accurately capture the peak concentration and subsequent decline.
-
Anesthesia: The type of anesthetic used can influence cardiovascular function. Select an anesthetic with minimal effects on heart rate, blood pressure, and cardiac conduction.
Troubleshooting Guides
Issue 1: Difficulty in Detecting a Consistent Electrophysiological Response to this compound in Patch-Clamp Experiments.
| Potential Cause | Troubleshooting Step |
| Low L-type calcium channel expression in the chosen cell type. | Verify the expression of L-type calcium channels in your cells using techniques like qPCR or Western blotting. Consider using cells known to have robust L-type calcium current, such as cardiomyocytes or specific neuronal cell lines. |
| Rapid channel rundown. | Use an intracellular solution that helps maintain channel activity (e.g., containing ATP and GTP). Record baseline currents for a stable period before drug application. |
| Inadequate voltage protocol. | Optimize the voltage-clamp protocol to effectively isolate and measure L-type calcium currents. Use appropriate holding potentials and test pulses. |
| Drug application method. | For a rapidly acting compound like this compound, a fast perfusion system is essential to observe the onset and offset of the effect. Ensure the drug solution reaches the cell quickly and is washed out efficiently. |
| Incorrect drug concentration. | Perform a cumulative dose-response experiment to determine the IC50 of this compound on L-type calcium channels in your specific cell type. |
Issue 2: Inconsistent or Unreliable Calcium Imaging Results.
| Potential Cause | Troubleshooting Step |
| Low signal-to-noise ratio. | Use a high-quality calcium indicator dye with a strong fluorescence response. Optimize dye loading concentration and incubation time. Ensure your imaging system has a sensitive detector. |
| Phototoxicity or photobleaching. | Minimize exposure to excitation light by using the lowest possible intensity and shortest exposure times. Use an anti-fading agent if necessary. |
| Cell health. | Ensure cells are healthy and not confluent, as this can affect their response to stimuli. |
| Timing of measurements. | Given this compound's rapid action, a high temporal resolution is required. Use a system capable of rapid image acquisition to capture the transient changes in intracellular calcium. |
| Baseline drift. | Establish a stable baseline fluorescence before applying this compound. Use appropriate background correction methods during data analysis. |
Issue 3: High Variability in Blood Pressure and Heart Rate Measurements in Animal Models.
| Potential Cause | Troubleshooting Step |
| Stress from handling and restraint. | Acclimatize animals to the experimental setup and handling procedures. For continuous and less stressful monitoring, consider using radiotelemetry. |
| Inconsistent intranasal drug delivery. | Standardize the administration technique, including the volume, concentration, and placement of the nasal spray. |
| Anesthetic effects. | Choose an anesthetic with minimal impact on cardiovascular parameters. Isoflurane or a combination of ketamine/xylazine at appropriate doses are often used. |
| Inappropriate sampling time points. | Design your sampling schedule to capture the rapid onset and short duration of this compound's effects. Collect data at frequent intervals immediately after administration. |
| Underlying physiological variability. | Use a sufficient number of animals per group to account for biological variability. Use appropriate statistical methods to analyze the data. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Intranasal this compound in Healthy Adults
| Parameter | Value | Reference |
| Time to Maximal Plasma Concentration (Tmax) | 5 - 8.5 minutes | |
| Terminal Half-life (t1/2) | 1.5 - 3 hours |
Table 2: Pharmacodynamic Effects of Intranasal this compound in Healthy Adults
| Parameter | Effect | Onset | Duration | Reference |
| PR Interval | Prolongation (>10% from baseline) | 4 - 7 minutes | ~45 minutes | |
| Blood Pressure | Minimal to no symptomatic hypotension | Rapid | Transient | |
| Heart Rate | Minimal effect | Rapid | Transient |
Experimental Protocols
Protocol 1: In Vitro Patch-Clamp Electrophysiology for L-type Calcium Channel Inhibition
This protocol outlines the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on L-type calcium channels in a suitable cell line (e.g., HEK293 cells stably expressing Cav1.2 channels).
Materials:
-
Cell line expressing L-type calcium channels
-
External solution (in mM): 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)
-
Internal solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (in DMSO) and serial dilutions
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries
-
Microelectrode puller and polisher
Procedure:
-
Prepare cells on coverslips for recording.
-
Pull and fire-polish patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell recording configuration.
-
Record baseline L-type calcium currents by applying a voltage step protocol (e.g., from a holding potential of -80 mV to a test potential of +10 mV for 200 ms).
-
Perfuse the cells with the external solution containing different concentrations of this compound.
-
Record the currents at each concentration after the effect has reached a steady state.
-
Wash out the drug with the external solution to observe the reversibility of the effect.
-
Analyze the data to determine the percentage of current inhibition and construct a dose-response curve.
Protocol 2: In Vitro Calcium Imaging Assay
This protocol describes a fluorescent calcium imaging assay to assess the effect of this compound on intracellular calcium levels in response to depolarization.
Materials:
-
Cells expressing L-type calcium channels
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
High potassium solution (e.g., HBSS with 50 mM KCl)
-
This compound stock solution and dilutions
-
Fluorescence microscope with a camera and image acquisition software or a fluorescence plate reader
Procedure:
-
Plate cells in a 96-well plate or on coverslips.
-
Load cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Acquire baseline fluorescence images or readings.
-
Add different concentrations of this compound to the cells and incubate for a short period.
-
Stimulate the cells with the high potassium solution to induce depolarization and calcium influx.
-
Record the changes in fluorescence intensity over time.
-
Analyze the data by calculating the peak fluorescence change in response to stimulation in the presence and absence of this compound.
Protocol 3: In Vivo Blood Pressure and ECG Monitoring in a Rodent Model
This protocol outlines the measurement of blood pressure and ECG in anesthetized rats following intranasal administration of this compound.
Materials:
-
Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Intranasal administration device
-
Blood pressure transducer and monitoring system
-
ECG electrodes and recording system
-
This compound solution for intranasal delivery
Procedure:
-
Anesthetize the rat and maintain a stable level of anesthesia.
-
Insert a catheter into the carotid artery or femoral artery for direct blood pressure measurement.
-
Place ECG electrodes to record cardiac electrical activity.
-
Allow the animal to stabilize and record baseline blood pressure and ECG for at least 30 minutes.
-
Administer this compound or vehicle intranasally.
-
Continuously monitor and record blood pressure and ECG for at least 2 hours post-administration.
-
Analyze the data to determine changes in mean arterial pressure, heart rate, and PR interval.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for patch-clamp experiments.
Caption: Troubleshooting inconsistent animal study results.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Intranasal this compound for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on this compound Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with etripamil's rapid metabolism in in vitro systems
Welcome to the technical support center for researchers working with etripamil. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during in vitro experiments, particularly those related to its rapid, esterase-driven metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound in vitro?
A1: this compound is rapidly metabolized primarily by serum esterases to an inactive carboxylic acid metabolite, MSP-2030. The key enzyme responsible for this biotransformation is butyrylcholinesterase (BChE), found in blood plasma. Due to this rapid metabolism in blood, hepatic metabolic pathways are not considered a significant route of elimination for this compound.
Q2: Which in vitro system is most appropriate for studying this compound's metabolic stability?
A2: Given that this compound is predominantly metabolized by serum esterases, the most physiologically relevant in vitro systems are fresh human whole blood or plasma. Standard systems like human liver microsomes (HLM) or hepatocytes are not suitable for capturing the primary clearance mechanism of this compound and would likely underestimate its metabolic rate.
Q3: What analytical methods are recommended for quantifying this compound and its metabolite, MSP-2030?
A3: A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous quantification of this compound and its inactive metabolite, MSP-2030, in plasma or whole blood samples[1]. This technique offers the necessary sensitivity and specificity to accurately measure the concentrations of the parent drug and its metabolite, even with rapid turnover.
Q4: Are there any known inhibitors of this compound's metabolism that can be used in vitro?
A4: Yes, specific inhibitors of butyrylcholinesterase can be used to confirm its role in this compound metabolism. While specific inhibitors used in this compound studies are not detailed in the provided search results, general BChE inhibitors can be employed. It is crucial to select an inhibitor with high selectivity for BChE over other esterases like acetylcholinesterase (AChE) to pinpoint the metabolic pathway accurately.
Q5: What is the expected metabolic stability of this compound in human whole blood?
Troubleshooting Guides
Issue 1: this compound concentration rapidly declines below the limit of quantification (LOQ) in my in vitro assay.
Possible Cause: The rapid metabolism of this compound by butyrylcholinesterase in whole blood or plasma.
Solutions:
-
Shorten Incubation Times: Use a denser sampling schedule with very short time points (e.g., 0, 1, 2, 5, 10, and 15 minutes) to capture the initial rapid degradation phase.
-
Lower Incubation Temperature: Perform incubations at a lower temperature (e.g., 25°C or 4°C) to slow down the enzymatic reaction rate. Remember to run a parallel control at 37°C to understand the temperature effect.
-
Increase Initial Concentration: While keeping the concentration within a pharmacologically relevant range, a higher starting concentration may allow for quantifiable levels at later time points. However, be mindful of potential enzyme saturation.
-
Use a BChE Inhibitor: In a control experiment, the addition of a specific BChE inhibitor should significantly reduce the rate of this compound metabolism, confirming that the rapid loss is due to enzymatic degradation.
Issue 2: High variability in metabolic rates between different blood/plasma donors.
Possible Cause: Genetic variations in butyrylcholinesterase activity are known to exist in the human population, which can influence the rate of metabolism of substrate drugs.
Solutions:
-
Use Pooled Plasma: Employing pooled human plasma from multiple donors can help to average out individual differences in enzyme activity, leading to more reproducible results.
-
Characterize Donor Plasma: If using individual donor samples, consider pre-screening the plasma for BChE activity using a model substrate to correlate with the rate of this compound metabolism.
-
Increase Replicate Number: For individual donor studies, increasing the number of technical replicates for each donor can help to improve the statistical confidence in the measured metabolic rate.
Issue 3: Poor recovery of this compound from the whole blood matrix during sample preparation.
Possible Cause: this compound may be binding to blood components, or the extraction method may be inefficient.
Solutions:
-
Optimize Extraction Solvent: Test various protein precipitation solvents (e.g., acetonitrile, methanol, acetone) and their combinations with acids (e.g., formic acid, trichloroacetic acid) to find the optimal conditions for disrupting protein binding and extracting both this compound and MSP-2030.
-
Evaluate Solid-Phase Extraction (SPE): SPE can offer a cleaner and sometimes more efficient extraction compared to protein precipitation. Different sorbents (e.g., C18, mixed-mode) should be tested.
-
Use an Internal Standard: A suitable internal standard, structurally similar to this compound, should be used to account for variability in extraction efficiency and matrix effects during LC-MS/MS analysis.
Data Presentation
Table 1: In Vitro Metabolism of this compound
| Parameter | In Vitro System | Value | Reference |
| Primary Metabolic Enzyme | Human Blood | Butyrylcholinesterase (BChE) | [3] |
| Primary Metabolite | Human Blood | MSP-2030 (inactive carboxylic acid) | [1] |
| In Vitro Half-life (T½) | Human Whole Blood | Very rapid; specific quantitative data not publicly available. In vivo data suggests a decline within minutes. | [2] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound (for context)
| Parameter | Dose | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 70 mg (intranasal) | ~5-8.5 minutes | |
| Terminal Half-life (T½) | 70 mg (intranasal) | ~2.5 - 3 hours |
Note: The in vivo terminal half-life reflects the elimination phase after the initial rapid metabolism and distribution.
Experimental Protocols
Protocol: In Vitro Metabolic Stability of this compound in Human Whole Blood
1. Materials:
-
This compound stock solution (e.g., in DMSO or ethanol)
-
Fresh human whole blood (with anticoagulant, e.g., heparin)
-
BChE inhibitor stock solution (e.g., bambuterol) for control experiments
-
Phosphate buffered saline (PBS), pH 7.4
-
Ice bath
-
Thermostatic water bath or incubator (37°C)
-
Microcentrifuge tubes
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
-
Internal standard solution
-
LC-MS/MS system
2. Procedure:
-
Pre-warm aliquots of fresh human whole blood to 37°C.
-
Prepare a working solution of this compound in PBS. The final concentration of the organic solvent in the incubation should be low (e.g., <1%) to avoid affecting enzyme activity.
-
Initiate the reaction by spiking the pre-warmed whole blood with the this compound working solution to achieve the desired final concentration (e.g., 1 µM).
-
At designated time points (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately stop the reaction by adding the aliquot to a microcentrifuge tube containing ice-cold protein precipitation solvent and the internal standard.
-
Vortex the samples vigorously to ensure complete protein precipitation and mixing.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
-
Analyze the samples for the remaining concentration of this compound and the formation of MSP-2030.
3. Controls:
-
Time 0 Control: Add the protein precipitation solvent before spiking with this compound to determine the initial concentration.
-
Negative Control (Heat-inactivated): Heat the whole blood at ~60°C for 30 minutes to denature enzymes before adding this compound. This control helps to assess non-enzymatic degradation.
-
Inhibitor Control: Pre-incubate the whole blood with a BChE inhibitor for a short period (e.g., 15 minutes) before adding this compound to confirm the role of BChE.
Visualizations
Caption: Metabolic pathway of this compound to its inactive metabolite MSP-2030.
Caption: Workflow for this compound's in vitro metabolic stability assay.
References
- 1. milestonepharma.com [milestonepharma.com]
- 2. Pharmacokinetics and Pharmacodynamics of this compound, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intranasal this compound for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Patch-Clamp Protocols to Study Etripamil's Channel Blocking Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the channel blocking kinetics of etripamil using patch-clamp electrophysiology. This compound is a novel, fast-acting, multi-channel ion channel blocker, and understanding its complex pharmacodynamics requires carefully optimized experimental protocols.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a class IV antiarrhythmic agent, and its primary molecular target is the L-type calcium channel (CaV1.2).[1] However, recent studies have demonstrated that this compound is a multi-channel modulator, also exhibiting inhibitory effects on various cardiac potassium and sodium channels.[1][2]
Q2: Why am I not seeing a significant block of L-type calcium current (ICa,L) at clinically relevant concentrations?
A2: There are several potential reasons for this:
-
State-dependent block: this compound's block of L-type calcium channels is likely state-dependent, meaning it binds with higher affinity to the open or inactivated states of the channel compared to the resting state. Your voltage protocol may be favoring the resting state.
-
Use-dependent block: The inhibitory effect of this compound may be use-dependent, meaning the block increases with repetitive depolarization (i.e., at higher stimulation frequencies). If you are applying test pulses at a very low frequency, you may be underestimating the extent of the block.
-
Multi-channel effects: this compound's effects on other channels, such as potassium and sodium channels, can indirectly influence the L-type calcium current, especially in recordings from native cells like cardiomyocytes.
Q3: My recordings are unstable, or I'm having trouble achieving a gigaohm seal when applying this compound. What could be the cause?
A3: Instability in patch-clamp recordings can arise from several factors, some of which may be exacerbated by the properties of the compound being studied.
-
Solution stability: Ensure that your stock solution of this compound is properly dissolved and that the final concentration in your external solution is not precipitating.
-
Pipette drift: A stable recording requires a stable pipette position. Ensure your micromanipulator is securely fastened and that there are no vibrations in the room.
-
Cell health: Unhealthy cells are more prone to seal instability. Ensure your cells are from a healthy culture and have not been in the recording chamber for an extended period.
Q4: How can I isolate the effects of this compound on L-type calcium channels from its effects on other ion channels?
A4: To specifically study the interaction of this compound with L-type calcium channels, it is crucial to pharmacologically isolate the L-type calcium current (ICa,L). This can be achieved by:
-
Using a holding potential that inactivates sodium channels (e.g., -40 mV).
-
Including blockers for sodium channels (e.g., tetrodotoxin) and potassium channels (e.g., cesium and TEA in the internal solution) in your recording solutions.
-
Using heterologous expression systems (e.g., HEK293 or CHO cells) that only express the L-type calcium channel of interest (CaV1.2).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Minimal tonic block of ICa,L observed. | This compound may have low affinity for the resting state of the channel. The voltage protocol is not designed to induce open or inactivated states. | Implement a use-dependency protocol with a train of depolarizing pulses. (See Experimental Protocols section). Use a voltage protocol that holds the membrane at a more depolarized potential to favor the inactivated state. |
| High variability in the measured block between cells. | Cell health and expression levels of the channel can vary. Inconsistent voltage protocols or rundown of the current. | Use cells from a consistent passage number and ensure a healthy morphology. Monitor the stability of the current before and after drug application. Discard recordings with significant rundown. |
| Observed changes in action potential duration are not consistent with only L-type calcium channel block. | This compound is a multi-channel blocker, affecting potassium and sodium channels which also influence action potential duration. | In native cells, be aware of these multi-channel effects. To isolate the contribution of ICa,L block, use specific ion channel blockers for other channels. In silico modeling can also help dissect the contributions of each channel block. |
| Difficulty in determining the on- and off-rates of the block. | This compound is a fast-acting blocker, and the kinetics may be too rapid to resolve with your current protocol. | Use rapid solution exchange systems to apply and wash out the drug quickly. Employ voltage protocols with very short and very long pulses to better capture the kinetics of binding and unbinding. |
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound on various cardiac ion channels.
Table 1: Effects of this compound on Human Atrial Cardiomyocytes
| Parameter | Concentration | Effect |
| Action Potential Duration (APD90) | 6.25 µM | ~48% prolongation in AF cardiomyocytes |
| Sustained Outward K+ Current | 1 µM | Significant reduction |
| Inward Na+ Current | 1 µM | Significant reduction |
Table 2: Inhibitory Effects of this compound on Heterologously Expressed Ion Channels
| Channel | Concentration | % Block |
| KV1.5 | 100 µM | 74% |
| TASK-1 | 100 µM | 70% |
| TASK-3 | 100 µM | 74% |
| hERG | 100 µM | 82% |
| Kir3.1/3.4 | 100 µM | 54% |
| Peak INa | 100 µM | 43% |
| Late INa | 100 µM | 63% |
| CaV1.2 | 100 µM | 31% |
Experimental Protocols
Protocol 1: Determining Tonic Block of L-type Calcium Channels
This protocol is designed to measure the effect of this compound on L-type calcium channels in their resting state.
-
Cell Preparation: Use cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing CaV1.2, α2δ, and β subunits, or isolated cardiomyocytes).
-
Electrophysiology Setup: Whole-cell patch-clamp configuration.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with CsOH.
-
External Solution (in mM): 135 NaCl, 10 BaCl2 (or CaCl2), 10 HEPES, 1 MgCl2, 10 Glucose, pH 7.4 with NaOH.
-
Voltage Protocol:
-
Hold the cell at a hyperpolarized potential of -80 mV to ensure most channels are in the resting state.
-
Apply a 200 ms depolarizing step to +10 mV to elicit the peak ICa,L.
-
Apply this test pulse at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.
-
-
Data Acquisition:
-
Record baseline currents in the absence of this compound.
-
Perfuse the cell with increasing concentrations of this compound and record the current at each concentration until a steady-state block is achieved.
-
Calculate the percentage of block at each concentration and fit the data to a Hill equation to determine the IC50 for tonic block.
-
Protocol 2: Assessing Use-Dependent Block of L-type Calcium Channels
This protocol is designed to determine if the block by this compound increases with the frequency of channel activation.
-
Cell Preparation and Solutions: Same as for Protocol 1.
-
Voltage Protocol:
-
Hold the cell at -80 mV.
-
Apply a train of depolarizing pulses to +10 mV for 50 ms.
-
Vary the frequency of the pulse train (e.g., 1 Hz, 2 Hz, 5 Hz).
-
-
Data Acquisition:
-
Record the peak inward current for each pulse in the train under control conditions.
-
Apply a fixed concentration of this compound and repeat the pulse train protocols.
-
Measure the decline in peak current during the pulse train in the presence of the drug. The extent of the decline reflects the degree of use-dependent block.
-
Visualizations
Caption: Workflow for characterizing this compound's block of L-type calcium channels.
Caption: Conceptual diagram of a use-dependency voltage protocol.
References
Best practices for handling and storing etripamil for research
This technical support center provides best practices for handling and storing etripamil for research purposes. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a short-acting, non-dihydropyridine L-type calcium channel antagonist.[1] Its primary mechanism of action is the inhibition of calcium influx through slow calcium channels, which slows atrioventricular (AV) node conduction and prolongs the AV node refractory period.[2] This makes it a subject of interest in studies related to conditions like paroxysmal supraventricular tachycardia (PSVT).[2]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound in its pure form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2] When dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution before storage.
Q3: How should I prepare this compound stock solutions for in vitro experiments?
A common solvent for preparing this compound stock solutions for in vitro use is ethanol. This compound is soluble in ethanol at a concentration of 120 mg/mL (265.14 mM), though ultrasonic assistance may be needed to fully dissolve the compound.
Q4: Are there any specific safety precautions I should take when handling this compound?
Yes, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and eye protection. Ensure adequate ventilation in the workspace to avoid inhalation of any dust or aerosols. Avoid direct contact with skin and eyes.
Q5: What are some known chemical properties and potential degradation pathways of this compound?
This compound can undergo oxidation under certain conditions, for example, in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide. It can also be reduced via catalytic hydrogenation. The formulation for its clinical use as a nasal spray has a pH range of 4.0 to 4.8. Researchers should be aware of potential nitrosamine impurities that can arise during manufacturing or storage, which is a point of regulatory scrutiny.
Data Presentation
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Duration |
| Pure | -20°C | 3 years |
| Pure | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Table 2: this compound Solubility
| Solvent | Concentration | Notes |
| Ethanol | 120 mg/mL (265.14 mM) | Ultrasonic assistance may be required. |
| In vivo formulation 1 | ≥ 3 mg/mL (6.63 mM) | 10% EtOH, 40% PEG300, 5% Tween-80, 45% saline |
| In vivo formulation 2 | ≥ 3 mg/mL (6.63 mM) | 10% EtOH, 90% (20% SBE-β-CD in saline) |
| In vivo formulation 3 | ≥ 3 mg/mL (6.63 mM) | 10% EtOH, 90% corn oil |
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay using a Fluorescent Indicator
This protocol is a general guideline for assessing the effect of this compound on intracellular calcium mobilization in a cell line expressing L-type calcium channels.
Materials:
-
Cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2)
-
This compound stock solution (e.g., 10 mM in ethanol)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Methodology:
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with calcium. A typical concentration is 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with HBSS with calcium to remove extracellular dye.
-
Compound Preparation: Prepare a dilution series of this compound in HBSS with calcium from your stock solution. Also, prepare a vehicle control (e.g., ethanol diluted to the highest concentration used in the this compound dilutions).
-
Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Set the plate reader to record fluorescence intensity at the appropriate excitation and emission wavelengths for Fluo-4 (e.g., 485 nm excitation, 520 nm emission).
-
Establish a baseline fluorescence reading for each well.
-
Inject the this compound dilutions and vehicle control into the respective wells.
-
Immediately following injection, initiate a kinetic read of fluorescence intensity over time to measure changes in intracellular calcium.
-
-
Data Analysis: Analyze the fluorescence data to determine the effect of this compound on calcium flux. This is often expressed as a change in fluorescence intensity over baseline.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for investigating the effects of this compound on L-type calcium currents in isolated cardiomyocytes or other excitable cells.
Materials:
-
Isolated cells (e.g., ventricular myocytes)
-
This compound stock solution
-
External and internal patch-clamp solutions
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
Methodology:
-
Cell Preparation: Isolate and prepare cells according to standard laboratory protocols.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup:
-
Mount the cell chamber on the microscope stage and perfuse with the external solution.
-
Fill a patch pipette with the internal solution and mount it on the headstage.
-
-
Seal Formation and Whole-Cell Configuration:
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential (e.g., -80 mV).
-
Apply a voltage protocol to elicit L-type calcium currents (e.g., a step depolarization to 0 mV).
-
Record baseline currents.
-
-
Compound Application:
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the compound to take effect (e.g., 2-5 minutes).
-
-
Post-Compound Recording: Record the L-type calcium currents again in the presence of this compound using the same voltage protocol.
-
Data Analysis: Analyze the recorded currents to determine the effect of this compound on the amplitude and kinetics of the L-type calcium current.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in in vitro assays.
-
Question: My dose-response curve for this compound is not consistent between experiments. What could be the cause?
-
Answer:
-
Compound Stability: Ensure that your this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. It is recommended to prepare fresh working solutions for each experiment.
-
Solvent Effects: Verify that the final concentration of the solvent (e.g., ethanol) in your assay is consistent across all wells and is not affecting the cells. Run a vehicle control with the highest concentration of solvent used.
-
Cell Health: Poor cell health can lead to variable results. Ensure your cells are healthy and in the logarithmic growth phase.
-
Pipetting Accuracy: Inaccurate pipetting, especially for serial dilutions, can lead to significant errors. Calibrate your pipettes regularly.
-
Issue 2: this compound appears to have low potency or no effect.
-
Question: I am not observing the expected inhibition of calcium channels with this compound. What should I check?
-
Answer:
-
Concentration Range: You may need to test a wider range of this compound concentrations.
-
Incubation Time: The incubation time with this compound may be insufficient. Try increasing the pre-incubation time before initiating the assay.
-
Compound Adsorption: this compound may be adsorbing to the plasticware. Consider using low-adhesion plates or tubes.
-
pH of Medium: The pH of your experimental buffer could potentially affect the activity of this compound. The nasal spray formulation has a pH of 4.0-4.8, so significant deviations from this in your assay might influence its properties.
-
Issue 3: Cell viability is compromised after treatment with this compound.
-
Question: My cells are showing signs of toxicity after being treated with this compound. How can I address this?
-
Answer:
-
High Concentrations: You may be using concentrations of this compound that are cytotoxic. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., ethanol) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your assay is below the toxic threshold for your cell line.
-
Prolonged Exposure: Long exposure times to the compound could lead to toxicity. Consider reducing the incubation time.
-
Visualizations
Caption: this compound blocks L-type calcium channels, reducing calcium influx and slowing AV node conduction.
Caption: A general workflow for an in vitro calcium flux assay with this compound.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
Technical Support Center: Calibrating Analytical Instrumentation for Sensitive Etripamil Detection
Welcome to the technical support center for the analytical detection of etripamil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on instrument calibration, sample preparation, and troubleshooting for the sensitive quantification of this compound and its primary metabolite, MSP-2030, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for the sensitive detection of this compound in biological matrices?
A1: The most common and reliable method for the sensitive and selective quantification of this compound and its metabolite, MSP-2030, in biological matrices such as plasma and urine is a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.[1] This technique offers high sensitivity and selectivity, which is crucial for pharmacokinetic studies.
Q2: What type of internal standard (IS) is recommended for this compound quantification?
A2: The use of a stable isotope-labeled (SIL) internal standard of this compound is considered the gold standard for quantitative LC-MS/MS analysis.[2] A SIL-IS has nearly identical chemical and physical properties to the analyte, allowing it to effectively compensate for variability in sample preparation, chromatography, and ionization, particularly from matrix effects. If a SIL-IS for this compound is unavailable, a structural analog that closely matches its physicochemical properties may be used, but this requires more rigorous validation to ensure it effectively tracks the analyte's behavior.[2]
Q3: What are the potential stability issues for this compound during sample handling and storage?
A3: this compound contains an ester moiety, which makes it susceptible to hydrolysis.[3] Additionally, as a calcium channel blocker, it may be sensitive to light (photodegradation). Therefore, it is crucial to handle and store biological samples containing this compound with care. Samples should be stored at low temperatures (e.g., -80°C) and protected from light to prevent degradation. It is also important to assess the freeze-thaw stability of this compound in the chosen biological matrix during method validation.
Q4: What are common sample preparation techniques for extracting this compound from plasma?
A4: Common sample preparation techniques for small molecules like this compound from plasma include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE can offer cleaner extracts by selectively isolating the analyte and removing interfering matrix components. LLE is a classic technique that separates the analyte based on its solubility in an organic solvent. The choice of method will depend on the required sensitivity, sample throughput, and the nature of the biological matrix.
Q5: How can matrix effects be minimized in this compound analysis?
A5: Matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting compounds from the biological matrix, can significantly impact the accuracy and precision of LC-MS/MS analysis. To minimize matrix effects, it is important to:
-
Develop an efficient sample preparation method (SPE or LLE) to remove interfering components.
-
Optimize the chromatographic separation to ensure this compound and its internal standard are well-resolved from matrix interferences.
-
Use a stable isotope-labeled internal standard, which can help to compensate for matrix effects.
Troubleshooting Guides
Issue 1: Poor Linearity (r² < 0.99) or Non-Linear Calibration Curve
Question: My calibration curve for this compound is not linear. What are the potential causes and how can I fix it?
Answer: Non-linearity is a common issue in LC-MS/MS analysis. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Detector Saturation | At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response. Solution: Reduce the injection volume, dilute the high-concentration standards, or use a less abundant but still specific product ion for quantification. |
| Matrix Effects | Differential matrix effects across the concentration range can cause non-linearity. Solution: Improve sample preparation to remove interfering matrix components. Ensure the internal standard closely tracks the analyte's behavior across the entire calibration range. |
| Inappropriate Calibration Range | The selected concentration range may be too wide for a linear response. Solution: Narrow the calibration range or use a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic calibration curve fit. |
| Analyte Instability | This compound may be degrading in the prepared standards on the autosampler. Solution: Ensure the autosampler is kept at a low temperature (e.g., 4°C). Prepare fresh calibration standards more frequently. |
Issue 2: High Variability in Peak Area/Response for Quality Control (QC) Samples
Question: I am observing high variability in the peak areas of my this compound QC samples. What could be the issue?
Answer: High variability in QC samples can point to several issues throughout the analytical workflow.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Variability in extraction recovery between samples. Solution: Ensure consistent and precise execution of the SPE or LLE protocol. Check for proper conditioning and elution steps in SPE. Ensure complete phase separation in LLE. |
| Internal Standard (IS) Addition Error | Inconsistent volume of IS added to samples. Solution: Use a calibrated pipette and ensure proper mixing of the IS with the sample. Monitor the IS peak area across the run; significant variation may indicate an issue. |
| LC System Carryover | Residual this compound from a high-concentration sample is injected with the subsequent sample. Solution: Optimize the autosampler wash procedure with a strong solvent. Inject blank samples after high-concentration standards and QCs to check for carryover. |
| MS Source Instability | Fluctuations in the ion source can lead to variable signal intensity. Solution: Clean the ion source. Check for stable spray in the electrospray ionization (ESI) source. Ensure consistent mobile phase flow rate and composition. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: The chromatographic peak for this compound is showing poor shape. How can I improve it?
Answer: Poor peak shape can compromise the accuracy of integration and quantification.
| Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the basic nitrogen in this compound and acidic silanol groups on the column. Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to protonate the analyte and suppress silanol interactions. Consider using a column with end-capping or a different stationary phase. |
| Peak Fronting | Column overload. Solution: Reduce the amount of analyte injected by either lowering the concentration of the sample or reducing the injection volume. |
| Peak Splitting | Issue with the column (e.g., void at the inlet) or a partially blocked frit. Solution: Reverse flush the column (if recommended by the manufacturer). If the problem persists, replace the column. Ensure the injection solvent is compatible with the initial mobile phase. |
Experimental Protocols
Protocol 1: this compound and MSP-2030 Extraction from Human Plasma using Solid-Phase Extraction (SPE)
This protocol is a representative procedure based on common practices for similar small molecules.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution (e.g., stable isotope-labeled this compound in methanol).
-
Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for this compound Analysis
These are suggested starting parameters and should be optimized for your specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
MRM Transitions (Hypothetical - requires experimental determination):
-
This compound: Q1: m/z 453.3 -> Q3: m/z [Fragment 1], m/z [Fragment 2]
-
MSP-2030: Q1: m/z 425.2 -> Q3: m/z [Fragment 1], m/z [Fragment 2]
-
This compound-SIL-IS: Q1: m/z [M+H]+ -> Q3: m/z [Fragment 1]
Note: The exact m/z values for precursor and product ions must be determined by infusing a standard solution of this compound and its metabolite into the mass spectrometer.
Data Presentation
Table 1: Representative LC-MS/MS Method Validation Parameters
The following table presents typical acceptance criteria for a validated bioanalytical method according to regulatory guidelines (e.g., FDA).
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; accuracy within ±20%; precision ≤ 20% |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Mean concentration within ±15% of nominal concentration |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
Etripamil Pharmacokinetic Data Variability: A Technical Support Center
Welcome to the technical support center for troubleshooting variability in etripamil pharmacokinetic data. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental studies. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to assist in ensuring the quality and consistency of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it administered?
A1: this compound is a novel, fast-acting, intranasally administered L-type calcium channel blocker.[1][2] It is designed for patient self-administration to rapidly terminate episodes of paroxysmal supraventricular tachycardia (PSVT).[1][3][4] The intranasal route allows for rapid absorption into the bloodstream, bypassing first-pass metabolism in the liver.
Q2: What are the key pharmacokinetic parameters of this compound?
A2: this compound is characterized by rapid absorption and a short half-life. Following intranasal administration, the time to maximal plasma concentration (Tmax) is approximately 5 to 8.5 minutes. The mean terminal half-life is dose-dependent, ranging from about 1.5 hours for a 60 mg dose to 2.5-3 hours for 70 mg and 105 mg doses.
Q3: What is the primary metabolic pathway for this compound?
A3: this compound is primarily metabolized by butyrylcholinesterase (BChE), a blood esterase. This rapid metabolism contributes to its short duration of action. The major metabolite, MSP-2030, is inactive.
Q4: Have there been any population pharmacokinetic (PopPK) analyses of this compound published?
A4: While detailed population pharmacokinetic models for this compound are not extensively published in the public domain, clinical trial data analyses have identified body weight as a significant covariate affecting this compound exposure. When pharmacokinetic parameters are normalized for dose and body weight, the differences in exposure between different ethnic groups (e.g., Japanese and non-Japanese) become comparable.
Troubleshooting Guides
This section provides a structured approach to identifying and mitigating potential sources of variability in this compound pharmacokinetic data.
Issue 1: High Inter-Individual Variability in Plasma Concentrations
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Nasal Spray Administration Technique | Review and standardize the administration protocol. Ensure consistent device actuation and nostril occlusion. | The Aptar Pharma Bidose System is used for this compound delivery. Variability in user technique can affect the deposited dose and absorption rate. |
| Physiological Differences in Nasal Cavity | Record and analyze subject-specific data on nasal anatomy and any history of nasal conditions (e.g., deviated septum). | The surface area and blood flow in the nasal mucosa can vary between individuals, impacting drug absorption. |
| Presence of Nasal Congestion or Rhinitis | Document any concurrent nasal symptoms or conditions. Consider excluding subjects with significant nasal congestion or performing subgroup analysis. | Nasal congestion can potentially alter the absorption of intranasally administered drugs, although some studies on other rescue medications have shown no negative impact. |
| Variability in Butyrylcholinesterase (BChE) Activity | If significant unexplained variability persists, consider genotyping for BChE polymorphisms or measuring BChE activity in plasma samples. | This compound is primarily metabolized by BChE. Genetic variations in the BCHE gene can lead to differences in enzyme activity, affecting drug clearance. |
| Incorrect Dosing Calculation | Double-check all dosing calculations, especially if based on body weight. | Dosing errors are a common source of variability in pharmacokinetic studies. |
Issue 2: Inconsistent or Unexpected Pharmacokinetic Profiles
| Possible Cause | Troubleshooting Step | Rationale |
| Sample Collection and Handling Issues | Review blood sampling times and procedures. Ensure proper sample handling and storage conditions are maintained to prevent degradation. | Delays in sample processing or improper storage can lead to the degradation of this compound, affecting its measured concentration. |
| Bioanalytical Assay Performance | Re-evaluate the performance of the LC-MS/MS assay. Check for issues with calibration standards, quality controls, and internal standard response. | Analytical variability can be a significant contributor to inconsistent pharmacokinetic data. A robust and validated bioanalytical method is crucial. |
| Drug-Drug Interactions | Review concomitant medications of study subjects. Investigate potential interactions with drugs that may affect BChE activity. | Although this compound's metabolism is primarily via BChE, the potential for drug interactions should not be overlooked. |
| Food Effects | Standardize food and fluid intake before and after drug administration. | While intranasal administration bypasses first-pass metabolism, systemic changes due to food intake could potentially influence drug distribution and elimination. |
Issue 3: Lower than Expected Plasma Concentrations
| Possible Cause | Troubleshooting Step | Rationale |
| Improper Nasal Spray Administration | Ensure the nasal spray device is correctly primed (if required by the specific protocol) and that the spray is directed towards the nasal mucosa and not the septum. | Incorrect administration can lead to a significant portion of the dose not being available for absorption. |
| High Butyrylcholinesterase (BChE) Activity | Consider this as a potential source of variability, especially if a subset of subjects consistently shows lower exposure. | Individuals with higher BChE activity will metabolize this compound more rapidly, leading to lower plasma concentrations. |
| Sample Degradation | Verify that samples were consistently kept at the appropriate temperature from collection to analysis. | This compound may be susceptible to degradation if not handled and stored correctly. |
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters (70 mg Dose)
| Parameter | Value | Reference |
| Tmax (median) | 7.0 minutes | |
| Cmax (mean, ng/mL) | Varies by study and population | |
| AUC0-inf (mean, ng*min/mL) | Varies by study and population | |
| t1/2 (median, min) | 148.11 - 198.71 | |
| CL/F (mean, L/min) | 10.91 - 24.98 |
Note: Cmax and AUC are highly dependent on body weight. The provided ranges for t1/2 and CL/F are from a study comparing Japanese and non-Japanese subjects.
Experimental Protocols
Protocol 1: Bioanalytical Method for this compound in Human Plasma using LC-MS/MS
This protocol is a representative example based on validated methods for this compound and similar compounds.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma (containing K2EDTA) into a microcentrifuge tube.
-
Add 25 µL of internal standard working solution (e.g., a deuterated analog of this compound).
-
Vortex for 10 seconds.
-
Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined based on the instrument and fragmentation pattern)
-
Internal Standard: Precursor ion > Product ion
-
4. Calibration and Quality Control
-
Prepare calibration standards and quality control samples in blank human plasma.
-
The calibration curve should cover the expected range of this compound concentrations.
-
Analyze quality control samples at low, medium, and high concentrations in each analytical run.
Visualizations
Diagram 1: Troubleshooting Workflow for High PK Data Variability
Caption: A logical workflow for troubleshooting high variability in this compound pharmacokinetic data.
Diagram 2: this compound Absorption and Metabolism Pathway
Caption: The pathway of this compound from intranasal administration to metabolism and elimination.
References
- 1. milestonepharma.com [milestonepharma.com]
- 2. Pharmacokinetics and Pharmacodynamics of this compound, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. milestonepharma.com [milestonepharma.com]
- 4. medcentral.com [medcentral.com]
Validation & Comparative
A Comparative Guide to the In Vitro Potency of Etripamil, Verapamil, and Diltiazem
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of three L-type calcium channel blockers: etripamil, a novel short-acting agent, and the established drugs, verapamil and diltiazem. The information is supported by available experimental data to assist researchers in evaluating these compounds for further investigation.
Mechanism of Action: L-type Calcium Channel Blockade
This compound, verapamil, and diltiazem all exert their primary pharmacological effect by blocking L-type calcium channels (CaV1.2), which are crucial for cardiovascular function.[1][2] These channels mediate the influx of calcium ions into cardiac and vascular smooth muscle cells, a process essential for muscle contraction and the propagation of electrical signals in the heart.[3] By inhibiting this calcium influx, these drugs lead to vasodilation, reduced heart rate, and decreased cardiac contractility.[3][4] Verapamil is classified as a phenylalkylamine, while diltiazem is a benzothiazepine. This compound is also a non-dihydropyridine L-type calcium channel blocker.
dot
References
Head-to-Head Preclinical Efficacy of Etripamil Versus Other Calcium Channel Blockers: A Comparative Guide
A notable gap in publicly available preclinical data exists for direct head-to-head efficacy comparisons of etripamil with other calcium channel blockers in animal models of arrhythmia. The available preclinical research on this compound primarily focuses on safety, pharmacokinetic, and pharmacodynamic endpoints.[1][2] This guide, therefore, provides a detailed overview of a key preclinical study comparing the efficacy of two other non-dihydropyridine calcium channel blockers, verapamil and diltiazem. It also presents the available preclinical pharmacodynamic data for this compound to offer a basis for indirect comparison. To provide a comprehensive understanding of this compound's efficacy, a summary of its extensive clinical trial data is also included.
Comparative Preclinical Efficacy of Verapamil and Diltiazem
A key preclinical study investigated the efficacy of verapamil and diltiazem in a canine model of ouabain-induced ventricular arrhythmia. This model is a standard method for inducing ventricular tachycardia to test the efficacy of antiarrhythmic drugs.
Experimental Protocol
Animal Model: The study utilized anesthetized, closed-chest dogs.
Arrhythmia Induction: Ventricular tachycardia was induced by the administration of ouabain, a cardiac glycoside, at an average dose of 65 ± 19 micrograms/kg.
Drug Administration: Thirty minutes after the establishment of sustained ventricular tachycardia, the animals were treated with one of the following intravenous infusion regimens for 30 minutes:
-
Verapamil: 25-50 micrograms/kg bolus followed by a 5-10 micrograms/kg/min infusion.
-
Diltiazem: 50-100 micrograms/kg bolus followed by a 20-50 micrograms/kg/min infusion.
-
Saline (Control)
Efficacy Endpoint: The primary efficacy endpoint was the reduction in ventricular ectopy, measured as the percentage of ectopic beats out of the total number of heartbeats.
Quantitative Data Summary
| Treatment Group | N | Baseline Ventricular Ectopy (%) | Post-treatment Ventricular Ectopy (%) |
| Verapamil | - | 97 ± 3 | 8 ± 19 |
| Diltiazem | - | 96 ± 4 | 50 ± 8 |
| Saline | - | - | - |
Data presented as mean ± standard error of the mean. A lower percentage of ventricular ectopy indicates higher antiarrhythmic efficacy.
Preclinical Pharmacodynamics of this compound
While direct preclinical efficacy data in an arrhythmia model is not publicly available, a study in conscious telemetered cynomolgus monkeys evaluated the pharmacodynamic effects of intravenous this compound, which are indicative of its mechanism of action as a calcium channel blocker.
Experimental Protocol
Animal Model: The study used conscious cynomolgus monkeys equipped with telemetry devices for continuous monitoring of cardiovascular parameters.
Drug Administration: this compound was administered as an intravenous bolus at five different dose levels: 0 (placebo), 0.025, 0.05, 0.15, and 0.3 mg/kg.[1]
Pharmacodynamic Endpoint: The key pharmacodynamic endpoint was the prolongation of the PR interval on the electrocardiogram (ECG), which reflects the drug's effect on atrioventricular (AV) nodal conduction.
Quantitative Data Summary
| This compound Dose (mg/kg, IV) | Mean Maximum PR Prolongation from Baseline (%) |
| 0 (Placebo) | 4.53 |
| 0.025 | 6.60 |
| 0.05 | 6.15 |
| 0.15 | 12.13 |
| 0.3 | 27.38 |
This table demonstrates a dose-dependent increase in PR interval prolongation, a key pharmacodynamic effect of non-dihydropyridine calcium channel blockers.[1]
Signaling Pathway and Experimental Workflow
Signaling Pathway of L-type Calcium Channel Blockers
Caption: L-type calcium channel blocker signaling pathway.
Experimental Workflow for Preclinical Arrhythmia Study
Caption: Preclinical arrhythmia study workflow.
This compound: Summary of Clinical Efficacy in Paroxysmal Supraventricular Tachycardia (PSVT)
While preclinical head-to-head efficacy data is lacking, this compound has undergone extensive clinical development for the treatment of PSVT, demonstrating its efficacy in numerous trials.
-
Rapid Onset of Action: Due to its intranasal delivery, this compound has a rapid onset of action.[3] Clinical trials have shown a median time to conversion from PSVT to sinus rhythm of approximately 17.2 to 25 minutes.
-
High Conversion Rates: In clinical trials, this compound has demonstrated significantly higher rates of conversion to sinus rhythm compared to placebo. For instance, one study reported a conversion rate of 64% with this compound versus 31% with placebo within 30 minutes. Another meta-analysis showed higher conversion rates at 15, 30, and 60 minutes with this compound.
-
Patient-Administered Treatment: this compound is being developed as a patient-administered nasal spray for the at-home treatment of PSVT episodes, which could reduce emergency department visits.
Conclusion
The available preclinical data demonstrates that both verapamil and diltiazem are effective in a canine model of ventricular arrhythmia, with verapamil showing greater efficacy in the specific study cited. Direct preclinical efficacy comparisons for this compound are not publicly available. However, preclinical pharmacodynamic studies with this compound show a clear, dose-dependent effect on the PR interval, consistent with its mechanism as a calcium channel blocker. Furthermore, extensive clinical trial data in humans provides strong evidence for the efficacy of intranasal this compound in the rapid conversion of PSVT to sinus rhythm. Researchers and drug development professionals should consider the totality of this evidence, including the distinct routes of administration and pharmacokinetic profiles, when evaluating the therapeutic potential of this compound in comparison to other calcium channel blockers.
References
- 1. Cardiovascular and Pharmacokinetic Profiles of Intravenous this compound in Conscious Telemetered Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Safety Evaluation of this compound Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-type calcium channel blocker suppresses calcineurin signal pathway and development of right ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Etripamil's Mechanism of Action: A Comparative Analysis Utilizing Genetic Insights and Clinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of etripamil, a novel intranasal L-type calcium channel blocker, with alternative treatments for paroxysmal supraventricular tachycardia (PSVT). We delve into the validation of its mechanism of action, supported by an examination of the genetic underpinnings of its molecular target and extensive clinical trial data.
This compound's Mechanism of Action: Targeting the L-type Calcium Channel
This compound is a fast-acting, non-dihydropyridine L-type calcium channel blocker.[1][2][3][4] Its primary mechanism of action involves the inhibition of calcium influx through L-type calcium channels in the atrioventricular (AV) node. This action slows AV nodal conduction and prolongs the refractory period, thereby interrupting the re-entrant circuit responsible for most PSVT episodes and restoring normal sinus rhythm.[5] The intranasal administration allows for rapid absorption and onset of action, making it a suitable candidate for patient self-administration outside of a hospital setting.
While direct genetic model validation for this compound is not extensively published, the critical role of its target, the L-type calcium channel, in cardiac electrophysiology is well-established through genetic studies. Mutations in genes encoding subunits of the L-type calcium channel, such as CACNA1C and CACNA1D, are known to cause various cardiac arrhythmias, including long QT syndrome and Timothy syndrome. This genetic evidence underscores the importance of proper L-type calcium channel function in maintaining normal heart rhythm and validates it as a key therapeutic target for antiarrhythmic drugs like this compound.
Furthermore, innovative research into "genetic calcium channel blockers," such as the targeted gene transfer of the small G-protein Gem, demonstrates the potential for modulating cardiac electrical and contractile function by genetically influencing L-type calcium channel activity. This aligns with the pharmacological approach of this compound, which achieves a similar outcome through direct channel blockade.
Comparative Efficacy of this compound and Alternatives
This compound has been rigorously evaluated in several key clinical trials. The following tables summarize its performance against a placebo and provide a comparative overview of other established PSVT treatments.
Table 1: Efficacy of this compound in Terminating PSVT Episodes (Clinical Trial Data)
| Trial Name | Treatment Group | Placebo Group | Timepoint | Conversion Rate (Treatment) | Conversion Rate (Placebo) | Key Finding |
| NODE-1 | This compound (70-140 mg) | Placebo | 15 minutes | 65-95% | 35% | Dose-dependent efficacy established. |
| NODE-301 | This compound (70 mg) | Placebo | 30 minutes | 53.7% | 34.7% | Evidence of early treatment effect. |
| RAPID (NODE-301 Part 2) | This compound (70 mg, with optional second dose) | Placebo | 30 minutes | 64.3% | 31.2% | Superiority of this compound with a repeat-dose regimen. |
Table 2: Comparative Efficacy of Alternative PSVT Treatments
| Treatment | Mechanism of Action | Efficacy (Conversion Rate) | Onset of Action | Administration |
| Adenosine | A1 receptor agonist; slows AV conduction | ~90% (with doses up to 12 mg) | Very rapid (seconds) | Intravenous (IV) |
| Verapamil | L-type calcium channel blocker | >90% (IV) | Rapid (minutes) | IV, Oral |
| Diltiazem | L-type calcium channel blocker | 82-100% (IV) | Rapid (minutes) | IV, Oral |
| Catheter Ablation | Destroys the abnormal electrical pathway | >90% (long-term success) | N/A (curative procedure) | Invasive procedure |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the protocols for the key this compound trials.
NODE-301 Study Protocol
-
Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled, event-driven study.
-
Patient Population: Adults with a history of symptomatic, sustained PSVT.
-
Intervention: Patients were randomized (2:1) to receive either this compound 70 mg nasal spray or a matching placebo. After experiencing PSVT symptoms and attempting a vagal maneuver, patients self-administered the blinded treatment.
-
Primary Endpoint: Time to conversion of adjudicated PSVT to sinus rhythm within 5 hours of study drug administration.
-
Monitoring: Continuous electrocardiogram (ECG) recording via a cardiac monitor applied by the patient at the onset of symptoms.
RAPID (NODE-301 Part 2) Study Protocol
-
Study Design: Multicenter, randomized, placebo-controlled, event-driven trial.
-
Patient Population: Adults with a history of electrocardiogram-documented PSVT with sustained, symptomatic episodes (≥20 minutes).
-
Intervention: Patients were randomized (1:1) to receive either this compound 70 mg nasal spray or a placebo. A key feature of this trial was the option for patients to self-administer a second dose if symptoms persisted for 10 minutes after the first dose.
-
Primary Endpoint: Time to conversion of PSVT to sinus rhythm for at least 30 seconds within 30 minutes after the first dose.
-
Monitoring: Continuous ECG data were recorded and adjudicated.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: this compound's mechanism of action in blocking L-type calcium channels.
Caption: Simplified experimental workflow of the RAPID clinical trial.
References
- 1. Intranasal this compound for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. First Randomized, Multicenter, Placebo-Controlled Study of Self-Administered Intranasal this compound for Acute Conversion of Spontaneous Paroxysmal Supraventricular Tachycardia (NODE-301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Self-management of supraventricular tachycardia is not far away? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. buzzrx.com [buzzrx.com]
A Comparative Guide to the Bioanalytical Method Validation for Etripamil Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount for successful clinical outcomes. This guide provides a comprehensive comparison of the performance of the validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for etripamil quantification against the benchmark standards set by regulatory authorities. While specific cross-validation studies between different analytical methods for this compound are not publicly available, LC-MS/MS is the established gold-standard method used in clinical trials to measure plasma concentrations of this compound and its metabolite.[1]
This guide will delve into the typical validation parameters for this method and compare them against the acceptance criteria outlined in the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines.
Performance Comparison of a Validated this compound LC-MS/MS Assay
The following table summarizes the key validation parameters for a bioanalytical method and provides the generally accepted criteria from regulatory bodies. It also includes the expected performance characteristics of a robust LC-MS/MS assay for this compound, based on common industry standards for similar small molecule drug assays.
| Validation Parameter | Regulatory Acceptance Criteria (FDA/ICH) | Expected Performance of a Validated this compound LC-MS/MS Assay |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 |
| Accuracy | Within ±15% of the nominal concentration (except at LLOQ) | Typically within ±10% |
| Precision (%CV) | ≤ 15% (except at LLOQ) | Typically ≤ 10% |
| Lower Limit of Quantification (LLOQ) Accuracy | Within ±20% of the nominal concentration | Within ±15% |
| Lower Limit of Quantification (LLOQ) Precision (%CV) | ≤ 20% | ≤ 15% |
| Selectivity & Specificity | No significant interfering peaks at the retention time of the analyte and internal standard. | No endogenous interference observed in blank matrix from at least 6 different sources. |
| Matrix Effect | The coefficient of variation of the matrix factor should be ≤ 15%. | Consistent and reproducible response, with matrix effects minimized through appropriate extraction and chromatographic separation. |
| Recovery | Consistent and reproducible. | High and consistent recovery (e.g., >80%) across the calibration range. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analyte concentration within ±15% of the baseline concentration. | Demonstrated stability under all relevant storage and handling conditions. |
Experimental Protocol: A Validated LC-MS/MS Method for this compound Quantification
While the exact, proprietary protocols for the this compound assays used in clinical trials are not publicly detailed, a standard LC-MS/MS method for the quantification of a small molecule like this compound in plasma would generally involve the following steps:
1. Sample Preparation (Protein Precipitation or Liquid-Liquid Extraction):
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add an internal standard (a stable isotope-labeled version of this compound is ideal).
-
For Protein Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol), vortex vigorously for 1 minute, and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
For Liquid-Liquid Extraction: Add an immiscible organic solvent (e.g., methyl tert-butyl ether), vortex, and centrifuge. Freeze the aqueous layer and decant the organic layer.
-
Transfer the supernatant or the evaporated and reconstituted organic layer to an autosampler vial for analysis.
2. Chromatographic Conditions (LC):
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from low to high organic content (e.g., 5% to 95% Mobile Phase B) is used to separate this compound from matrix components.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both this compound and its internal standard. For example (hypothetical transitions):
-
This compound: m/z [M+H]⁺ → fragment ion
-
Internal Standard: m/z [M+H]⁺ → fragment ion
-
-
Instrument Parameters: Source temperature, gas flows, and collision energy are optimized to achieve maximum signal intensity.
Bioanalytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of a bioanalytical method, ensuring its reliability for the quantification of this compound in biological samples.
Bioanalytical Method Validation Workflow
References
Comparative analysis of etripamil's effects on different cardiac ion channels
For Researchers, Scientists, and Drug Development Professionals
Etripamil is a novel, intranasally delivered, short-acting, non-dihydropyridine L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2] Its mechanism of action centers on slowing atrioventricular (AV) nodal conduction, primarily through the inhibition of L-type calcium channels (I_Ca,L).[3] This guide provides a comparative analysis of this compound's effects on various cardiac ion channels, placed in context with established calcium channel blockers, verapamil and diltiazem.
While extensive clinical data on this compound's efficacy and safety in treating PSVT is available, detailed preclinical data on its specific inhibitory concentrations (IC50) across a broad range of cardiac ion channels is not publicly available at this time. This guide, therefore, synthesizes the known electrophysiological effects of this compound and presents a quantitative comparison based on published data for verapamil and diltiazem to offer a valuable reference for the research and drug development community.
Quantitative Comparison of Effects on Cardiac Ion Channels
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, verapamil, and diltiazem on key cardiac ion channels. It is important to note that direct comparative studies under identical experimental conditions are limited, and IC50 values can vary depending on the specific experimental setup, cell type, and voltage protocols used.
| Ion Channel Current | Gene | Drug | IC50 (µM) | Cell Line | Notes |
| L-type Calcium Current (I_Ca,L) | Ca_v_1.2 | This compound | Data not publicly available | - | Primary therapeutic target; known to be a potent blocker. |
| Verapamil | 0.25 - 15.5 | Various | Potent, state-dependent block. | ||
| Diltiazem | 10.4 (use-dependent) - 41 (resting state) | Ca_v_Ab | State-dependent inhibition.[4] | ||
| Rapid Delayed Rectifier Potassium Current (I_Kr) | hERG | This compound | Data not publicly available | - | - |
| Verapamil | 0.143 - 0.21 | HEK293, Native cardiomyocytes | High-affinity block, may contribute to antiarrhythmic effect.[5] | ||
| Diltiazem | 17.3 | - | Weakly blocks hERG current. | ||
| Ultra-rapid Delayed Rectifier Potassium Current (I_Kur) | K_v_1.5 | This compound | Data not publicly available | - | - |
| Verapamil | 5.1 | Xenopus oocytes | - | ||
| Diltiazem | 0.0048 (high affinity), 42.3 (low affinity) | Mouse fibroblast cells | Biphasic dose-response. | ||
| Transient Outward Potassium Current (I_to) | K_v_4.3 | This compound | Data not publicly available | - | - |
| Diltiazem | 0.0626 (high affinity), 109.9 (low affinity) | Chinese hamster ovary cells | Biphasic dose-response. | ||
| Fast Sodium Current (I_Na) | Na_v_1.5 | This compound | Data not publicly available | - | - |
| Verapamil | Data not publicly available in searched documents | - | - | ||
| Diltiazem | Data not publicly available in searched documents | - | - | ||
| Slow Delayed Rectifier Potassium Current (I_Ks) | K_v_LQT1/minK | This compound | Data not publicly available | - | - |
| Verapamil | 161.0 | Xenopus oocytes | - | ||
| Diltiazem | Data not publicly available in searched documents | - | - | ||
| Inward Rectifier Potassium Current (I_K1) | K_ir_2.x | This compound | Data not publicly available | - | - |
| Verapamil | Data not publicly available in searched documents | - | - | ||
| Diltiazem | Data not publicly available in searched documents | - | - | ||
| Funny Current (I_f) | HCN | This compound | Data not publicly available | - | - |
| Verapamil | Data not publicly available in searched documents | - | - | ||
| Diltiazem | Data not publicly available in searched documents | - | - |
Experimental Protocols
The evaluation of a drug's effect on cardiac ion channels is predominantly conducted using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion currents flowing through the channels in isolated cardiomyocytes or in cell lines heterologously expressing a specific ion channel subtype.
General Protocol for Whole-Cell Patch-Clamp Analysis:
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue, or cultured cell lines (e.g., HEK293, CHO) stably or transiently expressing the cardiac ion channel of interest are prepared.
-
Electrode and Solution Preparation: A glass micropipette with a tip diameter of approximately 1 µm is filled with an intracellular solution mimicking the cell's internal ionic environment. The cells are bathed in an extracellular solution that mimics the physiological external environment.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp and Data Acquisition: The membrane potential is controlled ("clamped") by a feedback amplifier. A specific voltage protocol, consisting of a series of voltage steps or ramps, is applied to elicit the activity of the target ion channel. The resulting current is recorded and analyzed.
-
Pharmacological Evaluation: After obtaining a stable baseline recording, the drug of interest is applied to the extracellular solution at increasing concentrations. The effect of the drug on the ion channel current (e.g., reduction in peak current) is measured to determine the IC50 value.
The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative has proposed standardized voltage protocols for key cardiac ion channels (hERG, Ca_v_1.2, and Na_v_1.5) to improve the consistency and predictive value of preclinical cardiac safety studies.
Specific Considerations for Key Ion Channels:
-
I_Ca,L (Ca_v_1.2): L-type calcium channels are activated by depolarization. A typical voltage protocol involves holding the cell at a negative potential (e.g., -80 mV) and then applying depolarizing steps to various positive potentials (e.g., -40 mV to +60 mV).
-
I_Kr (hERG): The hERG channel exhibits unique gating kinetics, with rapid inactivation and slow deactivation. A characteristic "tail current" upon repolarization is typically measured. The CiPA-recommended voltage protocol for hERG involves a depolarizing pulse followed by a ramp down to a negative potential to elicit this tail current.
-
I_Na (Na_v_1.5): Fast sodium channels are responsible for the rapid upstroke of the cardiac action potential. They activate and inactivate very rapidly. Voltage protocols for I_Na involve holding the cell at a very negative potential (e.g., -120 mV) to ensure the channels are in a resting state before applying brief depolarizing pulses.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Cardiac action potential phases and the influence of key ion channels targeted by this compound.
Caption: Generalized experimental workflow for whole-cell patch-clamp electrophysiology.
References
- 1. The Efficacy and Safety of this compound Nasal Spray for Acute Paroxysmal Supraventricular Tachycardia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound nasal spray: an investigational agent for the rapid termination of paroxysmal supraventricular tachycardia (SVT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcentral.com [medcentral.com]
- 4. corxelbio.com [corxelbio.com]
- 5. sophion.com [sophion.com]
Benchmarking etripamil's safety and toxicity against verapamil in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical safety and toxicity profiles of etripamil, a novel investigational calcium channel blocker, and verapamil, a well-established calcium channel blocker. The information is compiled from publicly available preclinical study data to assist researchers and drug development professionals in understanding the comparative safety profiles of these two drugs.
Executive Summary
This compound and verapamil are both L-type calcium channel blockers with therapeutic applications in cardiovascular diseases. While verapamil has a long history of clinical use, this compound is a newer agent designed for rapid, patient-administered treatment of paroxysmal supraventricular tachycardia (PSVT). This guide benchmarks their preclinical safety and toxicity through a review of key non-clinical studies.
The available data indicates that this compound has been evaluated in a comprehensive preclinical program, including a pivotal repeated-dose toxicity study in cynomolgus macaques. In this model, this compound was well-tolerated systemically, with a high No Observable Adverse Effect Level (NOAEL). Local adverse effects were primarily confined to the nasal cavity, the intended site of administration. For verapamil, a wealth of preclinical data exists from various animal models, including acute toxicity studies in rodents and cardiovascular safety studies in dogs. These studies have established its dose-dependent cardiovascular effects and potential for toxicity at higher exposures.
Direct head-to-head preclinical comparisons are limited. However, by examining data from comparable studies, this guide aims to provide a useful benchmark of their relative safety and toxicity profiles.
Mechanism of Action
Both this compound and verapamil exert their therapeutic effects by blocking L-type calcium channels, which are crucial for cardiovascular function.[1][2][3][4][5] By inhibiting the influx of calcium into cardiac and vascular smooth muscle cells, they produce several key effects:
-
Negative Chronotropy: Slowing of the heart rate by decreasing the firing rate of the sinoatrial (SA) node.
-
Negative Dromotropy: Slowing of atrioventricular (AV) nodal conduction, which is the primary mechanism for terminating re-entrant arrhythmias like PSVT.
-
Negative Inotropy: A decrease in the force of myocardial contraction.
-
Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in blood pressure.
This compound is designed for rapid onset of action and a short duration of effect, owing to its rapid metabolism by serum esterases into an inactive metabolite. This pharmacokinetic profile is intended to be advantageous for the acute, on-demand treatment of PSVT. Verapamil has a longer half-life and is metabolized primarily in the liver.
Signaling Pathway
Quantitative Toxicity Data
The following tables summarize key quantitative toxicity data from preclinical studies of this compound and verapamil.
Table 1: Repeated-Dose Toxicity
| Drug | Species | Route of Administration | Duration | NOAEL (Systemic) | NOAEL (Local) | Key Findings |
| This compound | Cynomolgus Macaque | Intranasal | 26 weeks (once weekly) | 5.7 mg/kg/dose | 1.9 mg/kg/dose | No systemic toxicity observed. Local effects were dose-dependent, reversible changes in the nasal cavity. |
| Verapamil | Dog | Oral | 4 weeks | Data not available | Not applicable | Cardiovascular effects (e.g., decreased heart rate, blood pressure) are the primary dose-limiting toxicities. |
Note: A directly comparable repeated-dose toxicity study for verapamil in a non-rodent species with a reported NOAEL was not identified in the public domain.
Table 2: Acute Toxicity
| Drug | Species | Route of Administration | LD50 |
| This compound | Data not available | ||
| Verapamil | Rat | Oral | ~150-160 mg/kg |
| Mouse | Oral | ~163-235 mg/kg |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test animals.
Table 3: Cardiovascular Safety Pharmacology
| Drug | Species | Key Findings |
| This compound | Cynomolgus Macaque (telemetered) | Dose-dependent increases in PR interval and heart rate, and decreases in blood pressure. |
| Verapamil | Dog (telemetered) | Dose-dependent decreases in heart rate and blood pressure, and increases in PR and QRS intervals. |
Table 4: Genetic and Reproductive Toxicity
| Drug | Genetic Toxicity | Reproductive Toxicity |
| This compound | Data not available | Data not available |
| Verapamil | Generally not considered mutagenic, but some studies have shown potential for clastogenic effects. | No evidence of teratogenicity in rats and rabbits, but embryocidal effects and fetal growth retardation have been observed at high doses in rats. |
Experimental Protocols
Detailed methodologies for key preclinical safety and toxicity studies are crucial for the interpretation of the results. The following sections provide an overview of the typical experimental designs used for this compound and verapamil.
General Preclinical Toxicology Study Workflow
This compound: Repeated-Dose Intranasal Toxicity Study in Cynomolgus Macaques
-
Test System: Cynomolgus macaques (a non-rodent species relevant for human safety assessment).
-
Route of Administration: Intranasal, consistent with the intended clinical route of administration.
-
Dose Levels: Multiple dose levels, including a vehicle control group, to establish a dose-response relationship.
-
Dosing Regimen: Once-weekly administration for 26 weeks, to assess the effects of repeated exposure.
-
Parameters Monitored:
-
Clinical observations (daily)
-
Body weight and food consumption (weekly)
-
Ophthalmoscopy (pre-study and at termination)
-
Electrocardiography (ECG)
-
Hematology and clinical chemistry
-
Urinalysis
-
Macroscopic pathology at necropsy
-
Organ weights
-
Histopathology of a comprehensive list of tissues, with a focus on the nasal cavity and respiratory tract.
-
-
Recovery Groups: A subset of animals from the control and high-dose groups were maintained for a treatment-free period to assess the reversibility of any findings.
Verapamil: Acute Oral Toxicity Study in Rodents (General Protocol)
-
Test System: Rats or mice.
-
Route of Administration: Oral gavage.
-
Dose Levels: A range of single doses to determine the median lethal dose (LD50).
-
Parameters Monitored:
-
Mortality and clinical signs of toxicity observed for a period of up to 14 days post-dose.
-
Body weight changes.
-
Gross necropsy of all animals.
-
Verapamil: Cardiovascular Safety Pharmacology in Telemetered Dogs (General Protocol)
-
Test System: Conscious dogs instrumented with telemetry devices for continuous monitoring of cardiovascular parameters.
-
Route of Administration: Typically intravenous or oral.
-
Dose Levels: Multiple dose levels, including a vehicle control, administered in a crossover design.
-
Parameters Monitored:
-
Electrocardiogram (ECG) for heart rate, PR interval, QRS duration, and QT interval.
-
Arterial blood pressure (systolic, diastolic, and mean).
-
Left ventricular pressure (for assessment of contractility, dP/dt).
-
Clinical observations.
-
Discussion and Conclusion
The preclinical safety and toxicity profiles of this compound and verapamil reflect their distinct therapeutic intentions.
This compound's preclinical development program, particularly the repeated-dose toxicity study in cynomolgus macaques, provides robust data supporting its systemic safety when administered intranasally. The high systemic NOAEL of 5.7 mg/kg/dose in this study suggests a wide safety margin. The local effects observed in the nasal cavity are an expected consequence of the route of administration and were shown to be reversible. The cardiovascular safety pharmacology study in monkeys confirms its expected mechanism of action, with dose-dependent effects on heart rate, blood pressure, and atrioventricular conduction.
Verapamil, as a long-standing therapeutic agent, has a well-characterized preclinical safety profile. Its acute toxicity is moderate, and the primary dose-limiting toxicities are extensions of its pharmacological activity, namely hypotension and bradycardia. While generally not considered genotoxic, some in vitro studies have indicated a potential for clastogenicity. Reproductive toxicity studies have not shown teratogenic effects, but adverse effects on the embryo and fetus at high doses have been noted.
References
Assessing the Translational Validity of Animal Models for Etripamil Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil is a novel, intranasally delivered, fast-acting L-type calcium channel blocker developed for the acute termination of paroxysmal supraventricular tachycardia (PSVT).[1][2] As with any new therapeutic agent, the successful translation of preclinical findings to clinical efficacy is paramount. A critical component of this process is the selection and validation of appropriate animal models that can accurately predict human responses. This guide provides a comparative assessment of animal models used in this compound research and the broader field of supraventricular tachycardia investigation, focusing on translational validity. Due to the limited availability of public data on this compound in diverse animal models, this guide incorporates data from other well-established calcium channel blockers, verapamil and diltiazem, to provide a broader context for comparison.
Mechanism of Action of this compound
This compound is a non-dihydropyridine calcium channel blocker that exerts its therapeutic effect by inhibiting the influx of calcium ions through L-type calcium channels in the atrioventricular (AV) node.[1] This action slows down AV nodal conduction and prolongs the refractory period, thereby interrupting the reentrant circuit that underlies most forms of PSVT.[1] Its intranasal administration allows for rapid absorption and onset of action, making it a promising candidate for patient self-administration.[3]
Signaling Pathway of this compound
References
Independent Verification of Etripamil's Efficacy in Terminating PSVT In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of etripamil and its alternatives for the termination of paroxysmal supraventricular tachycardia (PSVT). Due to the limited availability of public in vitro electrophysiological data for this compound, this guide focuses on its established mechanism of action and compares it with the wealth of in vitro data available for established alternative treatments, namely adenosine, verapamil, and diltiazem.
Mechanism of Action and In Vitro Effects
Paroxysmal supraventricular tachycardia is most commonly caused by a re-entrant circuit within the atrioventricular (AV) node (AV nodal re-entrant tachycardia or AVNRT) or involving an accessory pathway between the atria and ventricles (atrioventricular re-entrant tachycardia or AVRT).[1] The primary therapeutic goal is to interrupt this circuit, typically by slowing conduction and prolonging the refractory period in the AV node.
This compound is a novel, short-acting, non-dihydropyridine L-type calcium channel blocker.[2][3][4] Its primary mechanism of action is the inhibition of calcium influx through slow calcium channels, which is crucial for the electrical activity of the sinoatrial (SA) and AV nodes.[5] This action is expected to slow AV node conduction and prolong the AV node refractory period, thereby terminating re-entrant tachycardias that involve the AV node. While specific in vitro quantitative data on this compound's effect on cardiac ion channels and action potentials are not extensively published, its effects have been demonstrated in vivo, where it produces a dose-dependent increase in the PR interval in conscious telemetered cynomolgus monkeys, indicative of slowed AV nodal conduction.
Adenosine , an endogenous nucleoside, acts on A1 receptors in the AV node. This activation leads to the opening of potassium channels, causing hyperpolarization and a decrease in the inward calcium current. These effects markedly slow or block AV nodal conduction, thus terminating PSVT.
Verapamil and Diltiazem are non-dihydropyridine calcium channel blockers that have been studied extensively in vitro. They directly suppress the electrical activity of the SA and AV nodes by blocking L-type calcium channels. This leads to a reduction in the amplitude and upstroke velocity of the action potentials in nodal cells, slowing of conduction, and prolongation of the effective refractory period.
Comparative Data on In Vitro Electrophysiological Effects
The following table summarizes the qualitative in vitro effects of this compound and its alternatives on key cardiac electrophysiological parameters.
| Parameter | This compound (Inferred) | Adenosine | Verapamil | Diltiazem |
| Primary Target | L-type Calcium Channels | A1 Adenosine Receptors | L-type Calcium Channels | L-type Calcium Channels |
| Effect on AV Nodal Conduction | Slows | Markedly Slows/Blocks | Slows | Slows |
| Effect on AV Nodal Refractory Period | Prolongs | Prolongs | Prolongs | Prolongs |
| Effect on Nodal Action Potential Amplitude | Decreases | Decreases | Decreases | Decreases |
| Effect on Nodal Action Potential Upstroke | Decreases | Decreases | Decreases | Decreases |
Quantitative In Vitro Data from Rabbit AV Nodal Studies
The following table presents available quantitative data from in vitro studies on rabbit AV nodal preparations for adenosine and verapamil. It is important to note that these values are from different studies and experimental conditions may vary.
| Drug | Concentration | Effect | Model |
| Adenosine | 1 µmol/L | Shortened action potential duration, depressed amplitude, and reduced rate of rise. | Isolated single rabbit AV nodal cells |
| Adenosine | 10 µmol/L | Caused significant hyperpolarization (7 ± 1 mV). | Isolated single rabbit AV nodal cells |
| Verapamil | 1 x 10-7 mol/L | Prolonged sinoatrial conduction time (from 40.0 ± 4.8 ms to 50.0 ± 6.4 ms). | Isolated rabbit right atrium |
| Verapamil | Not specified | Reduced amplitude of AV nodal action potentials and slowed AV nodal conduction. | Isolated rabbit AV node |
Experimental Protocols
In Vitro Model of Paroxysmal Supraventricular Tachycardia using Isolated Rabbit Atrioventricular (AV) Node Preparation
This protocol is based on methodologies described in studies investigating the effects of antiarrhythmic drugs on AV nodal physiology.
1. Tissue Preparation:
-
A rabbit is euthanized according to institutional guidelines.
-
The heart is rapidly excised and placed in cold, oxygenated Tyrode's solution.
-
The right atrium, including the AV node and the bundle of His, is dissected under a microscope.
2. Mounting and Perfusion:
-
The preparation is mounted in a tissue bath and superfused with oxygenated Tyrode's solution at 36-37°C.
-
The atrial end of the preparation is stimulated using bipolar electrodes.
-
The His bundle electrogram is recorded to measure AV conduction time (A-H interval).
3. Electrophysiological Recordings:
-
Intracellular action potentials are recorded from cells in the AV node using glass microelectrodes filled with 3 M KCl.
-
Parameters such as action potential amplitude, duration, and maximum upstroke velocity (dV/dtmax) are measured.
4. Induction of PSVT:
-
Programmed electrical stimulation is used to induce PSVT. This typically involves delivering premature atrial stimuli at specific coupling intervals.
-
Sustained PSVT is identified by a rapid, regular rhythm with a 1:1 atrioventricular conduction.
5. Drug Application and Data Analysis:
-
Once a stable baseline of PSVT is established, the drug of interest (this compound, adenosine, verapamil, or diltiazem) is added to the superfusate at desired concentrations.
-
The effects of the drug on the duration of the PSVT episode, AV conduction time, effective refractory period, and action potential characteristics are recorded and analyzed.
-
Concentration-response curves can be generated to determine the IC50 of the drug for terminating PSVT or altering electrophysiological parameters.
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Re-entrant pathways in AVNRT and AVRT.
Caption: Mechanism of action for terminating PSVT.
Caption: In vitro PSVT experimental workflow.
References
- 1. The Efficacy and Safety of this compound Nasal Spray for Acute Paroxysmal Supraventricular Tachycardia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound for Termination of Spontaneous PSVT - American College of Cardiology [acc.org]
- 3. A Novel Calcium Channel Blocker: this compound: What is the Future of Intranasal Drug Delivery in the Treatment of Cardiac Arrhythmias? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adenosine increases potassium conductance in isolated rabbit atrioventricular nodal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Etripamil Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of different formulations of etripamil, a novel, rapid-acting, non-dihydropyridine L-type calcium channel blocker. The information presented is intended to support research, scientific understanding, and drug development efforts related to this compound.
Executive Summary
This compound is primarily being developed as a patient-administered intranasal spray for the rapid termination of paroxysmal supraventricular tachycardia (PSVT).[1][2] Its pharmacokinetic profile is characterized by rapid absorption and a short duration of action, which are desirable for an on-demand treatment.[3] This guide synthesizes available data from preclinical and clinical studies to compare the pharmacokinetic properties of intranasal and intravenous this compound formulations. Currently, there is no publicly available data on an oral formulation of this compound.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound following intranasal and intravenous administration. It is important to note that direct head-to-head comparative studies in humans are limited, and some data is extrapolated from preclinical models and separate clinical trials.
Table 1: Pharmacokinetic Profile of Intranasal this compound in Humans
| Dose | Tmax (minutes) | Cmax (ng/mL) | t½ (hours) | AUC (ng·min/mL) | Study Population |
| 70 mg | ~7 - 8.5 | Varies by study | ~2.5 - 3 | Data not consistently reported | Healthy Adults & PSVT Patients |
| 105 mg | ~5 - 8.5 | Varies by study | ~2.5 - 3 | Data not consistently reported | Healthy Adults |
| 140 mg | ~5 | Varies by study | Data not consistently reported | Data not consistently reported | Healthy Adults & PSVT Patients |
Data compiled from multiple Phase 1, 2, and 3 clinical trials.[4][5] Cmax and AUC are dose-dependent.
Table 2: Pharmacokinetic Profile of Intravenous this compound in Cynomolgus Monkeys
| Dose (mg/kg) | Tmax (minutes) | Cmax (ng/mL) | t½ (minutes) | AUC₀₋∞ (ng·min/mL) |
| 0.025 | N/A | 13.2 | 12.3 | 179 |
| 0.05 | N/A | 25.0 | 15.5 | 358 |
| 0.15 | N/A | 88.5 | 18.9 | 1189 |
| 0.3 | N/A | 176 | 20.8 | 2364 |
Data from a study in conscious telemetered cynomolgus monkeys. Tmax is not applicable for intravenous bolus administration.
Comparison of Formulations
-
Absorption: Intranasal this compound is rapidly absorbed, with a Tmax in humans of approximately 5 to 8.5 minutes, making it a suitable candidate for rapid, patient-led administration. The pharmacokinetic profile of intranasal this compound in humans has been shown to be comparable to that of intravenous administration in monkeys, suggesting efficient absorption via the nasal mucosa. Intranasal delivery avoids first-pass metabolism, which is a significant advantage over oral administration for drugs requiring rapid onset.
-
Bioavailability: While specific bioavailability data for the intranasal formulation is not detailed in the search results, the rapid Tmax and significant systemic exposure suggest it is substantial. Intravenous administration, by definition, has 100% bioavailability.
-
Elimination: this compound has a relatively short half-life, which is consistent with its intended use for acute episodes. The terminal half-life of intranasal this compound in humans is reported to be around 2.5 to 3 hours for 70 mg and 105 mg doses. In cynomolgus monkeys, the half-life following intravenous administration was even shorter, ranging from 12.3 to 20.8 minutes. This compound is rapidly metabolized by plasma esterases to an inactive metabolite, MSP-2030.
-
Dose Proportionality: Systemic exposure to this compound (both Cmax and AUC) increases in a dose-dependent manner with both intranasal and intravenous administration.
Note on Different Intranasal Formulations: A Phase 1 study evaluated two intranasal formulations, MSP-2017A and MSP-2017B, and found no difference in their safety profiles and pharmacokinetics. However, specific compositional details and comparative data for these formulations are not publicly available.
Experimental Protocols
1. Intranasal this compound Pharmacokinetic Study in Humans (General Protocol)
This protocol is a generalized representation based on descriptions of Phase 1, 2, and 3 clinical trials.
-
Study Design: Randomized, double-blind, placebo-controlled, crossover or parallel-group design.
-
Subjects: Healthy adult volunteers or patients with a history of PSVT.
-
Procedure:
-
Subjects are administered a single intranasal dose of this compound or placebo using a nasal spray device.
-
Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 2, 5, 10, 15, 30, 45, 60, 90, 120, 180, 240, and 300 minutes post-dose).
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
Plasma concentrations of this compound and its inactive metabolite, MSP-2030, are determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using noncompartmental methods.
-
-
Pharmacodynamic Assessments: Concurrent monitoring of vital signs (blood pressure, heart rate) and electrocardiograms (ECGs) to assess for changes such as PR interval prolongation.
2. Intravenous this compound Pharmacokinetic Study in Cynomolgus Monkeys
This protocol is based on a preclinical study designed to characterize the intravenous pharmacokinetics of this compound.
-
Study Design: Crossover design with conscious, telemetered animals.
-
Subjects: Male and female cynomolgus monkeys.
-
Procedure:
-
Animals are fitted with telemetry devices for continuous monitoring of cardiovascular parameters.
-
This compound is administered as a slow bolus intravenous infusion over 2 minutes to mimic the absorption profile of intranasal administration.
-
Serial blood samples are collected via a catheter at specified time points post-dose.
-
Plasma is processed and analyzed for this compound concentrations using a validated bioanalytical method.
-
Pharmacokinetic parameters are calculated.
-
-
Pharmacodynamic Assessments: Continuous monitoring of blood pressure, heart rate, and ECGs via telemetry.
Mandatory Visualization
Signaling Pathway of this compound
References
- 1. Intranasal this compound for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Efficacy and Safety of this compound Nasal Spray for Acute Paroxysmal Supraventricular Tachycardia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. milestonepharma.com [milestonepharma.com]
- 4. Pharmacokinetics and Pharmacodynamics of this compound, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
In Vitro Studies on the Potential for Drug-Drug Interactions with Etripamil: A Comparative Guide
Introduction
Etripamil is a novel, fast-acting, intranasally administered L-type calcium channel blocker under investigation for the on-demand treatment of paroxysmal supraventricular tachycardia (PSVT). As a new chemical entity, a thorough evaluation of its potential for drug-drug interactions (DDIs) is a critical component of its safety assessment. While specific quantitative in vitro DDI data for this compound is not publicly available, likely due to its proprietary nature, this guide synthesizes available information and provides a comparative analysis with verapamil, a structurally related calcium channel blocker. This comparison highlights the potential DDI profile of this compound, particularly in the context of its unique metabolic pathway.
An unpublished in vitro study has indicated that this compound is rapidly and completely metabolized to a stable and inactive metabolite by blood esterases. This suggests that hepatic metabolism, the primary site of many clinically significant drug interactions involving cytochrome P450 (CYP) enzymes, is not a significant route of biotransformation for this compound[1]. This metabolic profile inherently reduces the likelihood of this compound being a perpetrator or victim of CYP-mediated DDIs.
In contrast, verapamil, another phenylalkylamine calcium channel blocker, is well-known to be a substrate and inhibitor of CYP3A4 and an inhibitor of the P-glycoprotein (P-gp) transporter, leading to numerous clinically significant drug interactions. This guide will use the publicly available in vitro data for verapamil to provide a comparative context for the DDI potential that is likely avoided by this compound's esterase-mediated metabolism.
Comparative Data on Cytochrome P450 Inhibition
The following table summarizes the in vitro inhibition of major CYP450 enzymes by verapamil. Such studies are crucial for assessing the potential of a new drug to act as a "perpetrator" in drug interactions by inhibiting the metabolism of co-administered medications. Given this compound's primary metabolism by blood esterases, it is not expected to be a significant inhibitor of CYP enzymes.
Table 1: In Vitro Cytochrome P450 Inhibition Profile of Verapamil (Comparator)
| CYP Isozyme | Test System | Substrate | IC50 (µM) | Inhibition Type |
| CYP3A4 | Human Liver Microsomes | Midazolam | 2.9 - 6.46 | Time-dependent |
| CYP1A2 | Human Liver Microsomes | Phenacetin | > 50 | No significant inhibition |
| CYP2C9 | Human Liver Microsomes | Diclofenac | > 50 | No significant inhibition |
| CYP2C19 | Human Liver Microsomes | S-mephenytoin | > 50 | No significant inhibition |
| CYP2D6 | Human Liver Microsomes | Dextromethorphan | 15 - 25 | Weak inhibition |
Data for verapamil is compiled from various publicly available pharmacology resources. IC50 values can vary depending on the experimental conditions.
Comparative Data on Transporter Interactions
Drug transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), play a significant role in drug absorption, distribution, and excretion. Inhibition of these transporters can lead to increased plasma concentrations of co-administered drugs. The following tables summarize the known in vitro interactions of verapamil with P-gp and BCRP. Standard in vitro assays would have been conducted to characterize this compound's potential as a substrate or inhibitor of these transporters.
Table 2: In Vitro P-glycoprotein (P-gp) Interaction Profile of Verapamil (Comparator)
| Interaction Type | Test System | Probe Substrate | Result |
| Inhibition | P-gp expressing membrane vesicles | N-methylquinidine | IC50 = 3.9 µM; Ki = 2.6 µM |
| Substrate | Caco-2 cells | Verapamil | Yes |
Table 3: In Vitro Breast Cancer Resistance Protein (BCRP) Interaction Profile of Verapamil (Comparator)
| Interaction Type | Test System | Probe Substrate | Result |
| Inhibition | BCRP expressing membrane vesicles | Estrone-3-sulfate | Weak to no inhibition |
| Substrate | MDCKII-BCRP cells | Verapamil | Not a significant substrate |
Experimental Protocols and Workflows
The assessment of DDI potential for a new chemical entity like this compound follows standardized in vitro protocols as recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The following diagrams illustrate the typical experimental workflows for these studies.
References
A Comparative Preclinical Analysis of Etripamil and Adenosine in Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of etripamil, a novel L-type calcium channel blocker, and adenosine, an established antiarrhythmic agent, in the context of arrhythmia models. The information presented is based on available preclinical experimental data, offering insights into their respective mechanisms of action, pharmacodynamics, and safety profiles.
Mechanism of Action and Signaling Pathways
This compound is a non-dihydropyridine L-type calcium channel antagonist.[1] Its primary mechanism of action involves the inhibition of calcium influx through slow calcium channels in cardiac tissues, particularly in the atrioventricular (AV) node.[2] This action slows AV nodal conduction and prolongs the AV nodal refractory period, effectively interrupting re-entrant circuits that underlie many supraventricular tachycardias.[2]
Adenosine exerts its antiarrhythmic effects by activating A1 and A2A adenosine receptors in the heart.[3] Activation of the A1 receptor in the AV node leads to the opening of potassium channels and inhibition of calcium influx, causing hyperpolarization and a decrease in conduction velocity.[3] This transiently blocks conduction through the AV node, terminating re-entrant tachycardias that involve this structure.
Preclinical Pharmacodynamic Comparison
Direct comparative preclinical studies of this compound and adenosine in the same arrhythmia model are limited. However, data from separate studies in non-human primates (cynomolgus monkeys) for this compound and canines for adenosine provide valuable insights into their electrophysiological effects. It is crucial to acknowledge the species difference when interpreting these data.
| Parameter | This compound (Intravenous) - Cynomolgus Monkey | Adenosine (Intravenous) - Canine Model |
| Animal Model | Conscious Telemetered Cynomolgus Monkeys | Anesthetized Mongrel Dogs |
| Arrhythmia Model | Not an induced arrhythmia model; effects on baseline electrophysiology | Aconitine-induced ventricular tachycardia |
| Dosage Range | 0.025, 0.05, 0.15, and 0.3 mg/kg | 6 mg and 12 mg bolus |
| Primary Efficacy Endpoint | PR Interval Prolongation | Conversion to Sinus Rhythm |
| Key Findings | Dose-dependent increase in PR interval. At 0.3 mg/kg, the mean highest PR prolongation from baseline was 27.38% within 20 minutes post-dosing. | At 6 mg, early and fleeting sinus rhythm was observed in 45% of dogs. At 6 and 12 mg, early and late sinus rhythm appeared in 67% of dogs with tachycardia due to myocardial damage alone. |
| Hemodynamic Effects | Dose-dependent decrease in systolic blood pressure and increase in heart rate. | Not explicitly detailed in the provided abstract. |
| Onset of Action | Rapid, with peak plasma concentrations reached shortly after a 2-minute infusion. | Rapid, with effects observed shortly after bolus injection. |
| Duration of Action | Short half-life, ranging from 12.3 to 20.8 minutes. | Very short, with effects being transient. |
Experimental Protocols
This compound in Conscious Telemetered Cynomolgus Monkeys
A study was conducted to evaluate the cardiovascular and pharmacokinetic profiles of intravenous this compound in conscious telemetered cynomolgus monkeys.
-
Animal Model: Conscious cynomolgus monkeys equipped with telemetry devices for continuous monitoring of electrocardiogram (ECG) and blood pressure.
-
Study Design: A two-phase study design was utilized. The first phase assessed the cardiovascular effects, and the second phase characterized the pharmacokinetic profile.
-
Dosing: Five intravenous doses of this compound were tested: 0 (placebo), 0.025, 0.05, 0.15, and 0.3 mg/kg. Doses were administered remotely to minimize stress on the animals.
-
Data Collection:
-
Pharmacodynamics: Continuous ECG recordings were used to measure heart rate and PR interval. Blood pressure was also continuously monitored.
-
Pharmacokinetics: Blood samples were collected at various time points post-administration to determine plasma concentrations of this compound and calculate pharmacokinetic parameters such as AUC, Cmax, and half-life.
-
-
Workflow Diagram:
Adenosine in a Canine Model of Ventricular Tachycardia
A preclinical study investigated the antiarrhythmic action of adenosine in a canine model of ventricular tachycardia.
-
Animal Model: Anesthetized mongrel dogs.
-
Arrhythmia Induction: Ventricular tachycardia was induced by creating a myocardial lesion with phenol injection followed by the application of aconitine crystals to the periphery of the damaged area.
-
Dosing: Intravenous bolus doses of 6 mg and 12 mg of adenosine were administered.
-
Data Collection:
-
Electrophysiology: Multi-lead ECG and intracardiac electrograms were recorded to monitor cardiac rhythm before, during, and after adenosine administration.
-
-
Workflow Diagram:
Summary and Conclusion
Preclinical data demonstrate that both this compound and adenosine effectively modulate cardiac electrophysiology to terminate arrhythmias, albeit through different mechanisms. This compound, a novel L-type calcium channel blocker, shows a dose-dependent prolongation of the PR interval in conscious cynomolgus monkeys, indicative of its AV nodal blocking properties. Its rapid onset and short half-life make it a promising candidate for patient self-administration.
Adenosine, a well-established antiarrhythmic, demonstrates rapid conversion of induced ventricular tachycardia in a canine model. Its extremely short half-life necessitates intravenous administration in a clinical setting.
While a direct head-to-head preclinical comparison in the same animal model is not available, the existing data suggest that both agents have potent antiarrhythmic effects. The choice between these agents in a clinical context would likely be influenced by the desired route of administration, duration of action, and the specific type of arrhythmia being treated. Further preclinical studies directly comparing this compound and adenosine in a validated supraventricular tachycardia model would be beneficial for a more definitive comparative assessment.
References
- 1. Behavioral and cardiovascular effects of analogs of adenosine in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Adenosine to Determine the Electrophysiological Mechanism of Premature Ventricular Contractions | Cardiology | Weill Cornell Medicine [cardiology.weillcornell.org]
- 3. Electrophysiologic effects of adenosine in patients with supraventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Species-Specific Metabolism of Etripamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the species-specific differences in the metabolism of etripamil, a novel, intranasally administered calcium channel blocker. The following sections detail the metabolic pathways of this compound in humans and preclinical species, present comparative pharmacokinetic data, and provide standardized experimental protocols for the assessment of this compound metabolism. A comparison with the metabolism of the structurally related drug, verapamil, is also included to highlight the unique metabolic profile of this compound.
Executive Summary
This compound undergoes rapid and extensive metabolism, primarily driven by esterase-mediated hydrolysis in the blood. This results in the formation of a pharmacologically inactive primary metabolite, MSP-2030. This metabolic pathway is qualitatively similar between humans and the primary preclinical species, the cynomolgus monkey. However, quantitative differences in pharmacokinetic parameters exist, which are crucial for the interpretation of preclinical safety and efficacy data and for guiding clinical trial design. Unlike its structural analog verapamil, which undergoes complex hepatic metabolism mediated by cytochrome P450 (CYP) enzymes, this compound's metabolism is simpler and avoids the complexities of hepatic first-pass metabolism and potential for CYP-mediated drug-drug interactions.
Comparative Metabolism of this compound: Human vs. Cynomolgus Monkey
The primary metabolic pathway of this compound in both humans and cynomolgus monkeys is the hydrolysis of the ester moiety, leading to the formation of the inactive carboxylic acid metabolite, MSP-2030.[1][2] This reaction is catalyzed by esterases present in the blood and is the main clearance mechanism for the drug.[1]
Quantitative Comparison of Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound and its major metabolite, MSP-2030, in humans and cynomolgus monkeys following intranasal administration.
Table 1: Pharmacokinetic Parameters of this compound in Humans and Cynomolgus Monkeys (Intranasal Administration)
| Parameter | Human (70 mg dose) | Cynomolgus Monkey (0.3 mg/kg IV) |
| Tmax (minutes) | ~5 - 8.5[3][4] | Not applicable (IV) |
| Terminal Half-life (t½) (hours) | ~2.5 - 3 | ~0.2 - 0.35 (12.3 - 20.8 minutes) |
| Key Observation | Rapid absorption and elimination. | Very rapid elimination. |
Note: Data for cynomolgus monkeys are from intravenous (IV) administration, as this provides a direct measure of systemic clearance. The half-life is expected to be similarly short following intranasal administration.
Table 2: Pharmacokinetic Parameters of MSP-2030 in Humans and Cynomolgus Monkeys
| Parameter | Human (following 70 mg this compound dose) | Cynomolgus Monkey (following various this compound doses) |
| Tmax (minutes) | ~8 | ~10 - 60 |
| Terminal Half-life (t½) (hours) | Data not available | ~0.6 - 3.6 |
| Key Observation | Rapid formation consistent with rapid this compound metabolism. | Rapid formation, with a longer half-life than the parent drug. |
This compound vs. Verapamil: A Tale of Two Metabolic Pathways
To underscore the unique metabolic profile of this compound, a comparison with its structural analog, verapamil, is presented.
Table 3: Comparison of this compound and Verapamil Metabolism
| Feature | This compound | Verapamil |
| Primary Metabolic Pathway | Esterase-mediated hydrolysis in blood | Hepatic oxidation via CYP enzymes (CYP3A4, CYP2C8, etc.) |
| Primary Site of Metabolism | Blood | Liver |
| Primary Metabolite | MSP-2030 (inactive carboxylic acid) | Norverapamil (active), and other N-dealkylated and O-demethylated metabolites |
| Metabolic Complexity | Simple, single-step hydrolysis | Complex, multi-enzyme pathway with multiple metabolites |
| Potential for Drug-Drug Interactions | Low (not metabolized by CYP enzymes) | High (substrate and inhibitor of CYP3A4 and P-glycoprotein) |
Experimental Protocols
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound and its metabolite, MSP-2030, in a relevant animal species (e.g., cynomolgus monkey).
Methodology:
-
Animal Model: Naive, healthy, male or female cynomolgus monkeys.
-
Dosing: Administer a single dose of this compound via the intended clinical route (intranasal) or intravenously to assess systemic clearance.
-
Blood Sampling: Collect serial blood samples (e.g., pre-dose, and at 2, 5, 10, 15, 30, 60, 120, 240, and 360 minutes post-dose) into tubes containing an appropriate anticoagulant and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo degradation.
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Bioanalysis: Quantify the concentrations of this compound and MSP-2030 in plasma samples using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Tmax, Cmax, AUC, and t½ using non-compartmental analysis.
In Vitro Plasma Stability Assay
Objective: To assess the rate of this compound metabolism in plasma from different species (e.g., human, monkey, rat, dog).
Methodology:
-
Test System: Pooled plasma from the desired species, anticoagulated with heparin.
-
Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubation:
-
Pre-warm plasma to 37°C.
-
Spike this compound into the plasma at a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
-
Reaction Termination: At each time point, terminate the reaction by adding a protein precipitation agent (e.g., cold acetonitrile or methanol) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining this compound against time and fitting to a first-order decay model.
Visualizing Metabolic Pathways and Workflows
Caption: this compound's primary metabolic pathway.
Caption: Experimental workflows for this compound metabolism studies.
Caption: Contrasting metabolic sites of this compound and verapamil.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Pharmacodynamics of this compound, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First Randomized, Multicenter, Placebo-Controlled Study of Self-Administered Intranasal this compound for Acute Conversion of Spontaneous Paroxysmal Supraventricular Tachycardia (NODE-301) - PMC [pmc.ncbi.nlm.nih.gov]
A Systematic Review of Preclinical Etripamil Studies for Supraventricular Tachycardia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic comparison of the preclinical data available for etripamil, a novel, rapid-acting, intranasally delivered L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT). The following sections summarize key preclinical findings on the pharmacokinetics, pharmacodynamics, and safety of this compound, primarily from studies conducted in cynomolgus macaques. For comparative context, relevant preclinical data for the established calcium channel blockers, verapamil and diltiazem, are also presented.
Executive Summary
This compound is a novel dihydropyridine L-type calcium channel blocker designed for rapid, patient-administered treatment of PSVT.[1] Preclinical studies in cynomolgus monkeys have demonstrated its rapid absorption and onset of action following intranasal administration.[2][3] this compound effectively slows atrioventricular (AV) nodal conduction, a key mechanism for terminating re-entrant tachycardias involving the AV node.[4][5] Safety and toxicology studies in cynomolgus macaques have established a favorable safety profile for intranasal this compound, with primarily localized and transient adverse effects related to the administration site. While direct head-to-head preclinical comparisons with other calcium channel blockers are limited, the available data suggest this compound has a significantly shorter half-life, which may be advantageous for an on-demand therapy.
Mechanism of Action: L-Type Calcium Channel Blockade
This compound exerts its antiarrhythmic effect by blocking L-type calcium channels (Ca_v1.2) in cardiac tissue, particularly in the atrioventricular (AV) node. This blockade reduces the influx of calcium ions into cardiac cells during depolarization. In the AV node, this reduction in calcium current slows conduction velocity and prolongs the effective refractory period, thereby interrupting the re-entrant circuit that underlies most forms of PSVT.
Figure 1: Mechanism of action of this compound in terminating PSVT.
Pharmacokinetics: A Comparative Overview
A key differentiator of this compound is its pharmacokinetic profile, characterized by rapid absorption and a short half-life, which is desirable for an episodic treatment. The following tables summarize the available preclinical pharmacokinetic data for this compound, verapamil, and diltiazem in non-human primate models. It is important to note that these data are from separate studies with different designs, and direct comparisons should be made with caution.
Table 1: Pharmacokinetic Parameters of Intravenous this compound in Cynomolgus Monkeys
| Dose (mg/kg) | C_max (ng/mL) | AUC_0-inf (ng·min/mL) | t_1/2 (minutes) |
| 0.025 | 13.2 | 179 | 12.3 |
| 0.05 | 29.5 | 374 | 13.5 |
| 0.15 | 88.4 | 1182 | 15.6 |
| 0.3 | 176 | 2364 | 20.8 |
Table 2: Pharmacokinetic Parameters of Intranasal this compound in Cynomolgus Monkeys
| Dose (mg/kg/dose) | Time to Measurable Plasma Concentration | Duration of Measurable Plasma Concentration |
| 1.9 | Within minutes | Up to 1 hour |
| 3.8 | Within minutes | Up to 1 or 4 hours |
| 5.7 | Within minutes | Up to 1 or 4 hours |
Table 3: Comparative Preclinical Pharmacokinetics of Verapamil and Diltiazem
| Drug | Species | Route | Dose | t_1/2 | Key Findings | Reference |
| Verapamil | Dog | IV | 0.1, 0.2, 0.4 mg/kg | Not specified | S-isomer is more potent. | |
| Verapamil | Monkey | IV | Not specified | Not specified | Used for P-gp function evaluation. | |
| Diltiazem | Dog | IV | 0.01-0.08 mg/kg/min | Not specified | Dose-dependent effects on AV node. | |
| Diltiazem | Dog | Oral | Not specified | 2.24 hours | Rapidly eliminated. |
Pharmacodynamics: Electrophysiological Effects
Preclinical studies have consistently demonstrated the intended pharmacodynamic effects of this compound on cardiovascular parameters.
Table 4: Pharmacodynamic Effects of Intravenous this compound in Conscious Telemetered Cynomolgus Monkeys
| Dose (mg/kg) | Mean Maximum PR Prolongation from Baseline (%) | Effect on Systolic Blood Pressure | Effect on Heart Rate |
| 0.025 | 6.60 | Dose-dependent decrease (from 0.05 mg/kg) | Dose-dependent increase |
| 0.05 | 6.15 | Dose-dependent decrease | Dose-dependent increase |
| 0.15 | 12.13 | Dose-dependent decrease | Dose-dependent increase |
| 0.3 | 27.38 | Dose-dependent decrease | Dose-dependent increase |
Comparative Electrophysiological Effects of Verapamil and Diltiazem (from various preclinical models):
-
Verapamil: In conscious dogs, intravenous verapamil produced progressive increases in the A-H interval (a measure of AV nodal conduction time) and heart rate, with no change in the H-V interval or QRS duration. In isolated rabbit right atrium, verapamil demonstrated a prominent slowing of the sinus rate.
-
Diltiazem: In anesthetized dogs, diltiazem prolonged the AV nodal effective refractory period and increased the mean R-R interval during induced atrial fibrillation. In cats with experimentally induced right ventricular systolic hypertension, diltiazem reduced the action potential amplitude and Vmax in ventricular muscle fibers.
Preclinical Safety and Toxicology
The safety of intranasal this compound has been evaluated in cynomolgus macaques.
Table 5: Summary of Findings from a 26-Dose, Once-Weekly Intranasal this compound Toxicity Study in Cynomolgus Macaques
| Parameter | Findings |
| Systemic Toxicity | No observable adverse effect level (NOAEL) was the high dose of 5.7 mg/kg/dose. No macroscopic or systemic microscopic findings at any dose. |
| Local Toxicity | NOAEL for local toxicity was 1.9 mg/kg/dose. This compound-related adaptive and reactive local changes affecting the nasal cavity, larynx, and nasopharynx were observed at ≥1.9 mg/kg/dose. These changes showed partial to complete recovery after a 28-day recovery period. |
| Clinical Signs | Transient and related to intranasal administration (e.g., nasal discharge, sneezing). |
Experimental Protocols
Intravenous Pharmacokinetic and Pharmacodynamic Study in Cynomolgus Monkeys
-
Animal Model: Conscious cynomolgus monkeys.
-
Study Design: A two-phase design was used. The first phase assessed cardiovascular effects, and the second phase characterized the pharmacokinetic profile.
-
Dosing: Five intravenous doses of this compound (0, 0.025, 0.05, 0.15, and 0.3 mg/kg) were administered as a 2-minute bolus infusion.
-
Data Collection:
-
Pharmacodynamics: Continuous cardiovascular and telemetry monitoring for parameters including blood pressure, heart rate, and ECG (for PR interval measurement).
-
Pharmacokinetics: Serial blood samples were collected to determine plasma concentrations of this compound.
-
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated bioanalytical method.
Figure 2: Workflow for the intravenous this compound study in monkeys.
Intranasal Safety and Toxicology Study in Cynomolgus Macaques
-
Animal Model: Cynomolgus macaques (4 males and 4 females per group).
-
Study Design: Once-weekly intranasal administration for 26 doses, followed by a 28-day recovery period.
-
Dosing: this compound was administered into the left nostril at dose levels of 0 (vehicle), 1.9, 3.8, or 5.7 mg/kg/dose.
-
Data Collection:
-
Clinical Observations: Daily monitoring for any clinical signs of toxicity.
-
Toxicokinetics: Blood samples were collected to determine plasma concentrations of this compound and its primary metabolite.
-
Pathology: At the end of the treatment or recovery period, a full necropsy and histopathological examination of tissues were performed.
-
Conclusion
The preclinical data for this compound consistently demonstrate a pharmacokinetic and pharmacodynamic profile suitable for its intended use as a rapid-acting, patient-administered therapy for PSVT. The studies in cynomolgus monkeys show rapid effects on AV nodal conduction with a favorable safety profile. While direct comparative preclinical studies are lacking, the distinct, short-acting nature of this compound's pharmacokinetics sets it apart from traditional calcium channel blockers like verapamil and diltiazem. These preclinical findings have provided a strong foundation for the ongoing clinical development of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Cardiovascular and Pharmacokinetic Profiles of Intravenous this compound in Conscious Telemetered Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal Procedures for Etripamil in a Laboratory Setting
This document provides essential safety and logistical information for the proper disposal of etripamil, intended for researchers, scientists, and drug development professionals. The following procedural guidance is based on the available safety data for this compound.
Core Safety Information
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety precautions should always be observed. When handling this compound, it is important to avoid inhalation, and contact with eyes and skin.[1] The use of personal protective equipment, including gloves, a lab coat, and safety glasses, is recommended.[1] Work should be conducted in an area with adequate exhaust ventilation to prevent the formation of dust and aerosols.[1]
Quantitative Data
The following table summarizes key quantitative information for this compound.
| Property | Value |
| CAS Number | 1593673-23-4 |
| Molecular Formula | C27H36N2O4 |
| Molecular Weight | 452.59 g/mol |
Source: MedchemExpress Safety Data Sheet[1]
Step-by-Step Disposal Protocol
As this compound is not classified as hazardous, the disposal procedure is more straightforward than for regulated hazardous waste. However, it is crucial to adhere to your institution's specific guidelines for non-hazardous chemical waste.
-
Initial Assessment and Segregation:
-
Identify all waste materials containing this compound, including unused or expired product, and contaminated labware such as pipette tips, vials, and gloves.
-
Segregate this compound waste from any hazardous waste streams to prevent cross-contamination.
-
-
Disposal of Unused or Expired this compound:
-
For small quantities of solid this compound, ensure it is in a sealed container to prevent dust generation.
-
Place the sealed container into the designated non-hazardous solid laboratory waste stream.
-
Do not dispose of this compound down the drain or in regular office trash.
-
-
Disposal of Contaminated Labware and PPE:
-
Collect all disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) in a designated waste container for non-hazardous laboratory waste.
-
This container should be clearly labeled and regularly disposed of according to your facility's procedures.
-
-
Decontamination of Non-Disposable Equipment:
-
For non-disposable equipment (e.g., glassware, spatulas), wash thoroughly with an appropriate solvent (such as ethanol, in which this compound is soluble), followed by a standard laboratory detergent and water rinse. Dispose of the initial solvent rinse as chemical waste if required by your institution's policies.
-
-
Documentation:
-
Maintain a record of the disposal in your laboratory notebook or waste log, noting the substance, quantity, and date of disposal.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Etripamil
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational products like Etripamil is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound in a laboratory setting.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following personal protective equipment should be utilized when handling this compound.[1]
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety goggles | Should be equipped with side-shields to protect against splashes.[1] |
| Hand Protection | Protective gloves | Chemically resistant gloves are recommended.[1] |
| Body Protection | Impervious clothing | A lab coat or other protective clothing to prevent skin contact.[1] |
| Respiratory Protection | Suitable respirator | Use in areas with adequate ventilation. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.
Engineering Controls:
-
Work in a well-ventilated area.
-
Ensure easy access to a safety shower and an eyewash station.
Safe Handling Practices:
-
Avoid contact with eyes, skin, and clothing.
-
Prevent the formation of dust and aerosols.
-
Do not ingest or inhale the substance.
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
Accidental Release and First Aid Measures
In the event of accidental exposure or release, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
For spills, wear full personal protective equipment and avoid breathing vapors, mist, or gas. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Disposal Plan
All waste materials should be disposed of in accordance with local, state, and federal regulations.
Waste this compound:
-
Dispose of as hazardous waste through a licensed disposal company.
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, lab coats, and absorbent materials from spills, should be collected in a designated, labeled container and disposed of as hazardous waste.
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, containers can be disposed of as non-hazardous waste.
Visual Guides for Safe Handling
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflow.
Caption: Workflow for Safe Handling of this compound.
Caption: Spill Response Protocol for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
